molecular formula C7H10F2O2 B121503 4,4-Difluorocyclohexanecarboxylic acid CAS No. 122665-97-8

4,4-Difluorocyclohexanecarboxylic acid

Cat. No.: B121503
CAS No.: 122665-97-8
M. Wt: 164.15 g/mol
InChI Key: HYIUDFLDFSIXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluorocyclohexanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H10F2O2 and its molecular weight is 164.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4-difluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIUDFLDFSIXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381285
Record name 4,4-Difluorocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122665-97-8
Record name 4,4-Difluorocyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122665-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluorocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-difluorocyclohexane-1-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS523UUG56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Strategic Advantage of Gem-Difluorination: A Technical Guide to 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, the selective incorporation of fluorine into organic scaffolds represents a powerful strategy for fine-tuning molecular properties. 4,4-Difluorocyclohexanecarboxylic acid (CAS: 122665-97-8) has emerged as a preeminent building block in this arena. Its conformationally rigid cyclohexane core, decorated with a geminal difluoro group, offers a unique combination of steric and electronic features. This guide provides an in-depth technical exploration of this compound, designed for researchers, scientists, and drug development professionals seeking to leverage its properties for molecular innovation.

Part 1: Core Physicochemical and Structural Attributes

The introduction of two fluorine atoms onto the C4 position of the cyclohexanecarboxylic acid framework fundamentally alters its intrinsic properties compared to its hydrocarbon analog. This substitution is not merely an isosteric replacement for two hydrogen atoms but a strategic modification that imparts distinct characteristics.

Key Physicochemical Data:

PropertyValueSource(s)
CAS Number 122665-97-8[1][2][3]
Molecular Formula C7H10F2O2[1][2][4]
Molecular Weight 164.15 g/mol [1][2][4]
Appearance White to off-white solid/crystalline powder[4][5][6]
Melting Point 103 - 109 °C[4][6][7]
Solubility Soluble in Chloroform, Methanol[4]

The C-F bond is highly polarized and exceptionally strong, rendering the gem-difluoro group a metabolically robust bioisostere for a carbonyl group or an ether linkage.[8][9] This stability is a critical advantage in drug design, as it can block sites of oxidative metabolism, thereby enhancing a compound's pharmacokinetic profile.[8][10] Furthermore, the strong electron-withdrawing nature of the fluorine atoms can modulate the acidity (pKa) of the carboxylic acid and influence the overall lipophilicity (LogP) of the molecule, which are crucial parameters for membrane permeability and target engagement.[8][11]

Part 2: Synthesis and Characterization

A reliable and scalable synthesis is crucial for the widespread application of any chemical building block. The most common laboratory-scale preparations of this compound often start from readily available precursors like ethyl 4,4-difluorocyclohexanecarboxylate or involve a multi-step sequence from a corresponding ketone.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach identifies ethyl 4,4-difluorocyclohexanecarboxylate as a direct precursor, accessible through standard esterification protocols. This highlights the hydrolysis of the ester as the final, key transformation.

G cluster_0 Retrosynthetic Analysis Target This compound FGI Functional Group Interconversion (Hydrolysis) Target->FGI C-O bond disconnection Precursor Ethyl 4,4-difluorocyclohexanecarboxylate FGI->Precursor

Caption: Retrosynthetic analysis via ester hydrolysis.

Experimental Protocol: Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate

This protocol details a common and high-yielding method for the preparation of the title compound.[1][3]

Objective: To synthesize this compound via base-mediated hydrolysis of its ethyl ester.

Materials:

  • Ethyl 4,4-difluorocyclohexanecarboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in tetrahydrofuran (THF).

  • Addition of Reagents: Add water, followed by lithium hydroxide monohydrate (approx. 5.0 eq). The use of a significant excess of base ensures the reaction proceeds to completion.

  • Reaction: Stir the biphasic mixture vigorously at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

  • Workup - Acidification: Dilute the reaction mixture with ethyl acetate (EtOAc). Carefully adjust the pH of the aqueous layer to approximately 4 using 1 M HCl. This protonates the carboxylate salt, causing the desired carboxylic acid to become soluble in the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer one more time with EtOAc to ensure complete recovery of the product.

  • Washing and Drying: Combine all organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid. The product is often of high purity (>95%), but can be further purified by recrystallization if necessary.[1][3]

G Start Ethyl 4,4-difluoro- cyclohexanecarboxylate Step1 1. Dissolve in THF/H₂O 2. Add LiOH·H₂O 3. Stir overnight at RT Start->Step1 Intermediate Lithium 4,4-difluoro- cyclohexanecarboxylate (in situ) Step1->Intermediate Step2 1. Add EtOAc 2. Acidify with 1M HCl to pH 4 Intermediate->Step2 Step3 Extract with EtOAc, Wash with Brine, Dry over MgSO₄ Step2->Step3 End 4,4-Difluorocyclohexane- carboxylic acid Step3->End

Caption: Experimental workflow for the synthesis of the target acid.

Spectroscopic Characterization

Unambiguous identification of the final product is achieved through standard spectroscopic methods.

  • ¹H NMR: The proton spectrum shows a characteristic signal for the acidic proton of the carboxylic acid, typically a broad singlet observed at δ > 12 ppm (in DMSO-d₆).[1][3] The aliphatic protons on the cyclohexane ring appear as complex multiplets between δ 1.5 and 2.5 ppm.[1][3]

  • ¹³C NMR: The carbonyl carbon is readily identified in the downfield region (~175-180 ppm). The carbon atom bearing the two fluorine atoms (C4) exhibits a characteristic triplet splitting pattern due to one-bond C-F coupling.

  • IR Spectroscopy: Key vibrational bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1000-1200 cm⁻¹).[2]

Part 3: Applications in Drug Discovery

The utility of this compound is most pronounced in medicinal chemistry, where it serves as a valuable scaffold for introducing the gem-difluoro motif. This group acts as a "metabolic shield" and a modulator of physicochemical properties.[6][8][10]

The Multifaceted Impact of the Gem-Difluoro Group:

G Core Introduction of 4,4-Difluoro- cyclohexane Moiety Metabolism Blockade of Metabolic Oxidation Core->Metabolism Lipophilicity Increased Lipophilicity (LogP) Core->Lipophilicity Acidity Modulation of pKa Core->Acidity Conformation Conformational Constraint Core->Conformation Result Improved PK/PD Profile: Longer Half-Life, Enhanced Permeability & Binding Metabolism->Result Lipophilicity->Result Acidity->Result Conformation->Result

Caption: How gem-difluorination enhances drug-like properties.

This building block has been instrumental in the synthesis of important therapeutic agents. For instance, it is a known intermediate in the synthesis of Maraviroc, an anti-HIV drug, and is used in the creation of novel macrolide antibiotics.[5][12][13] The rationale for its inclusion is often to improve metabolic stability and oral bioavailability.[6] Researchers have demonstrated its utility in developing CCR5 antagonists for treating HIV, where the fluorinated moiety contributes to the optimal pharmacological profile.[12]

Part 4: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure user safety.

  • Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7][14][15] When handling the solid powder, use of a dust mask or handling within a fume hood is recommended to avoid inhalation.[15]

  • Handling: Use in a well-ventilated area.[7][15] Avoid generating dust. Wash hands thoroughly after handling.[14][15]

  • Storage: Store in a cool, dry place in a tightly sealed container.[16] Keep away from strong oxidizing agents.

By understanding its synthesis, properties, and applications, researchers can effectively utilize this compound as a strategic tool to engineer molecules with enhanced performance and therapeutic potential.

References

1H NMR spectrum of 4,4-Difluorocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,4-Difluorocyclohexanecarboxylic Acid

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. As such, this compound serves as a key intermediate in the synthesis of various pharmaceuticals, including macrolide antibiotics[1][2]. The precise characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating their structure in solution.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret the complex spectral features arising from the interplay of proton-proton (H-H) and proton-fluorine (H-F) spin-spin couplings in a fluorinated cyclohexane system. We will explore the theoretical underpinnings, present a practical experimental protocol, and conduct a detailed interpretation of the spectrum.

Theoretical Background: The Influence of Fluorine in ¹H NMR

The presence of fluorine, the most electronegative element, introduces distinct and predictable effects on a ¹H NMR spectrum. These effects manifest in two primary ways: changes in chemical shift and the appearance of H-F coupling patterns.

  • Chemical Shift: Fluorine's strong electron-withdrawing inductive effect deshields nearby protons. This deshielding causes the resonant frequency of these protons to increase, resulting in a downfield shift (higher ppm value) in the spectrum. The magnitude of this shift diminishes with increasing distance (number of bonds) from the fluorine atoms.

  • Spin-Spin Coupling (J-Coupling): As ¹⁹F has a nuclear spin (I = ½), similar to ¹H, it couples to neighboring protons. This interaction splits the proton signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their spatial orientation.

    • Geminal Coupling (²JHF): Coupling through two bonds.

    • Vicinal Coupling (³JHF): Coupling through three bonds, which is highly dependent on the dihedral angle between the H-C-C-F bonds, following a Karplus-type relationship.

    • Long-Range Coupling (⁴JHF, ⁵JHF): Coupling over four or more bonds. ⁴JHF is often significant, particularly when the coupled nuclei are arranged in a planar "W" or "M" conformation, a phenomenon well-documented in rigid systems[3]. This through-space or through-bond interaction can add significant complexity to the spectrum[4][5][6].

In the case of this compound, the protons on the cyclohexane ring are subject to both H-H and H-F couplings, leading to complex, higher-order multiplets that require careful analysis.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

This section outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

Workflow for ¹H NMR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh ~5-10 mg of This compound p2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) p1->p2 p3 Transfer solution to a 5 mm NMR tube p2->p3 a1 Insert sample into NMR spectrometer (e.g., 400 MHz) p3->a1 a2 Lock, tune, and shim the instrument a1->a2 a3 Set acquisition parameters (pulse sequence, scans) a2->a3 a4 Acquire Free Induction Decay (FID) data a3->a4 d1 Apply Fourier Transform to FID a4->d1 d2 Phase and baseline correct the spectrum d1->d2 d3 Calibrate chemical shift (e.g., to residual DMSO at 2.50 ppm) d2->d3 d4 Integrate signals and analyze multiplets d3->d4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the solid in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), in a clean vial. DMSO-d₆ is often used due to the compound's good solubility and its ability to observe the acidic proton of the carboxylic acid[1][7].

    • Transfer the resulting solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 13 ppm).

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Ensure a sufficient relaxation delay (e.g., 1-2 seconds) for quantitative integration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert it into the frequency domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the chemical shift scale. If using DMSO-d₆, the residual solvent peak should be calibrated to δ 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Spectral Analysis and Interpretation

The reported ¹H NMR spectrum of this compound in DMSO-d₆ at 400 MHz shows the following signals: δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H)[1][7].

Molecular Structure and Proton Assignments

Caption: Structure and key proton environments of this compound.

Detailed Signal Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
12.28Singlet (broad)1H-COOH The characteristic downfield chemical shift is typical for a carboxylic acid proton. The broadness is due to chemical exchange and hydrogen bonding with the DMSO solvent.
2.40Multiplet1HH1 (methine)This proton is alpha to the electron-withdrawing carboxylic acid group, causing a downfield shift relative to other ring protons. It is coupled to the four adjacent protons at C2 and C6, resulting in a complex multiplet.
2.02 - 1.75Multiplet6HH2, H6 & H3, H5 (subset) This broad, overlapping region contains the protons on carbons C2, C6, C3, and C5. The protons at C2/C6 are deshielded by the adjacent C1-COOH group. The protons at C3/C5 are significantly affected by coupling to the fluorine atoms at C4. Vicinal (³JHF) and geminal (²JHH) couplings create complex splitting patterns.
1.59Multiplet2HH3, H5 (subset) This upfield multiplet likely corresponds to a subset of the protons at the C3 and C5 positions. The exact chemical shifts of the axial and equatorial protons at C3/C5 differ, and their complex splitting is a result of geminal H-H, vicinal H-H, and crucially, vicinal H-F couplings (³JHF).

Analysis of Multiplet Complexity:

The description of the aliphatic signals as "multiplets" (m) is an accurate simplification. A detailed high-resolution analysis would reveal a highly complex, second-order spectrum. The complexity arises from several factors:

  • Small Δν/J Ratio: The chemical shift differences (Δν) between coupled protons are not significantly larger than their coupling constants (J), leading to non-first-order splitting patterns where intensities and spacings are distorted.

  • Multiple Coupling Partners: Each proton is coupled to multiple other protons (geminal and vicinal) and to two fluorine atoms.

  • H-F Couplings: The protons at C3 and C5 experience strong vicinal coupling (³JHF) to the fluorine atoms. The protons at C2 and C6 are subject to long-range four-bond coupling (⁴JHF), which can be significant if a "W" pathway exists between the proton and a fluorine atom[3]. These H-F couplings are superimposed on the existing H-H coupling network, creating highly complex and overlapping signals.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of the profound influence of fluorine substitution on proton resonances. The electron-withdrawing nature of the gem-difluoro and carboxylic acid groups dictates the chemical shift dispersion across the cyclohexane ring. Furthermore, the introduction of ¹⁹F-¹H spin-spin coupling transforms simple splitting patterns into complex, higher-order multiplets. A thorough understanding of these principles, from chemical shifts to long-range H-F interactions, is essential for the unambiguous structural verification of this and other fluorinated molecules critical to modern drug discovery and materials science. This guide provides the foundational knowledge and practical framework for researchers to confidently acquire and interpret such vital spectral data.

References

An In-depth Technical Guide to the 13C NMR Analysis of 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,4-Difluorocyclohexanecarboxylic acid. As a molecule of significant interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document delves into the theoretical principles governing its 13C NMR spectrum, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the spectral data.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability and binding affinity. The rigid, gem-difluorinated cyclohexane scaffold of this compound presents a unique case for NMR analysis, where the interplay of electronegativity, conformational effects, and through-space interactions governs the chemical shifts and coupling constants of the carbon atoms. This guide will serve as a valuable resource for researchers working with fluorinated compounds and those seeking to leverage 13C NMR for detailed structural elucidation.

Theoretical Principles: Unraveling the Spectrum

The 13C NMR spectrum of this compound is dictated by several key factors: the high electronegativity of the fluorine atoms, the presence of the carboxylic acid group, the conformational dynamics of the cyclohexane ring, and the through-bond and through-space C-F coupling.

The Influence of Fluorine: The two fluorine atoms at the C4 position exert a strong electron-withdrawing inductive effect, significantly deshielding the quaternary carbon (C4) to which they are attached. This effect also extends to the adjacent carbons (C3 and C5) through sigma bonds, albeit to a lesser extent. This deshielding results in a downfield shift (higher ppm value) for these carbons compared to their non-fluorinated analogs.

The Carboxylic Acid Group: The carboxylic acid group at C1 also influences the chemical shifts of the ring carbons. The carbonyl carbon of the carboxylic acid itself will appear at a characteristic downfield position (typically 170-185 ppm). The C1 carbon, directly attached to this electron-withdrawing group, will also be deshielded. The effect on other carbons in the ring diminishes with distance.

Conformational Isomerism: The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. For this compound, the carboxylic acid group can occupy either an axial or an equatorial position. The relative populations of these conformers will influence the time-averaged chemical shifts observed in the NMR spectrum. Generally, the equatorial conformer is more stable for monosubstituted cyclohexanes to minimize steric strain.[1] The conformational preferences can affect the chemical shifts of all carbons in the ring.

Predicted 13C NMR Spectrum

While experimental data from specialized databases provides the most accurate information, a reliable prediction of the 13C NMR spectrum can be made based on established principles and data from analogous compounds.[2] The predicted chemical shifts for the distinct carbon environments in this compound are presented below.

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)
C=O~175-180Singlet
C4~120-125Triplet
C1~40-45Singlet
C3, C5~30-35Triplet
C2, C6~25-30Singlet

Rationale for Predictions:

  • C=O: The carbonyl carbon of the carboxylic acid is expected in the typical downfield region for such functional groups.[3]

  • C4: The gem-difluoro substitution causes a significant downfield shift. The signal is predicted to be a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

  • C1: The carbon bearing the carboxylic acid group is deshielded.

  • C3, C5: These carbons are beta to the fluorine atoms and will experience a moderate downfield shift. They are expected to appear as triplets due to two-bond coupling with the fluorine atoms (²JCF).

  • C2, C6: These carbons are gamma to the fluorine atoms and are least affected by their inductive effects.

Experimental Protocol: Acquiring a High-Quality Spectrum

This section outlines a robust, self-validating protocol for the acquisition of a high-quality 13C NMR spectrum of this compound.

3.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices.[4]

  • Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.2. NMR Instrument Setup and Calibration

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.

  • Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during data acquisition.

  • Shimming: Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution across the spectrum.

3.3. Data Acquisition

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30) is typically used.

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-200 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbon (C4).

  • Relaxation Delay: Use a relaxation delay (D1) of at least 2 seconds to allow for full relaxation of the carbon nuclei between scans.

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

3.4. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

In-depth Spectral Interpretation

A detailed analysis of the 13C NMR spectrum involves not only the assignment of chemical shifts but also the interpretation of coupling patterns arising from C-F interactions.

4.1. Chemical Shift Assignment

The predicted chemical shifts in Section 2 provide a strong basis for assigning the observed signals. The distinct regions of the spectrum will correspond to the carbonyl, fluorinated, and aliphatic carbons. The relative intensities of the signals can also aid in assignment, with protonated carbons generally showing stronger signals due to the Nuclear Overhauser Effect (NOE) in proton-decoupled spectra.

4.2. Carbon-Fluorine Coupling

A key feature of the 13C NMR spectrum of fluorinated compounds is the presence of C-F coupling, which splits the carbon signals into multiplets.[5][6][7]

  • One-Bond Coupling (¹JCF): The signal for C4, directly bonded to two fluorine atoms, will be split into a triplet. The magnitude of ¹JCF is typically large, in the range of 200-300 Hz.

  • Two-Bond Coupling (²JCF): The signals for C3 and C5, two bonds away from the fluorine atoms, will also be split into triplets. The magnitude of ²JCF is significantly smaller than ¹JCF, typically in the range of 15-30 Hz.

  • Three-Bond Coupling (³JCF): Three-bond coupling between the fluorine atoms and C2/C6 may also be observed, though it is often smaller and may not be fully resolved. The magnitude of ³JCF is dependent on the dihedral angle between the C-C and C-F bonds.

The observation and measurement of these coupling constants provide definitive evidence for the assignment of the carbon signals and offer valuable insights into the molecular geometry.

4.3. Through-Space C-F Coupling

In addition to through-bond coupling, through-space interactions between the fluorine atoms and other carbons in the ring can sometimes be observed, particularly in rigid systems.[8] These interactions can lead to further splitting or broadening of signals and provide additional conformational information.

Visualization of Key Interactions

The following diagram illustrates the key through-bond effects of the fluorine and carboxylic acid substituents on the carbon chemical shifts in this compound.

References

A Deep Dive into the Vibrational Landscape of 4,4-Difluorocyclohexanecarboxylic Acid: An FT-IR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,4-Difluorocyclohexanecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science.[1][2] As researchers and drug development professionals, a thorough understanding of the vibrational characteristics of such molecules is paramount for structural elucidation, purity assessment, and reaction monitoring. This document moves beyond a mere listing of spectral peaks, offering a detailed interpretation grounded in the principles of vibrational spectroscopy and providing practical, field-proven methodologies for obtaining high-quality spectral data.

The Structural Significance of this compound

This compound is a fascinating molecule where a cyclohexane scaffold is functionalized with both a carboxylic acid group and geminal fluorine atoms. This unique combination of a flexible cycloalkane ring, a hydrogen-bonding carboxylic acid, and highly electronegative fluorine atoms creates a distinct infrared spectroscopic "fingerprint." The strategic placement of fluorine atoms can significantly influence the molecule's conformation, polarity, and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents.[1][2]

Deconvoluting the FT-IR Spectrum: A Guided Interpretation

The FT-IR spectrum of this compound is a rich tapestry of vibrational modes. By systematically dissecting the spectrum into key regions, we can assign the observed absorption bands to specific molecular motions. The interpretation that follows is based on established principles of infrared spectroscopy for its constituent functional groups.[3][4][5]

The Carboxylic Acid Motif: A Tale of Two Bonds

The carboxylic acid functional group (-COOH) gives rise to some of the most characteristic and easily identifiable bands in the FT-IR spectrum.

  • O-H Stretching: One of the most prominent features is the exceptionally broad absorption band typically observed between 2500 and 3300 cm⁻¹.[6][7][8] This broadening is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid dimers.[3][6] This extensive hydrogen bonding network creates a continuum of O-H bond energies, resulting in a wide, encompassing absorption.

  • C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1760-1690 cm⁻¹.[6][9] For dimeric, saturated carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[7][8] The high intensity of this peak is due to the large change in dipole moment during the stretching vibration of the highly polar C=O bond.

  • C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region.[6] Additionally, two O-H bending vibrations are expected: an in-plane bend between 1440-1395 cm⁻¹ and an out-of-plane bend that can be found in the 950-910 cm⁻¹ range.[6] The latter can sometimes be broad.

The Cyclohexane Framework: Vibrational Signatures of the Ring

The cyclohexane ring provides a series of C-H and C-C vibrational modes.

  • C-H Stretching: The stretching vibrations of the C-H bonds in the CH₂ groups of the cyclohexane ring will appear as multiple sharp peaks in the region just below 3000 cm⁻¹, typically between 2850 and 2950 cm⁻¹.[4][10] Asymmetric and symmetric stretching modes can often be resolved.[4]

  • CH₂ Bending (Scissoring): A characteristic absorption for the scissoring motion of the CH₂ groups is expected around 1450 cm⁻¹.[11] Studies on cyclohexane have identified CH₂ scissor modes at approximately 1452.9 and 1456.4 cm⁻¹.[12]

  • Other Ring Vibrations: The "fingerprint" region of the spectrum, below 1500 cm⁻¹, will contain a complex series of absorptions corresponding to various C-C stretching, CH₂ wagging, twisting, and rocking vibrations, which are unique to the overall molecular structure.[4][10]

The Influence of Fluorine: The C-F Stretching Zone

The introduction of two fluorine atoms at the C4 position introduces new vibrational modes.

  • C-F Stretching: Carbon-fluorine stretching vibrations are known to produce very strong absorption bands.[5] The exact position is dependent on the number of fluorine atoms attached to the carbon. For a CF₂ group, these stretches typically occur in the 1300-900 cm⁻¹ region.[13] Given the presence of two C-F bonds on the same carbon, we can anticipate strong, intense absorptions in this region, which may overlap with the C-O stretching and O-H bending vibrations of the carboxylic acid group.

Summary of Expected Vibrational Frequencies

The following table summarizes the anticipated key FT-IR absorption bands for this compound based on the analysis of its functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityCharacteristics
3300 - 2500O-H Stretch (Carboxylic Acid)StrongVery Broad, indicative of H-bonding.[6][7][8]
2950 - 2850C-H Stretch (Cyclohexane CH₂)StrongMultiple sharp peaks.[4][10]
1760 - 1690C=O Stretch (Carboxylic Acid)StrongSharp.[6][9]
~1450CH₂ Bend (Scissoring)MediumSharp.[11]
1320 - 1210C-O Stretch (Carboxylic Acid)Medium
1300 - 900C-F Stretch (CF₂)StrongLikely to be intense.[5][13]
950 - 910O-H Bend (Out-of-plane)MediumCan be broad.[6]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the reliability and reproducibility of the FT-IR data, a validated experimental protocol is essential. For a solid sample like this compound, the Potassium Bromide (KBr) pellet technique is a well-established method.[14][15]

Step-by-Step KBr Pellet Preparation
  • Sample and KBr Preparation:

    • Use spectroscopy-grade KBr that has been thoroughly dried (e.g., in an oven at >100°C) to minimize water absorption, which can lead to broad interfering peaks around 3400 cm⁻¹ and 1630 cm⁻¹.[16]

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr powder.[15] The sample concentration in KBr should be in the range of 0.2% to 1%.[17]

  • Grinding and Mixing:

    • Transfer the sample and KBr to a clean, dry agate mortar and pestle.[16]

    • Grind the mixture for several minutes until a fine, homogeneous powder is obtained. This is crucial to reduce scattering of the infrared beam and to ensure a uniform distribution of the sample within the KBr matrix.[17]

  • Pellet Formation:

    • Carefully transfer the powder into a pellet die.

    • Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for a few minutes.[16]

  • Pellet Inspection and Analysis:

    • Slowly release the pressure and carefully remove the die.

    • The resulting pellet should be thin and transparent.[17]

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

    • A background spectrum of a pure KBr pellet should be run separately and subtracted from the sample spectrum to correct for any atmospheric and instrumental variations.[15]

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups of this compound and their corresponding primary vibrational modes that are detectable by FT-IR spectroscopy.

G cluster_molecule This compound cluster_groups Key Functional Groups & Vibrational Modes mol C₇H₁₀F₂O₂ COOH Carboxylic Acid (-COOH) CH2 Cyclohexane CH₂ CF2 Gem-Difluoro (-CF₂) OH_stretch O-H Stretch (3300-2500 cm⁻¹) COOH->OH_stretch CO_double_stretch C=O Stretch (1760-1690 cm⁻¹) COOH->CO_double_stretch CO_single_stretch C-O Stretch (1320-1210 cm⁻¹) COOH->CO_single_stretch CH_stretch C-H Stretch (2950-2850 cm⁻¹) CH2->CH_stretch CH2_bend CH₂ Bend (~1450 cm⁻¹) CH2->CH2_bend CF_stretch C-F Stretch (1300-900 cm⁻¹) CF2->CF_stretch

Caption: Key functional groups and their characteristic FT-IR vibrational modes.

Conclusion

The FT-IR spectrum of this compound is a powerful analytical tool that provides a wealth of structural information. By understanding the characteristic absorption frequencies of the carboxylic acid, cyclohexane, and gem-difluoro moieties, researchers can confidently identify and characterize this important molecule. The combination of a broad O-H stretch, a strong C=O stretch, sharp C-H stretches, and intense C-F stretches creates a unique spectral fingerprint. Adherence to rigorous experimental protocols, such as the KBr pellet method, is crucial for obtaining high-quality, interpretable data, thereby ensuring the scientific integrity of research and development endeavors in which this compound plays a vital role.

References

A Comprehensive Technical Guide to the Melting Point of 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the melting point of 4,4-Difluorocyclohexanecarboxylic acid (CAS No. 122665-97-8), a key building block in medicinal chemistry, notably in the synthesis of macrolide antibiotics.[1][2][3] Understanding and accurately determining its melting point is fundamental for assessing purity, ensuring stability, and developing robust manufacturing processes for active pharmaceutical ingredients (APIs).

Introduction: The Significance of a Precise Melting Point

This compound is a white solid synthetic intermediate.[1][2] The geminal difluoro group on the cyclohexane ring offers unique conformational constraints and electronic properties, making it an attractive fragment for drug design. In this context, the melting point is not merely a physical constant but a critical quality attribute (CQA).

A sharp, well-defined melting point range is a primary indicator of high purity in a crystalline solid. Conversely, a depressed and broad melting range suggests the presence of impurities, which can have significant implications for downstream applications, including reaction efficiency, yield, and the safety profile of the final API. Therefore, a precise and reproducible method for its determination is paramount.

Physicochemical and Hazard Profile

A summary of the key properties of this compound is essential for handling and characterization.

PropertyValueSource(s)
CAS Number 122665-97-8[1][4][5][6]
Molecular Formula C₇H₁₀F₂O₂[1][4][5][6]
Molecular Weight 164.15 g/mol [1][5][6]
Appearance White to Almost White Solid/Powder[1][4]
Melting Point 103-109 °C[1][4][5]
Solubility Soluble in Chloroform, Methanol[1][4]
Purity (Typical) >97%[5]

Hazard Information: This compound is classified as an irritant, causing skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn during handling.

Experimentally Determined Melting Point

Multiple sources report a consistent, albeit slightly varied, melting point range for this compound.

  • 105-107°C [1]

  • 103-107°C [4][5]

  • 105.0 to 109.0°C

This slight variation is expected and can be attributed to differences in sample purity (e.g., 97% vs. >98%), the specific analytical method employed, and the calibration of the apparatus.[5] For a highly purified sample, a sharp melting range of 1-2°C is anticipated.

Standard Operating Procedure for Melting Point Determination

This protocol is based on the widely accepted capillary method, consistent with pharmacopeia standards, using a modern digital melting point apparatus.[7][8]

4.1. Principle A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.[7]

4.2. Materials and Equipment

  • This compound sample

  • Mortar and pestle

  • Glass capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Certified reference standards for calibration (e.g., caffeine, vanillin)

4.3. Experimental Protocol

  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample in a vacuum desiccator over a desiccant for 24 hours.[7][9]

    • Place a small amount of the compound into a clean, dry mortar and gently grind it into a fine, homogeneous powder. This ensures uniform packing and heat transfer.[10]

  • Capillary Tube Loading:

    • Invert a capillary tube and press the open end into the powdered sample.

    • Tap the sealed end of the tube gently on a hard surface to pack the powder down. Alternatively, drop the tube through a long glass tube onto the benchtop to achieve tight packing.[9]

    • Repeat until a packed column of 2.5-3.5 mm in height is obtained.[7] An improper sample height can lead to a broader melting range.

  • Measurement:

    • Initial Rapid Determination (Optional but Recommended): Set the apparatus to heat rapidly to get a quick, approximate melting point. This saves time in subsequent, more accurate measurements.

    • Accurate Determination:

      • Allow the apparatus to cool to at least 5-10°C below the approximate melting point.[7]

      • Insert the loaded capillary tube into the heating block.

      • Set the heating ramp rate to 1°C per minute. A slow ramp rate is critical for accuracy, as it allows the system to remain in thermal equilibrium.[7][10]

      • Observe the sample through the magnifying lens.

      • Record T₁ (Onset): The temperature at which the first drop of liquid appears or the substance begins to collapse against the capillary wall.[7]

      • Record T₂ (Clear Point): The temperature at which the last solid particle liquefies.

    • The reported melting point is the range T₁ to T₂.

  • System Validation:

    • Perform at least two determinations for the sample to ensure reproducibility.

    • Periodically calibrate the instrument using certified reference standards to ensure the temperature scale is accurate.[7]

Workflow and Data Interpretation

The following diagram illustrates the logical flow of an accurate melting point determination experiment.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Instrument Measurement cluster_analysis Data Analysis & Reporting Dry Dry Sample (Vacuum Desiccator) Grind Grind to Fine Powder (Mortar & Pestle) Dry->Grind Pack Pack Capillary Tube (2.5-3.5 mm height) Grind->Pack Insert Insert Sample Pack->Insert Load Sample Calibrate Calibrate Apparatus (Reference Standards) Calibrate->Insert Heat Heat at 1°C/min (Start 5-10°C below expected MP) Insert->Heat Observe Observe & Record Heat->Observe Record_T1 Record Onset Temp (T₁) Observe->Record_T1 Record_T2 Record Clear Point Temp (T₂) Observe->Record_T2 Report Report Range (T₁ - T₂) Record_T1->Report Record_T2->Report

Caption: Workflow for Accurate Melting Point Determination.

Interpreting the Results:

  • Sharp Range (e.g., 106-107°C): Indicates a high degree of purity.

  • Broad Range (e.g., 102-106°C): Suggests the presence of impurities, which disrupt the crystal lattice, causing the substance to melt over a wider and lower temperature range.

  • Discoloration: Observation of charring or decomposition before melting indicates thermal instability of the sample.

Synthesis and Purification Context

The purity of this compound is directly related to its synthesis and purification. A common laboratory synthesis involves the hydrolysis of its corresponding ethyl ester (ethyl 4,4-difluorocyclohexanecarboxylate) using a base like lithium hydroxide, followed by acidification.[2][11]

The purification process, which may involve recrystallization or washing with saturated brine, is crucial for removing unreacted starting materials or byproducts.[2][11][12] The melting point serves as a quick and effective quality control check to validate the success of these purification steps.

Conclusion

The melting point of this compound, consistently reported in the range of 103-109°C , is a critical parameter for researchers and drug development professionals. Its accurate determination via a standardized capillary method provides essential insight into material purity and identity. Adherence to a rigorous, well-calibrated protocol is necessary to ensure that the obtained data is reliable and can be confidently used to qualify this important chemical intermediate for its intended use in pharmaceutical synthesis.

References

A Technical Guide to the Solubility of 4,4-Difluorocyclohexanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter in drug development, influencing everything from reaction chemistry and purification to crystallization and final formulation. This technical guide provides an in-depth examination of the solubility characteristics of 4,4-Difluorocyclohexanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, including macrolide antibiotics.[1][2] We will explore the physicochemical properties of this molecule, the theoretical underpinnings of its solubility based on Hansen Solubility Parameters (HSP), and provide a robust, field-proven experimental protocol for determining its solubility with high fidelity. This document is intended for researchers, chemists, and formulation scientists engaged in the development of pharmaceuticals containing this moiety.

Physicochemical Characterization of the Solute

Understanding the inherent properties of this compound is fundamental to predicting and explaining its behavior in various solvents. The molecule's structure, featuring a saturated cyclohexane ring, a polar carboxylic acid group, and two highly electronegative fluorine atoms, creates a unique combination of polar and non-polar characteristics.

The gem-difluoro substitution on the C4 position is particularly influential. Fluorine's high electronegativity significantly alters the electronic properties of the molecule compared to its non-fluorinated analog.[3][4] This can affect intermolecular interactions, crystal lattice energy, and, consequently, solubility. While fluorination can increase lipophilicity, the difluoro group also acts as a weak hydrogen bond acceptor, adding complexity to its interactions with protic and aprotic solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₀F₂O₂[1][2][5][6]
Molecular Weight 164.15 g/mol [1][5]
Appearance White Solid / Powder[1][6]
Melting Point 103-107 °C[1][6]
pKa (Predicted) 4.06 ± 0.10[6]
Qualitative Solubility Soluble in Chloroform, Methanol[1][6]

Theoretical Framework: A Hansen Solubility Parameter (HSP) Approach

To move beyond the simplistic "like dissolves like" rule, we employ the Hansen Solubility Parameters (HSP), a powerful model for predicting solvent-solute interactions.[7][8] The HSP model posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters (δd, δp, δh) can be viewed as coordinates in a three-dimensional "Hansen space".[7][9] The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible.[7] For a solid solute, there is a "solubility sphere" in Hansen space; any solvent whose coordinates fall within this sphere will dissolve the solute.

The distance (Ra) between the solute (1) and the solvent (2) in Hansen space is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a higher likelihood of solubility.

For this compound, the carboxylic acid group will contribute significantly to the δp and δh values, while the cyclohexyl ring will dominate the δd component. The gem-difluoro group will subtly modulate all three parameters. Predicting the precise HSP values for this molecule without experimental data is challenging, but we can infer its likely behavior. It will exhibit moderate polarity and a strong hydrogen bonding capability (both as a donor from the -COOH group and a weak acceptor). Therefore, it is expected to be most soluble in polar, hydrogen-bonding solvents like alcohols and moderately soluble in polar aprotic solvents, with poor solubility in non-polar aliphatic solvents.

Qualitative and Predictive Solubility Analysis

While comprehensive quantitative data for this compound is not widely published, existing datasheets confirm its solubility in methanol and chloroform.[1][6] This aligns with the HSP theory:

  • Methanol: A polar, protic solvent capable of strong hydrogen bonding. Its HSP coordinates are expected to be close to those of our target molecule.

  • Chloroform: A polar aprotic solvent. While it cannot donate hydrogen bonds, it can accept them, and its polarity is sufficient to interact with the carboxylic acid and difluoro groups.

Based on these principles, we can predict a qualitative solubility profile in common organic solvents.

Table 2: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding and polarity match.
Polar Aprotic Acetone, DMSO, THFModerate to HighGood polarity match; solvent can accept H-bonds.
Halogenated Dichloromethane, ChloroformModeratePolarity is sufficient to overcome lattice energy.
Aromatic TolueneLowPrimarily dispersion forces; insufficient polarity.
Non-Polar Hexane, HeptaneVery Low / InsolubleMismatch in all HSP components (polarity, H-bonding).

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain reliable, quantitative solubility data, a rigorous experimental protocol is essential. The equilibrium shake-flask method, as recommended by the OECD Guideline 105, is the gold standard for this determination.[10][11][12] This protocol ensures that the solvent is fully saturated with the solute, providing a true measure of equilibrium solubility.

Principle

A surplus amount of the solid this compound is agitated in the test solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a validated analytical method (e.g., HPLC-UV, UPLC-MS).

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis P1 Weigh excess solute into triplicate vials P2 Add precise volume of organic solvent P1->P2 For each solvent E1 Place vials in orbital shaker at constant temperature (e.g., 25°C) P2->E1 E2 Agitate for 24-72 hours (until equilibrium is reached) E1->E2 S1 Allow solids to settle E2->S1 S2 Withdraw aliquot of supernatant S1->S2 S3 Filter through 0.22 µm syringe filter (PTFE or other solvent-compatible) S2->S3 S4 Dilute sample for analysis S3->S4 S5 Quantify concentration via validated HPLC method S4->S5 Result Calculate solubility (mg/mL or mol/L) S5->Result

Caption: Shake-Flask method workflow for solubility determination.

Step-by-Step Methodology
  • Preparation (Triplicate Samples): a. For each solvent to be tested, label three glass vials with secure caps. b. Add an excess amount of this compound to each vial. "Excess" means enough solid will visibly remain at the end of the experiment (e.g., 20-30 mg). c. Accurately dispense a known volume of the organic solvent into each vial (e.g., 2.0 mL).

  • Equilibration: a. Secure the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials at a speed sufficient to keep the solid suspended but avoid creating a vortex (e.g., 150-200 rpm). c. Allow the system to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary. Equilibrium is confirmed when concentrations from sequential time points (e.g., 24h and 48h) are statistically identical.

  • Sample Collection and Preparation: a. Stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for 1-2 hours to let the undissolved solid settle. b. Carefully withdraw an aliquot of the clear supernatant using a pipette. c. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) to remove any fine particulates. This step is critical to avoid artificially high results. d. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: a. Analyze the diluted samples using a pre-validated HPLC-UV or other suitable quantitative method. b. Prepare a calibration curve using standards of this compound of known concentrations. c. Calculate the concentration of the original, undiluted sample based on the calibration curve and the dilution factor.

  • Reporting Results: a. Report the average solubility from the triplicate measurements, along with the standard deviation. b. Clearly state the temperature at which the measurement was made. c. Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Interpretation and Application in Drug Development

The quantitative solubility data obtained from this protocol is invaluable for several key processes:

  • Solvent Screening for Crystallization: Identifying solvents in which the compound has high solubility at elevated temperatures but lower solubility at room temperature is key to developing effective crystallization and purification protocols.

  • Reaction Chemistry: Ensuring that reactants are fully dissolved in the reaction solvent is crucial for achieving optimal reaction kinetics and yield.

  • Formulation Development: For liquid formulations, solubility in pharmaceutically acceptable co-solvents or lipid-based systems is a primary consideration.

  • Predictive Modeling: The experimental data can be used to calculate the Hansen Solubility Parameters for this compound, enabling more accurate predictions for its solubility in other, untested solvents or solvent blends.

Conclusion

While this compound presents a complex solubility profile due to its mixed polar, non-polar, and fluorine-specific characteristics, its behavior can be systematically understood and quantified. By combining the predictive power of the Hansen Solubility Parameter framework with the empirical rigor of the shake-flask method, researchers can obtain the high-quality data necessary to make informed decisions in process development and formulation. This guide provides both the theoretical foundation and the practical methodology to empower scientists in their work with this important pharmaceutical intermediate.

References

The Unseen Architects: A Technical Guide to the Conformational Analysis of Difluorinated Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of fluorine into organic molecules profoundly alters their physicochemical properties, a strategy widely exploited in medicinal chemistry and materials science. Within the realm of cyclic systems, the conformational landscape of the cyclohexane ring, a ubiquitous scaffold, is dramatically reshaped by fluorination. This guide provides an in-depth technical exploration of the conformational analysis of difluorinated cyclohexanes. We will dissect the intricate interplay of steric and stereoelectronic effects—from the surprisingly modest steric demand of fluorine to the powerful influence of hyperconjugation and electrostatic interactions—that dictate the conformational equilibria of these fascinating molecules. This document moves beyond a simple recitation of principles to offer a field-proven perspective on both the theoretical underpinnings and the practical experimental approaches, equipping researchers with the knowledge to rationally design and analyze these important fluorinated structures.

Foundational Principles: Beyond Simple Sterics

The conformational analysis of substituted cyclohexanes is classically governed by the principle of minimizing steric strain, particularly the destabilizing 1,3-diaxial interactions. This preference for substituents to occupy the more spacious equatorial position is quantified by the "A-value," the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. While bulky groups like tert-butyl have large A-values, dictating a strong equatorial preference, the fluorine atom presents a more nuanced case.

The A-Value of Fluorine: A Surprisingly Small Footprint

Contrary to what its high electronegativity might suggest, fluorine is a relatively small atom. Its steric demand is only slightly greater than that of hydrogen. This is reflected in its A-value, which is approximately 0.25 kcal/mol .[1] This small value indicates only a slight preference for the equatorial position in monofluorocyclohexane, a stark contrast to the methyl group's A-value of ~1.7 kcal/mol. This seemingly minor energetic preference is the foundation upon which a host of more subtle, and often dominant, stereoelectronic effects are built.

The Role of Stereoelectronic Effects

The conformational preferences in difluorinated cyclohexanes cannot be rationalized by sterics alone. The highly polarized nature of the C-F bond introduces significant stereoelectronic interactions that can override traditional steric considerations.

  • Hyperconjugation: A key stabilizing interaction involves the donation of electron density from a filled bonding orbital (typically a σC-H or σC-C orbital) into an empty antibonding orbital (σ*C-F). This interaction is highly dependent on the dihedral angle between the participating orbitals, being maximal at a 180° (anti-periplanar) arrangement.

  • Dipole-Dipole Interactions: The strong C-F bond dipole (approximately 1.4 D) leads to significant electrostatic interactions. The alignment of these dipoles can be either stabilizing or destabilizing, depending on their relative orientation in space.

  • The Gauche Effect: In 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer, a phenomenon attributed to stabilizing σC-H → σ*C-F hyperconjugative interactions.[2] While this effect is influential, its manifestation in the more rigid cyclohexane ring is complex and often competes with other interactions.[2]

Isomer-Specific Conformational Analysis

The interplay of these foundational principles leads to distinct and sometimes counter-intuitive conformational preferences for the different isomers of difluorocyclohexane.

1,1-Difluorocyclohexane: The Anomeric Effect in Action

In 1,1-difluorocyclohexane, the dominant stereoelectronic interaction is a form of the anomeric effect. This involves hyperconjugation from the lone pairs of one fluorine atom into the σ* orbital of the adjacent C-F bond (nF → σ*C-F).[3] This stabilizing interaction contributes to the overall stability of the gem-difluoro motif on the cyclohexane ring.

trans-1,2-Difluorocyclohexane: A Surprising Axial Preference

In the gas phase and non-polar solvents, the diaxial conformer of trans-1,2-difluorocyclohexane is surprisingly more stable than the diequatorial conformer.[4][5] This contradicts simple steric arguments. The diequatorial conformer suffers from significant electrostatic repulsion between the two gauche C-F bond dipoles. The diaxial conformer, while having two axial substituents, minimizes this dipolar repulsion. However, in polar solvents, the diequatorial conformer is preferentially stabilized due to its larger overall molecular dipole moment, leading to a solvent-dependent equilibrium.[4][5]

cis-1,3-Difluorocyclohexane: A Battle of Repulsions

For cis-1,3-difluorocyclohexane, the diequatorial conformer is generally favored. The diaxial conformer would place the two fluorine atoms in a highly destabilizing 1,3-diaxial arrangement, leading to strong steric and electrostatic repulsion.[3]

trans-1,4-Difluorocyclohexane: The Dominance of Hyperconjugation

The conformational equilibrium of trans-1,4-difluorocyclohexane also shows a preference for the diaxial conformer in the gas phase.[6] This is attributed to a stabilizing hyperconjugative interaction between the axial C-H bonds and the anti-periplanar C-F bonds (σC-H → σ*C-F). This stereoelectronic stabilization outweighs the minor steric penalty of placing the two fluorine atoms in axial positions.

Experimental and Computational Workflows

A comprehensive understanding of the conformational landscape of difluorinated cyclohexanes requires a synergistic approach, combining experimental techniques with computational modeling.

Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy

Variable Temperature (VT) NMR spectroscopy is a powerful tool for determining the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of a conformational equilibrium. By monitoring the changes in the NMR spectrum as a function of temperature, one can observe the coalescence of signals from the individual conformers and ultimately determine their relative populations at different temperatures.

Step-by-Step Methodology for VT-NMR Analysis:

  • Sample Preparation:

    • Dissolve a high-purity sample of the difluorocyclohexane isomer in a suitable deuterated solvent with a low freezing point (e.g., deuterated chloroform, deuterated dichloromethane, or a Freon mixture for very low temperatures).[7]

    • Use a high-quality NMR tube designed for VT experiments to prevent breakage.[3]

    • Ensure the sample concentration is optimized for good signal-to-noise without causing aggregation or solubility issues at low temperatures.

  • Initial Spectrometer Setup:

    • Acquire a standard 1H and/or 19F NMR spectrum at ambient temperature (e.g., 298 K).

    • Lock and shim the spectrometer on the deuterated solvent signal.

  • Low-Temperature Data Acquisition:

    • Gradually decrease the temperature of the NMR probe in increments of 10-20 K.[8] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.[7]

    • Continue cooling until the signals for the individual conformers are sharp and well-resolved (the "slow-exchange regime").

    • Record the spectrum at several temperatures within the slow-exchange regime.

  • Coalescence and High-Temperature Data Acquisition:

    • Slowly increase the temperature from the lowest point, acquiring spectra at regular intervals, particularly around the coalescence temperature where the individual conformer signals broaden and merge into a single averaged signal.

    • Continue acquiring spectra at several temperatures above the coalescence point (the "fast-exchange regime").

  • Data Analysis:

    • Slow-Exchange Regime: Integrate the signals corresponding to the axial and equatorial conformers at each temperature to determine their relative populations (Keq = [Equatorial]/[Axial]).

    • Thermodynamic Parameters: Plot ln(Keq) versus 1/T (a van't Hoff plot). The slope of this plot is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.

    • Calculate the Gibbs free energy difference at a standard temperature (e.g., 298 K) using the equation: ΔG° = -RTln(Keq) or ΔG° = ΔH° - TΔS°.

VT_NMR_Workflow

Computational Chemistry: A Predictive and Explanatory Tool

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are indispensable for predicting the relative energies of different conformers and for dissecting the contributions of various stereoelectronic interactions.

  • Methodology:

    • Conformational Search: A thorough search of the potential energy surface is performed to identify all low-energy conformers.

    • Geometry Optimization: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)).

    • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

    • Solvent Modeling: The influence of the solvent can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM).

  • Analysis:

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for quantifying the strength of hyperconjugative interactions by examining the delocalization of electron density from donor (bonding) to acceptor (antibonding) orbitals.

Computational_Workflow

Data Summary and Key Interactions

The following table summarizes the key conformational preferences and the dominant interactions for difluorocyclohexane isomers.

IsomerMore Stable Conformer (Gas Phase)Key Stabilizing/Destabilizing Interactions
1,1- (Single Conformation)nF → σC-F hyperconjugation (Anomeric Effect)[3]
trans-1,2- DiaxialMinimized C-F/C-F dipole repulsion.[4][5]
cis-1,2- Equatorial-AxialAvoidance of 1,2-diaxial interactions.
cis-1,3- DiequatorialAvoidance of 1,3-diaxial repulsion.[3]
trans-1,3- Equatorial-AxialFavorable axial C-H...C-F electrostatic interactions.[3]
trans-1,4- DiaxialσC-H → σC-F hyperconjugation.[6]
cis-1,4- Equatorial-AxialStandard steric preference.

Chair_Interconversion

(Note: The image source in the DOT script is a placeholder and would need to be replaced with actual images of the conformers for rendering.)

Conclusion and Outlook

The conformational analysis of difluorinated cyclohexanes is a testament to the intricate and often non-intuitive nature of molecular interactions. Simple steric arguments are insufficient to predict their behavior; a deep understanding of stereoelectronic effects, including hyperconjugation and electrostatic interactions, is paramount. The synergy between high-level computational modeling and meticulous experimental techniques like Variable Temperature NMR provides a powerful paradigm for elucidating these complex conformational landscapes. For researchers in drug discovery and materials science, the ability to predict and control the three-dimensional structure of these fluorinated scaffolds is a critical tool for engineering molecules with desired properties and functions. As our understanding of these subtle forces continues to grow, so too will our ability to harness the unique properties of fluorine in the design of next-generation chemical entities.

References

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The unique electronic properties and small size of the fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target. Within this context, the gem-difluoro motif, particularly on a cyclohexyl ring, has emerged as a valuable bioisostere. This guide provides an in-depth technical exploration of the discovery and history of a pivotal building block bearing this motif: 4,4-Difluorocyclohexanecarboxylic acid. Its story is intrinsically linked to the development of a blockbuster drug and showcases the synergy between process chemistry and drug discovery.

The Genesis of a Key Intermediate: A Demand-Driven Discovery

The history of this compound is not one of serendipitous discovery in academic labs, but rather a tale of targeted synthesis driven by the urgent needs of pharmaceutical development. Its emergence is inextricably tied to the discovery and development of Maraviroc, a groundbreaking antiretroviral drug used for the treatment of HIV infection. Maraviroc, a CCR5 receptor antagonist, features a 4,4-difluorocyclohexylcarboxamide moiety, which is crucial for its pharmacological activity.

The pioneering work on Maraviroc by scientists at Pfizer in the early 2000s necessitated a reliable and scalable synthesis of the this compound fragment. Early patent literature, such as WO2001090106A1, details the synthesis of a variety of compounds, including the structural framework that would become Maraviroc, and consequently, the need for this specific fluorinated building block.[1]

Evolution of Synthetic Strategies: From Bench to Bulk

The primary and most well-documented route to this compound begins with a readily available starting material: ethyl 4-oxocyclohexanecarboxylate. The key transformation is the gem-difluorination of the ketone, followed by hydrolysis of the ester to yield the desired carboxylic acid.

The Core Synthetic Approach: Gem-Difluorination and Hydrolysis

The most common synthetic pathway can be broken down into two principal steps:

  • Gem-Difluorination of Ethyl 4-Oxocyclohexanecarboxylate: This step is the lynchpin of the synthesis. The challenge lies in efficiently converting the ketone at the 4-position of the cyclohexane ring into a difluoromethylene group. Various fluorinating agents have been employed for this transformation, with their selection often dictated by factors such as cost, safety, and scalability.

  • Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically a straightforward saponification reaction using a base such as lithium hydroxide or sodium hydroxide, followed by acidification to protonate the carboxylate.[2][3]

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Synthetic Pathway to this compound A Ethyl 4-oxocyclohexanecarboxylate B Ethyl 4,4-difluorocyclohexanecarboxylate A->B Gem-Difluorination (e.g., DAST, Deoxo-Fluor®) C This compound B->C Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: General synthetic scheme for this compound.

Causality in Experimental Choices: Selecting the Right Fluorinating Agent

The choice of fluorinating agent for the gem-difluorination of the ketone is a critical decision in the synthesis. Early methods often utilized diethylaminosulfur trifluoride (DAST), a versatile but hazardous reagent. The development of safer and more scalable alternatives has been a key focus of process chemistry research.

Fluorinating AgentAdvantagesDisadvantages
Diethylaminosulfur trifluoride (DAST) Effective for a wide range of ketones.Thermally unstable and can be explosive.
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) More thermally stable than DAST.More expensive than DAST.
Sulfur Tetrafluoride (SF₄) Potent fluorinating agent.Highly toxic and corrosive gas, requires specialized equipment.

The move towards more stable and less hazardous reagents like Deoxo-Fluor® reflects the stringent safety and scalability requirements of the pharmaceutical industry.

A Self-Validating System: Detailed Experimental Protocol

The following protocol for the synthesis of this compound from its ethyl ester is a representative example found in the literature.[2][3]

Step 1: Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate

  • To a solution of ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v), add lithium hydroxide monohydrate (LiOH·H₂O, 5.0 eq).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Adjust the pH of the aqueous layer to approximately 4 using 1 M hydrochloric acid (HCl).

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to afford this compound as a white solid.

The high yield (typically >95%) and the straightforward workup of this hydrolysis step make it a robust and reliable transformation.[2][3]

The Impact on Drug Development: A Crucial Component of Maraviroc

The development of a scalable and efficient synthesis for this compound was a critical enabling step in the production of Maraviroc. The 4,4-difluorocyclohexylcarboxamide group in Maraviroc plays a vital role in its binding to the CCR5 co-receptor, preventing the entry of HIV into host cells.[1]

The synthesis of Maraviroc involves the coupling of this compound with a complex amine fragment. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with the amine to form the final amide bond.[4]

G cluster_1 Role in Maraviroc Synthesis D This compound E 4,4-Difluorocyclohexanecarbonyl chloride D->E Activation (e.g., SOCl₂) G Maraviroc E->G Amide Coupling F Amine Fragment of Maraviroc F->G

Caption: Amide bond formation in the synthesis of Maraviroc.

Conclusion: A Testament to the Power of Applied Synthesis

The story of this compound is a compelling example of how the demands of drug discovery can drive innovation in synthetic chemistry. Its "discovery" was not a singular event but rather an evolution of synthetic methods aimed at providing a reliable supply of a crucial building block for a life-saving medication. The development of robust and scalable synthetic routes to this compound is a testament to the ingenuity of process chemists and their vital role in the pharmaceutical industry. As the strategic use of fluorine in drug design continues to expand, the lessons learned from the history of this compound will undoubtedly inform the development of future generations of fluorinated pharmaceuticals.

References

A Technical Guide to the Quantum Chemical Calculation of 4,4-Difluorocyclohexanecarboxylic Acid: From Conformational Analysis to Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties such as metabolic stability, lipophilicity, and acidity. 4,4-Difluorocyclohexanecarboxylic acid serves as a valuable motif in this context, combining a conformationally restricted ring system with the potent electronic effects of geminal fluorine substitution. This technical guide provides a comprehensive, in-depth protocol for the quantum chemical characterization of this molecule. It is designed for researchers, computational chemists, and drug development professionals, offering a self-validating framework for predicting its structural and electronic properties. The narrative moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a blend of theoretical rigor and practical application. We will detail the conformational landscape, predict its acidity (pKa), and simulate its key spectroscopic signatures (NMR and IR), providing a robust computational dossier that can guide experimental work and accelerate drug discovery efforts.

Introduction: The Significance of Fluorine in Drug Design

Fluorine has earned a unique and privileged status in drug design. Its high electronegativity, combined with a van der Waals radius similar to that of hydrogen, allows it to act as a "super-hydrogen" that can profoundly alter a molecule's properties without significantly increasing its size. The introduction of a gem-difluoro group, as in this compound, can have several strategic advantages:

  • Metabolic Blocking: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. A CF2 group can therefore be used to block a potential site of metabolism, increasing a drug's half-life.

  • Modulation of Acidity: The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of a nearby acidic group, such as the carboxylic acid in our target molecule. This has profound implications for a drug's solubility, membrane permeability, and receptor binding interactions.

  • Conformational Control: The stereoelectronic effects of fluorine, including hyperconjugation, can influence the conformational preferences of the cyclohexane ring, which in turn can affect how the molecule presents itself to a biological target.[1][2]

Understanding these effects a priori through high-level quantum chemical calculations can de-risk and accelerate the drug development process. This guide provides the theoretical and practical framework for achieving this for this compound.

Theoretical Foundations and Computational Strategy

The reliability of any quantum chemical prediction hinges on the judicious selection of the computational methodology. Our approach is grounded in Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for molecules of this size.[3][4]

  • Choice of Functional: We recommend the B3LYP hybrid functional as a robust starting point. It incorporates a portion of exact Hartree-Fock exchange, which is crucial for describing the electronic structure of organic molecules. For even higher accuracy in property prediction, especially for acidity, the range-separated hybrid functional CAM-B3LYP is an excellent choice, though it comes with a higher computational cost.[5][6][7] We will also include a dispersion correction, such as Grimme's D3 with Becke-Johnson damping (D3BJ ), which is essential for accurately modeling non-covalent interactions that can influence conformational energies.

  • Basis Set Selection: A flexible basis set is required to accurately describe the electron density, particularly around the electronegative fluorine and oxygen atoms and for the anionic carboxylate. The Pople-style 6-311++G(d,p) basis set is highly suitable.[5]

    • 6-311: A triple-zeta valence basis set, providing a more accurate description of the valence electrons.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogens, which are critical for describing anions and systems with significant non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds.

  • Solvation Model: The properties of a molecule, especially its acidity, are profoundly influenced by the solvent. We will use an implicit solvation model, specifically the Solvation Model based on Density (SMD) , which provides a continuous description of the solvent (water, in our case) and is known for its accuracy in predicting solvation free energies.[6][7]

  • Software: All calculations described can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.

Workflow Part 1: Conformational Landscape Analysis

The cyclohexane ring can adopt several conformations (chair, boat, twist-boat), with the chair being the most stable. For a substituted cyclohexane, we must consider the different arrangements of the substituents in axial and equatorial positions.[8][9][10] For this compound, the primary conformational question is the orientation of the carboxylic acid group.

Experimental Protocol: Conformational Search
  • Initial Structure Generation: Build the two primary chair conformers of this compound: one with the carboxylic acid group in the axial position and one with it in the equatorial position. The gem-difluoro group at position 4 means one fluorine will be axial and the other equatorial in both conformers.

  • Geometry Optimization: Perform a full geometry optimization for both conformers in the gas phase at the B3LYP-D3(BJ)/6-311++G(d,p) level of theory. This will locate the nearest local minimum on the potential energy surface for each starting geometry.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating the Gibbs free energy.

  • Solvation Energy Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation with the SMD solvation model (for water) to obtain the solvation free energy.

  • Calculate Relative Gibbs Free Energy: For each conformer (axial and equatorial), calculate the total Gibbs free energy in solution (G_solv) using the following equation:

    • Gsolv = Egas, electronic + Ggas, thermal correction + ΔGsolvation

  • Determine Equilibrium Population: The relative energy difference (ΔG) between the conformers can be used to calculate their expected Boltzmann population at a given temperature (e.g., 298.15 K), providing insight into which conformer will predominate at equilibrium.

Data Presentation: Conformational Energies
ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy in Water (kcal/mol)Boltzmann Population (298.15 K)
Equatorial-COOH0.000.00>99%
Axial-COOH1.851.75<1%

Note: These are representative values based on typical A-values for carboxylic acid groups. Actual calculated values may vary slightly.

The data clearly indicates that the conformer with the carboxylic acid group in the equatorial position is significantly more stable.[10][11] This is expected, as placing the larger substituent in the equatorial position minimizes destabilizing 1,3-diaxial interactions.[11] All subsequent calculations will be performed on this more stable equatorial conformer.

Visualization: Conformational Analysis Workflow

G cluster_start Structure Generation cluster_calc Quantum Chemical Calculations cluster_analysis Thermodynamic Analysis start_ax Axial-COOH Conformer opt_ax Geometry Optimization (Gas Phase) start_ax->opt_ax start_eq Equatorial-COOH Conformer opt_eq Geometry Optimization (Gas Phase) start_eq->opt_eq freq_ax Frequency Calculation (Gas Phase) opt_ax->freq_ax solv_ax Solvation Energy (SMD Model) freq_ax->solv_ax gibbs_ax Calculate Gibbs Free Energy (G_ax) solv_ax->gibbs_ax freq_eq Frequency Calculation (Gas Phase) opt_eq->freq_eq solv_eq Solvation Energy (SMD Model) freq_eq->solv_eq gibbs_eq Calculate Gibbs Free Energy (G_eq) solv_eq->gibbs_eq delta_g ΔG = G_ax - G_eq gibbs_ax->delta_g gibbs_eq->delta_g boltzmann Boltzmann Population delta_g->boltzmann G cluster_gas Gas Phase Calculations cluster_solv Solvation Calculations (SMD) cluster_final Final Calculation HA_gas Optimize + Freq 4,4-diF-acid (HA) HA_solv Single Point Energy (HA) HA_gas->HA_solv A_gas Optimize + Freq Anion (A⁻) A_solv Single Point Energy (A⁻) A_gas->A_solv HRef_gas Optimize + Freq Reference Acid (HRef) HRef_solv Single Point Energy (HRef) HRef_gas->HRef_solv Ref_gas Optimize + Freq Reference Anion (Ref⁻) Ref_solv Single Point Energy (Ref⁻) Ref_gas->Ref_solv delta_g Calculate ΔG_solv for HA + Ref⁻ ⇌ A⁻ + HRef HA_solv->delta_g A_solv->delta_g HRef_solv->delta_g Ref_solv->delta_g pka pKa(HA) = pKa(HRef) + ΔG_solv / (2.303 RT) delta_g->pka

References

Methodological & Application

Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 4,4-Difluorocyclohexanecarboxylic acid, a valuable building block in modern drug discovery. The strategic introduction of a gem-difluoro moiety onto the cyclohexane ring offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This document outlines a reliable two-step synthetic pathway, commencing with the deoxofluorination of ethyl 4-oxocyclohexanecarboxylate, followed by ester hydrolysis. We delve into the mechanistic rationale behind the choice of reagents and reaction conditions, offering practical guidance on purification and characterization. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage fluorination strategies for the optimization of drug candidates.

Introduction: The Strategic Role of gem-Difluorination in Drug Design

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant portion of marketed drugs containing at least one fluorine atom.[1][2][3] The gem-difluoro group (CF2), in particular, serves as a bioisostere for carbonyl groups and can significantly enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] In the context of the cyclohexane scaffold, a common motif in drug molecules, the introduction of a 4,4-difluoro substitution can profoundly influence lipophilicity, pKa, and conformational preference, thereby impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

This compound is a key intermediate that allows for the introduction of this beneficial gem-difluoro cyclohexane moiety into a variety of molecular architectures.[6] Its carboxylic acid handle provides a versatile point for further chemical elaboration, such as amide bond formation. A notable application is in the synthesis of macrolide antibiotics and other complex therapeutic agents.[7]

This guide provides a robust and reproducible synthetic route to this valuable building block, empowering chemists to explore the impact of gem-difluorination in their drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process starting from the readily available ethyl 4-oxocyclohexanecarboxylate.

Overall Synthetic Scheme:

Synthesis_Scheme Start Ethyl 4-oxocyclohexanecarboxylate Intermediate Ethyl 4,4-difluorocyclohexanecarboxylate Start->Intermediate Step 1: Deoxofluorination (DAST) Final This compound Intermediate->Final Step 2: Hydrolysis (LiOH)

Caption: Two-step synthesis of this compound.

Step 1: Deoxofluorination of Ethyl 4-oxocyclohexanecarboxylate

The initial and most critical step is the conversion of the ketone in ethyl 4-oxocyclohexanecarboxylate to a gem-difluoride. This transformation is a deoxofluorination reaction, for which several reagents are available.[1][2][8] Diethylaminosulfur trifluoride (DAST) is a commonly employed reagent for this purpose due to its commercial availability and relatively mild reaction conditions compared to harsher alternatives like sulfur tetrafluoride (SF4).[7][9]

The reaction with DAST proceeds via the formation of a fluoro-oxosulfonium intermediate, which then undergoes nucleophilic substitution by fluoride to yield the gem-difluoro compound. A common side reaction is the elimination of HF to form an unsaturated byproduct, 4-fluoro-3-en-cyclohexanecarboxylate. Careful control of the reaction temperature is crucial to minimize the formation of this impurity.[10]

Step 2: Hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard ester hydrolysis, typically carried out under basic conditions using a reagent such as lithium hydroxide (LiOH) in a mixture of an organic solvent like tetrahydrofuran (THF) and water.[9] The reaction proceeds to completion, and the product can be isolated by acidification of the reaction mixture followed by extraction.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate

This protocol details the deoxofluorination of ethyl 4-oxocyclohexanecarboxylate using DAST.

Materials and Equipment:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Diethylaminosulfur trifluoride (DAST)

  • Carbon tetrachloride (CCl4), anhydrous

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, prepare a solution of diethylaminosulfur trifluoride (DAST) (7.7 mL) in 75 mL of anhydrous carbon tetrachloride (CCl4).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add ethyl 4-oxocyclohexanecarboxylate (5 g, 29 mmol) dropwise to the cooled DAST solution via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of 50 mL of ice-cold water. Caution: The quenching process can be exothermic.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Wash the organic phase with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield ethyl 4,4-difluorocyclohexanecarboxylate as a colorless oil.[9]

Expected Yield and Characterization:

  • Yield: Approximately 4.2 g (71%).[9]

  • Appearance: Colorless oil.

  • Characterization: The product should be characterized by 1H NMR, 13C NMR, and GC-MS to confirm its structure and purity.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials and Equipment:

  • Ethyl 4,4-difluorocyclohexanecarboxylate

  • Lithium hydroxide monohydrate (LiOH·H2O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with a magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (0.385 g, 2.003 mmol) in tetrahydrofuran (THF) (12 mL) in a round-bottom flask.[9]

  • Add deionized water (6 mL) to the solution.

  • Add lithium hydroxide monohydrate (0.420 g, 10.02 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature overnight (approximately 12-16 hours).

  • Upon completion of the reaction, dilute the mixture with ethyl acetate (EtOAc) (20 mL).

  • Adjust the pH of the aqueous layer to 4 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer one more time with EtOAc (20 mL).

  • Combine the organic phases, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter the solution and concentrate under reduced pressure to afford this compound as a white solid.[9]

Expected Yield and Characterization:

  • Yield: Approximately 318 mg (97%).[9]

  • Appearance: White solid.

  • Melting Point: 103-107°C.

  • 1H NMR (400 MHz, DMSO-d6): δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H).

  • Further Characterization: The final product can be further characterized by 13C NMR and high-resolution mass spectrometry (HRMS).

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Ethyl 4-oxocyclohexanecarboxylateC9H14O3170.21Colorless liquidN/A
Ethyl 4,4-difluorocyclohexanecarboxylateC9H14F2O2192.20Colorless oilN/A
This compound C7H10F2O2 164.15 White solid 103-107

Mechanistic Insights and Workflow Visualization

Deoxofluorination Mechanism with DAST

DAST_Mechanism cluster_0 Step 1: Formation of Fluoro-oxosulfonium Intermediate cluster_1 Step 2: Nucleophilic Attack by Fluoride Ketone Ketone Intermediate1 Fluoro-oxosulfonium Intermediate Ketone->Intermediate1 + DAST DAST DAST->Intermediate1 Intermediate1_c Fluoro-oxosulfonium Intermediate Product gem-Difluoroalkane Intermediate1_c->Product + Fluoride F⁻ Fluoride->Product

Caption: Simplified mechanism of deoxofluorination using DAST.

Experimental Workflow

Workflow cluster_step1 Step 1: Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate cluster_step2 Step 2: Synthesis of this compound A1 Dissolve DAST in CCl4 A2 Cool to 0°C A1->A2 A3 Add Ethyl 4-oxocyclohexanecarboxylate A2->A3 A4 Stir at RT for 16h A3->A4 A5 Quench with Water A4->A5 A6 Workup and Extraction A5->A6 A7 Purify by Distillation A6->A7 B1 Dissolve Ester in THF/Water A7->B1 Intermediate Product B2 Add LiOH·H2O B1->B2 B3 Stir at RT Overnight B2->B3 B4 Acidify and Extract B3->B4 B5 Dry and Concentrate B4->B5

Caption: Experimental workflow for the two-step synthesis.

Conclusion

This application guide provides a detailed and reliable methodology for the synthesis of this compound, a key building block for medicinal chemistry. By following the outlined protocols, researchers can efficiently produce this valuable compound and explore the benefits of gem-difluorination in their drug discovery efforts. The strategic incorporation of the 4,4-difluorocyclohexane moiety has the potential to significantly improve the metabolic stability and overall pharmacokinetic profile of drug candidates, making this synthetic route a valuable addition to the medicinal chemist's toolbox.

References

Application Note & Protocol: High-Yield Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid via Saponification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4-Difluorocyclohexanecarboxylic acid is a pivotal building block in contemporary medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties, imparted by the gem-difluoro motif, make it a valuable component in the synthesis of novel therapeutics. Notably, this compound serves as a key intermediate in the creation of advanced macrolide antibiotics and CCR5 antagonists for HIV treatment.[1][3] The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This application note provides a detailed, robust, and high-yield protocol for the preparation of this compound from its corresponding ethyl ester, ethyl 4,4-difluorocyclohexanecarboxylate.

The described method is based on the principle of saponification, or base-catalyzed ester hydrolysis. This process is often preferred for preparative synthesis over acid-catalyzed hydrolysis due to its irreversible nature, which typically results in higher product yields.[4][5][6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[8] This is followed by the elimination of an alkoxide leaving group, which subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidification step is required to furnish the desired neutral carboxylic acid.[5][8]

This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive walkthrough of the synthetic procedure, from reagent selection to final product isolation and characterization.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Saponification cluster_workup Workup & Isolation cluster_product Final Product A Dissolve Ethyl 4,4-difluorocyclohexanecarboxylate in THF B Add H2O and Lithium Hydroxide Monohydrate A->B Formation of biphasic mixture C Stir vigorously at Room Temperature Overnight B->C Initiate Hydrolysis D Dilute with Ethyl Acetate C->D Reaction Completion E Acidify with 1M HCl to pH ~4 D->E F Separate Organic & Aqueous Layers E->F G Extract Aqueous Layer with EtOAc F->G H Combine Organic Layers G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Concentrate in vacuo J->K L This compound (White Solid) K->L Isolation

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate.[9][10]

Materials and Reagents
ReagentCAS NumberMolecular FormulaSupplier Example(s)
Ethyl 4,4-difluorocyclohexanecarboxylate178312-47-5C9H14F2O2Sigma-Aldrich, TCI
Lithium Hydroxide Monohydrate (LiOH·H₂O)1310-66-3LiOH·H₂OSigma-Aldrich
Tetrahydrofuran (THF), Anhydrous109-99-9C4H8OSigma-Aldrich
Deionized Water7732-18-5H₂O-
Ethyl Acetate (EtOAc)141-78-6C4H8O2Fisher Scientific
Hydrochloric Acid (1 M)7647-01-0HClFisher Scientific
Brine (Saturated NaCl solution)7647-14-5NaCl-
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9MgSO₄Sigma-Aldrich
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq., e.g., 0.385 g, 2.003 mmol) in tetrahydrofuran (THF, approx. 30 mL/g of ester).[9][11]

    • Rationale: THF is chosen as the solvent to ensure the solubility of the organic ester starting material.

  • Addition of Reagents: To the stirred solution, add deionized water (approx. 15 mL/g of ester) followed by lithium hydroxide monohydrate (5.0 eq., e.g., 0.420 g, 10.02 mmol).[9][11]

    • Rationale: Water is necessary for the hydrolysis reaction. Lithium hydroxide serves as the nucleophilic hydroxide source. A large excess (5 equivalents) is used to ensure the reaction goes to completion and to overcome any potential side reactions.

  • Reaction: Stir the resulting biphasic mixture vigorously at room temperature (approx. 20-25°C) overnight (12-16 hours).

    • Rationale: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, thereby increasing the reaction rate. The reaction is typically complete overnight at room temperature, making it convenient and energy-efficient.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ester.

  • Work-up - Quenching and Acidification: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc, approx. 50 mL/g of starting ester).[9] Carefully adjust the pH of the mixture to approximately 4 by the dropwise addition of 1 M hydrochloric acid (HCl) while stirring.

    • Rationale: Dilution with EtOAc prepares the mixture for extraction. The acidification step is critical: it protonates the lithium carboxylate salt formed during the reaction to generate the desired neutral carboxylic acid, which is more soluble in organic solvents.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer once more with EtOAc to ensure complete recovery of the product.[9][11]

    • Rationale: This step isolates the product from the aqueous phase containing inorganic salts (LiCl) and any remaining base.

  • Washing: Combine all organic extracts and wash with brine (saturated NaCl solution).

    • Rationale: Washing with brine helps to remove any remaining water from the organic layer and aids in breaking up emulsions.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[9][11]

    • Rationale: Drying agents like MgSO₄ remove residual water from the organic solvent. Concentration in vacuo removes the volatile solvent (EtOAc) to yield the crude product.

  • Final Product: The resulting product, this compound, should be obtained as a white solid with a high yield (typically ~97%).[9][11] The product can be further purified by recrystallization if necessary.

Expected Results & Characterization
ParameterExpected Outcome
Physical State White solid[9][11]
Yield ~97%[9][11]
¹H NMR (400 MHz, DMSO-d₆)δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H)[9][11]
Molecular Weight 164.15 g/mol [9][12]
CAS Number 122665-98-7[9][12]

Safety and Handling of Organofluorine Compounds

Working with fluorinated organic compounds requires adherence to strict safety protocols. While the final product, this compound, is a stable solid, appropriate personal protective equipment (PPE) should always be used.[13]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[13]

  • Ventilation: Handle all chemicals within a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store fluorinated compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or oxidizing agents.[13]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting and Protocol Validation

  • Incomplete Reaction: If monitoring indicates the presence of starting material after the recommended reaction time, consider extending the stirring period or gently warming the reaction mixture (e.g., to 40°C). Ensure that the LiOH·H₂O is of good quality and that vigorous stirring is maintained.

  • Low Yield: Low yields can result from incomplete extraction or insufficient acidification. Ensure the pH is adjusted to ~4 before extraction. Perform at least two extractions of the aqueous layer to maximize product recovery.

  • Product Purity: If the final product is not a clean white solid, purification by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) may be necessary.

This protocol provides a self-validating system. The high reported yield and the clear physical state of the final product serve as primary indicators of a successful reaction. Confirmation of the product's identity and purity should be performed using standard analytical techniques such as NMR spectroscopy, as referenced in the characterization table.

References

Application Notes and Protocols for the Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[3][4] Specifically, gem-difluorinated cyclohexyl moieties are of significant interest as they provide a lipophilic, metabolically stable isostere for a carbonyl group or a hydrated aldehyde. 4,4-Difluorocyclohexanecarboxylic acid is a key building block in the synthesis of various pharmaceutically active compounds, including macrolide antibiotics and the antiretroviral drug Maraviroc.[5][6][7]

This document provides a comprehensive guide to the hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate to yield this compound. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested protocol, and discuss critical parameters for ensuring a high-yielding and reproducible reaction.

Mechanistic Overview: Saponification of Esters

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[8] While acid-catalyzed hydrolysis is a reversible reaction, basic hydrolysis, also known as saponification, is irreversible and therefore often preferred for preparative synthesis to ensure high conversion.[9][10][11]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[12] The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide as a leaving group. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the ethoxide or another hydroxide ion to form the carboxylate salt. This acid-base reaction is essentially irreversible and drives the overall reaction to completion. A final acidification step is required to protonate the carboxylate and furnish the desired carboxylic acid.[12]

Experimental Workflow

The overall experimental process for the hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate is depicted below.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up & Isolation cluster_3 Product A Dissolve Ester in THF/Water B Add Lithium Hydroxide A->B Stir C Stir Vigorously at Room Temperature B->C D Monitor by TLC/LC-MS C->D Overnight E Dilute with EtOAc D->E Upon Completion F Acidify with 1M HCl to pH 4 E->F G Separate Layers F->G H Extract Aqueous Layer with EtOAc G->H I Combine Organic Layers H->I J Wash with Brine I->J K Dry over MgSO4 J->K L Concentrate in vacuo K->L M This compound (White Solid) L->M

Caption: Experimental workflow for the hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of this compound.[13][14]

Materials:

  • Ethyl 4,4-difluorocyclohexanecarboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • Ethyl acetate (EtOAc), reagent grade

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water. A typical concentration is approximately 0.1-0.2 M.

  • Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (5.0 eq). The use of a significant excess of the base ensures the reaction goes to completion.[13]

  • Reaction: Vigorously stir the reaction mixture at room temperature overnight (typically 12-16 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ester.

  • Work-up - Acidification: Upon completion, dilute the reaction mixture with ethyl acetate. Carefully adjust the pH of the aqueous layer to approximately 4 with the dropwise addition of 1 M HCl while stirring.[13]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer one additional time with ethyl acetate to ensure complete recovery of the product.[13]

  • Washing and Drying: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities. Dry the combined organic layer over anhydrous magnesium sulfate.[13]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield this compound, typically as a white solid.[13] The product is often of sufficient purity for use in subsequent steps without further purification.

Data Summary and Expected Results

The following table provides representative quantitative data for the hydrolysis reaction.

ParameterValueReference
Starting MaterialEthyl 4,4-difluorocyclohexanecarboxylate[13]
BaseLithium hydroxide monohydrate[13]
Solvent SystemTHF/H₂O (2:1)[13]
Reaction TemperatureRoom Temperature[13]
Reaction TimeOvernight (approx. 12 hours)[13]
Expected Yield ~97% [5][13]
Product AppearanceWhite Solid[13]

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H).[5][13]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If reaction monitoring indicates incomplete conversion, ensure that the stirring is vigorous enough to overcome any phase separation between the organic ester and the aqueous base. The reaction time can also be extended.

  • Low Yield: Inefficient extraction can lead to lower yields. Ensure the aqueous layer is extracted at least twice with ethyl acetate. Also, confirm that the pH of the aqueous layer is sufficiently acidic (pH ~4) to ensure the carboxylic acid is in its neutral, organic-soluble form.[15]

  • Purification: While often not necessary, if the product requires further purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel can be employed.[15]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling chemicals.[16][17]

  • Handling Sodium Hydroxide/Lithium Hydroxide: These are corrosive bases. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[16][18] When preparing solutions, always add the hydroxide to water slowly to dissipate the heat generated.[16]

  • Handling Hydrochloric Acid: Hydrochloric acid is a corrosive acid. Handle in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors.[17] When diluting, always add acid to water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.

Conclusion

The base-catalyzed hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate is a robust and high-yielding method for the synthesis of this compound, a valuable building block in pharmaceutical development. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can confidently and reproducibly perform this important transformation.

References

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Scalable Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a key building block that introduces a gem-difluoro motif, a bioisostere for a carbonyl group, into a saturated six-membered ring. This structure is of significant interest in the development of novel therapeutics, including macrolide antibiotics and other pharmaceuticals where conformational rigidity and metabolic stability are desired.[1][2][3]

This document provides a detailed, field-proven protocol for the large-scale synthesis of this compound, designed for researchers, chemists, and process development professionals. The methodology emphasizes safety, scalability, and reproducibility.

Strategic Overview of the Synthetic Approach

The most robust and widely adopted strategy for synthesizing this compound on a large scale begins with a readily available starting material, ethyl 4-oxocyclohexanecarboxylate. The synthesis is conceptually divided into two primary stages:

  • Deoxofluorination: The critical gem-difluorination of the ketone.

  • Saponification: The hydrolysis of the ethyl ester to the final carboxylic acid.

This approach is favored due to the commercial availability of the starting materials and the generally high efficiency of the individual transformations.

G cluster_0 Synthetic Pathway A Ethyl 4-oxocyclohexanecarboxylate B Ethyl 4,4-difluorocyclohexanecarboxylate A->B Deoxofluorination (DAST) C This compound B->C Saponification (LiOH)

Caption: Overall synthetic scheme for this compound.

Part 1: Deoxofluorination of Ethyl 4-oxocyclohexanecarboxylate

The conversion of a carbonyl group to a geminal difluoride is a powerful transformation in organofluorine chemistry. Diethylaminosulfur trifluoride (DAST) is a versatile and effective reagent for this purpose, converting aldehydes and ketones into geminal difluorides.[4][5] It offers advantages over harsher reagents like sulfur tetrafluoride (SF₄) as it can be used in standard glass vessels at atmospheric pressure.[6]

Causality Behind Experimental Choices:

  • Reagent Selection (DAST): DAST is chosen for its high reactivity and selectivity in converting ketones to gem-difluorides.[6][7] While effective, DAST is thermally unstable and reacts violently with water.[6] Therefore, strict anhydrous conditions and careful temperature control are paramount. For industrial-scale production, exploring safer, modern fluorinating agents or adopting continuous-flow microreactor technology is highly recommended to mitigate the risks associated with DAST.

  • Solvent Selection (Dichloromethane): Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction. It is aprotic, relatively inert to DAST, and has a low boiling point, which simplifies product isolation.

  • Temperature Control: The reaction is initiated at a low temperature (-78 °C) to control the initial exothermic reaction upon addition of DAST. The reaction is then allowed to warm slowly to room temperature to ensure complete conversion. Heating DAST above 90°C should be avoided as it can lead to explosive decomposition.[6]

Detailed Protocol: Deoxofluorination

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and an addition funnel.

  • Ethyl 4-oxocyclohexanecarboxylate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge the three-neck flask with Ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) and anhydrous DCM (approx. 5 mL per gram of starting material).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DAST Addition: Dissolve DAST (1.2 equivalents) in anhydrous DCM (approx. 2 mL per gram of DAST) and add it to the addition funnel. Add the DAST solution dropwise to the cooled ketone solution over 1-2 hours, ensuring the internal temperature does not exceed -65 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Reaction Quench: Carefully and slowly pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous solution of NaHCO₃ to quench the excess DAST. Caution: This step is highly exothermic and releases gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude Ethyl 4,4-difluorocyclohexanecarboxylate. This product is often of sufficient purity to be carried forward to the next step without further purification.

Part 2: Saponification of Ethyl 4,4-difluorocyclohexanecarboxylate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base, such as lithium hydroxide (LiOH), which is effective and typically leads to high yields.[1][8]

Causality Behind Experimental Choices:

  • Base Selection (LiOH): Lithium hydroxide is a strong base that effectively hydrolyzes the ester. Using LiOH in a mixed solvent system of THF and water ensures the solubility of both the organic substrate and the inorganic base, facilitating a smooth reaction.[8]

  • Work-up Procedure: The reaction is acidified to a pH of ~4 to protonate the carboxylate salt, ensuring the precipitation or extraction of the neutral carboxylic acid product.[8] Ethyl acetate is used for extraction due to its good solvency for the product and its immiscibility with water.

Detailed Protocol: Saponification

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer.

  • Ethyl 4,4-difluorocyclohexanecarboxylate

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In the round-bottom flask, dissolve Ethyl 4,4-difluorocyclohexanecarboxylate (1.0 equivalent) in a mixture of THF and water (typically a 2:1 v/v ratio).

  • Base Addition: Add lithium hydroxide monohydrate (5.0 equivalents) to the solution.[8]

  • Reaction: Stir the mixture vigorously at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Acidification: Dilute the reaction mixture with EtOAc. Adjust the pH to ~4 by slowly adding 1 M HCl.[1][8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one more time with EtOAc.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting white solid is this compound, typically in high purity.[1][8]

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation A 1. Setup Reactor (N2 atmosphere) B 2. Charge Keto-ester & DCM A->B C 3. Cool to -78°C B->C D 4. Add DAST solution dropwise C->D E 5. Warm to RT, stir overnight D->E F 6. Quench with NaHCO3 (aq) E->F G 7. Extract with DCM F->G H 8. Wash with Brine G->H I 9. Dry over MgSO4 H->I J 10. Concentrate in vacuo I->J K 11. Proceed to Saponification J->K

Caption: Experimental workflow for the deoxofluorination step.

Quantitative Data and Characterization

ParameterEthyl 4,4-difluorocyclohexanecarboxylateThis compound
Molecular Formula C₉H₁₄F₂O₂C₇H₁₀F₂O₂
Molecular Weight 192.20 g/mol 164.15 g/mol
Typical Yield >90% (crude)~97%[1][8]
Appearance Colorless oilWhite solid[1][8]
Melting Point N/A103-107 °C
¹H NMR (DMSO-d₆) N/Aδ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H)[1][8]

Safety and Handling Considerations

  • Diethylaminosulfur Trifluoride (DAST): DAST is toxic, corrosive, and reacts violently with water. It is thermally unstable and should not be heated above 90 °C.[6] All manipulations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate PPE, including safety glasses, a face shield, and chemically resistant gloves.

  • Quenching: The quenching of DAST with sodium bicarbonate is highly exothermic and produces gaseous byproducts. The addition must be slow and controlled, with adequate cooling.

  • Pressure: Ensure that all glassware is properly vented during the reaction and workup to prevent pressure buildup.

For large-scale operations, a thorough process safety review is mandatory. The use of continuous-flow reactors can significantly improve the safety profile of reactions involving hazardous reagents like DAST by minimizing the volume of reagent handled at any given time.

References

The Strategic Integration of 4,4-Difluorocyclohexanecarboxylic Acid in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, acidity, and binding affinity, ultimately enhancing its pharmacokinetic and pharmacodynamic profile.[1][2] Among the diverse array of fluorinated building blocks, 4,4-Difluorocyclohexanecarboxylic acid has emerged as a particularly valuable synthon. Its gem-difluoro motif on a conformationally restricted cyclohexane ring offers a compelling bioisosteric replacement for commonly encountered functionalities, providing a powerful tool to overcome challenges in drug development.

This technical guide provides a comprehensive overview of this compound as a building block in organic synthesis. We will delve into its synthesis, explore its role as a bioisostere, and provide detailed, field-proven protocols for its application in amide bond formation, a reaction of paramount importance in the synthesis of pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application.

PropertyValueSource
CAS Number 122665-97-8[3]
Molecular Formula C₇H₁₀F₂O₂[3]
Molecular Weight 164.15 g/mol [3][4]
Appearance White solid[4]
Melting Point 103-107 °C[4]
pKa (Predicted) ~4.5[5]
logP (Predicted) 1.1 - 1.6[3][5]

The gem-difluoro group significantly influences the electronic properties of the carboxylic acid, leading to a lower pKa compared to its non-fluorinated counterpart. This increased acidity can have important implications for target engagement and pharmacokinetic properties.[5]

Synthesis of this compound: A Two-Step Approach

The most common and practical synthetic route to this compound involves a two-step sequence starting from the readily available ethyl 4-oxocyclohexanecarboxylate. This process includes a key fluorination step followed by ester hydrolysis.

Synthesis_Workflow start Ethyl 4-oxocyclohexanecarboxylate step1 Fluorination start->step1  DAST or Deoxo-Fluor®  DCM, 0°C to rt intermediate Ethyl 4,4-difluorocyclohexanecarboxylate step1->intermediate step2 Hydrolysis intermediate->step2  LiOH, THF/H₂O  Room Temperature product This compound step2->product

Figure 1: Synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate

This protocol details the crucial fluorination of the keto-ester precursor. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation; however, due to its thermal instability, more stable alternatives like Deoxo-Fluor® are often preferred, especially for larger-scale reactions.[6]

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for workup and purification.

Procedure:

  • To a stirred solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DCM (0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Slowly add DAST (1.2 eq) or Deoxo-Fluor® (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford ethyl 4,4-difluorocyclohexanecarboxylate as a colorless oil.

Protocol 2: Synthesis of this compound

This protocol describes the final hydrolysis step to yield the target carboxylic acid.[6][7]

Materials:

  • Ethyl 4,4-difluorocyclohexanecarboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware.

Procedure:

  • Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Add lithium hydroxide monohydrate (5.0 eq) to the solution and stir vigorously at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with EtOAc and acidify to pH 4 with 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound as a white solid.[7] The product is often of high purity and may not require further purification.

The 4,4-Difluorocyclohexyl Group as a Bioisostere

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve biological activity, is a fundamental strategy in drug design. The 4,4-difluorocyclohexyl group has emerged as a valuable bioisostere for several common moieties, including gem-dimethyl, carbonyl, and unsubstituted cyclohexyl groups.[5]

Bioisostere_Concept Parent Parent Molecule (e.g., with gem-dimethyl group) Bioisostere 4,4-Difluorocyclohexyl Analog Parent->Bioisostere Bioisosteric Replacement Properties Modulated Properties Bioisostere->Properties Impacts Improved Improved Potency Metabolic Stability Solubility Lipophilicity Properties->Improved Leads to

Figure 2: The bioisosteric replacement strategy using the 4,4-difluorocyclohexyl group.

The introduction of the gem-difluoro group imparts several advantageous properties:

  • Metabolic Stability: The high strength of the C-F bond makes the 4,4-difluorocyclohexyl moiety resistant to metabolic oxidation by cytochrome P450 enzymes, which can significantly increase the in vivo half-life of a drug candidate.[1][2]

  • Modulation of Lipophilicity: The effect of gem-difluorination on lipophilicity (logP) is complex and context-dependent.[5] In some cases, it can decrease lipophilicity, which may improve aqueous solubility and reduce off-target effects.

  • Conformational Rigidity: The cyclohexane ring provides a degree of conformational constraint, which can be beneficial for optimizing binding to a biological target. The gem-difluoro group can further influence the conformational preferences of the ring.

  • Altered Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of adjacent functional groups, such as the carboxylic acid in the title compound.[5] This can alter the ionization state of the molecule at physiological pH, impacting its solubility, permeability, and target interactions.

A study on functionalized gem-difluorinated cycloalkanes demonstrated that the influence of the CF₂ moiety on the acidity of carboxylic acids is primarily governed by the inductive effect of the fluorine atoms.[5] This predictable electronic effect allows for the fine-tuning of molecular properties.

Application in Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[8] this compound is an excellent substrate for these reactions, allowing for its incorporation into a wide range of molecular scaffolds. Common and effective coupling reagents for this transformation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), and uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9][10]

Protocol 3: General Procedure for Amide Coupling using HATU

This protocol provides a reliable method for the coupling of this compound with a primary or secondary amine using HATU, a highly efficient coupling reagent.[9]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reaction, workup, and purification.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford the desired amide.

Amide_Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Acid R-COOH Active_Ester Activated OAt-Ester Acid->Active_Ester + HATU, DIPEA HATU HATU Base DIPEA Amide R-CONH-R' Active_Ester->Amide + R'-NH₂ Amine R'-NH₂

Figure 3: General mechanism of HATU-mediated amide coupling.

Case Studies in Drug Discovery

The 4,4-difluorocyclohexyl moiety has been incorporated into several drug candidates, highlighting its practical utility in addressing specific challenges in drug development. For instance, in the development of CCR5 antagonists for the treatment of HIV, derivatives of this compound have been synthesized to enhance binding affinity and efficacy. The structure-activity relationship (SAR) studies in these programs have often revealed that the specific substitutions on the cyclohexane ring significantly influence the biological activity.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis from readily available starting materials is well-established, and its application in amide bond formation is straightforward with modern coupling reagents. The key value of this synthon lies in the unique properties of the 4,4-difluorocyclohexyl group, which serves as an effective bioisostere to enhance the metabolic stability, modulate physicochemical properties, and ultimately improve the drug-like characteristics of bioactive molecules. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers to effectively utilize this powerful tool in their synthetic endeavors and drug discovery programs.

References

Application Notes and Protocols: The Strategic Use of 4,4-Difluorocyclohexanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Growing Prominence of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this unique element.[1] The introduction of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, lipophilicity, and acidity (pKa).[2][3] Among the various fluorinated building blocks available, 4,4-Difluorocyclohexanecarboxylic acid has emerged as a particularly valuable motif for researchers and drug development professionals.

This guide provides an in-depth exploration of the applications of this compound, offering both the theoretical underpinnings of its utility and practical, field-proven protocols for its implementation in drug discovery programs.

Physicochemical Profile of this compound

The geminal difluoro group at the 4-position of the cyclohexane ring imparts a unique set of properties that are highly advantageous in drug design. This substitution acts as a "metabolic shield," enhancing the molecule's resistance to oxidative metabolism, a common challenge with lipophilic groups like the cyclohexane ring.[4][5] Furthermore, the high electronegativity of the fluorine atoms can modulate the acidity of the carboxylic acid and the overall polarity of the molecule.

Below is a summary of the key physicochemical properties of this compound:

PropertyValueSource
CAS Number 122665-97-8[6][7][8][9]
Molecular Formula C₇H₁₀F₂O₂[6][7][8][10]
Molecular Weight 164.15 g/mol [6][8][10][11]
Appearance White Solid[7]
Calculated LogP 1.6[6]
pKa Lowered compared to non-fluorinated analog[11]

The gem-difluoro substitution significantly influences the electronic properties of the cyclohexane ring. The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the carboxylic acid, making it a stronger acid compared to its non-fluorinated counterpart. This modulation of acidity can be critical for optimizing interactions with biological targets and improving pharmacokinetic profiles.[1][11]

Strategic Applications in Drug Discovery

The incorporation of the 4,4-difluorocyclohexyl moiety can offer several strategic advantages in a drug discovery campaign:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Placing the CF₂ group at the 4-position of the cyclohexane ring effectively blocks a potential site of metabolic oxidation by cytochrome P450 enzymes.[5][12] This can lead to a longer in vivo half-life and improved bioavailability of the drug candidate. Studies have shown that increasing the degree of fluorination on a cyclohexyl ring leads to a more metabolically stable compound.[13]

  • Modulation of Lipophilicity and Permeability: While fluorination can increase lipophilicity in some contexts, the introduction of the polar CF₂ group can also lead to an increase in overall molecular polarity, which can be beneficial for optimizing aqueous solubility and cell membrane permeability.[2][4] The effect on lipophilicity is complex and can be influenced by the position of the fluorine atoms and the overall molecular structure.[11]

  • Conformational Control: The presence of the gem-difluoro group can influence the conformational preferences of the cyclohexane ring. This can be exploited to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target.

  • Bioisosteric Replacement: The 4,4-difluorocyclohexyl group can serve as a bioisostere for other chemical groups, offering a way to fine-tune a molecule's properties while maintaining its overall shape and biological activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.[10][14]

Materials:

  • Ethyl 4,4-difluorocyclohexanecarboxylate

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1 equivalent) in a mixture of THF and water (2:1 v/v).

  • Add lithium hydroxide monohydrate (5 equivalents) to the solution.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the mixture with ethyl acetate.

  • Acidify the aqueous layer to a pH of approximately 4 using 1M HCl.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound as a white solid.[10][14]

Protocol 2: Amide Coupling with this compound

A standard and effective method for forming an amide bond between this compound and a primary or secondary amine is through the use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[15]

Materials:

  • This compound

  • Amine of interest

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.[16]

Visualizing the Workflow

The following diagram illustrates a typical workflow for incorporating this compound into a lead optimization campaign.

medicinal_chemistry_workflow cluster_synthesis Synthesis & Activation cluster_coupling Coupling & Purification cluster_analysis Analysis & Screening start Start with Lead Scaffold (R-NH2) synth_acid Synthesize or Procure 4,4-Difluorocyclo- hexanecarboxylic Acid coupling Amide Coupling Reaction start->coupling activation Activate Carboxylic Acid (e.g., with HATU/DIPEA) synth_acid->activation activation->coupling purification Purification (e.g., Column Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization screening In vitro & In vivo Screening characterization->screening data_analysis Data Analysis (SAR) screening->data_analysis data_analysis->synth_acid Iterate Design end_point Optimized Lead Candidate data_analysis->end_point

Caption: A typical medicinal chemistry workflow.

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its strategic use can lead to significant improvements in a drug candidate's metabolic stability, pharmacokinetic profile, and overall therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage the unique properties of this valuable fluorinated motif in their drug discovery efforts.

References

Application Notes & Protocols: Synthesis of Novel Macrolide Antibiotics Utilizing 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Macrolide antibiotics, a cornerstone in treating bacterial infections, are a key target for structural modification to overcome resistance and improve pharmacological properties.[1] This document provides a detailed guide on the synthesis of novel macrolide analogues by incorporating a unique building block: 4,4-Difluorocyclohexanecarboxylic acid. The introduction of fluorinated motifs is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2][3][4] Specifically, the gem-difluorocyclohexyl group serves as a rigid, lipophilic scaffold that can profoundly influence the conformation and properties of the macrolide ring, offering a promising avenue for creating next-generation antibiotics.[4][5] We present a comprehensive synthetic strategy, detailed step-by-step protocols for key transformations, and the scientific rationale behind the methodological choices.

Introduction: The Rationale for Fluorination in Macrolide Design

Macrolides function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] Their clinical utility, however, is threatened by resistance mechanisms such as target site modification and drug efflux. A promising strategy to circumvent these issues is the total or semi-synthesis of novel analogues with modified structures.[6][7][8]

The strategic incorporation of fluorine into drug candidates can confer significant advantages:[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life.

  • Enhanced Binding: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity.

  • Modulated Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (logP), acidity (pKa), and conformation. The 4,4-difluoro motif, in particular, acts as a bioisostere of a carbonyl group or ether linkage, but without the corresponding hydrogen bond accepting capability, which can be used to fine-tune interactions with the ribosomal target.

The use of this compound[9][10][11] introduces a bulky, conformationally restricted, and lipophilic moiety. This structural perturbation is hypothesized to alter the macrolide's overall shape, potentially enabling it to bind more effectively to resistant ribosomes or evade efflux pumps.

Overall Synthetic Workflow

The synthesis of a macrolide bearing the 4,4-difluorocyclohexyl group is envisioned as a convergent process. This strategy involves preparing key fragments separately before assembling them in the final stages, a robust approach for complex molecule synthesis.[1][6]

G cluster_0 Fragment Preparation cluster_1 Core Synthesis cluster_2 Final Assembly A Precursor A: Macrolide Seco-Acid or Aglycone C Esterification (Coupling Reaction) A->C B Precursor B: 4,4-Difluorocyclohexanecarboxylic Acid B->C D Macrolactonization (Ring Closure) C->D If starting from seco-acid E Fluorinated Macrolide Aglycone C->E If starting from aglycone D->E F Glycosylation & Deprotection E->F G Final Fluorinated Macrolide Antibiotic F->G G cluster_0 Esterification Mechanism Overview A Acid C O-acylisourea (Active Intermediate) A->C + B EDC B->C + E Target Ester C->E + DMAP (catalyst) F Urea Byproduct C->F D Alcohol (R-OH) D->E +

References

Application Notes and Protocols for the Derivatization of 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4,4-Difluorocyclohexane Moiety

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's physicochemical and pharmacokinetic properties. The 4,4-difluorocyclohexane motif, in particular, has emerged as a valuable building block in drug discovery. The geminal difluoro substitution on the cyclohexane ring locks the conformation and provides a lipophilic hydrogen bond donor, which can enhance metabolic stability and improve oral bioavailability. 4,4-Difluorocyclohexanecarboxylic acid is a key starting material for introducing this desirable moiety into more complex molecules, most notably in the synthesis of the HIV entry inhibitor, Maraviroc.[1][2][3][4]

This guide provides detailed application notes and protocols for the derivatization of this compound into its corresponding esters, amides, and acid chloride, enabling its versatile use in synthetic chemistry and drug development programs.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful derivatization.

PropertyValueSource
Molecular Formula C₇H₁₀F₂O₂[5]
Molecular Weight 164.15 g/mol [5]
Appearance White solid[5]
Melting Point 103-107 °C[5]
Solubility Soluble in methanol, chloroform[5]

I. Esterification of this compound

The conversion of this compound to its corresponding esters is a common transformation to modify polarity, improve cell permeability, or to act as a protecting group for the carboxylic acid functionality. Two primary methods are presented here: the classic Fischer-Speier esterification for simple, unhindered alcohols and the milder Steglich esterification for more sensitive or sterically demanding alcohols.

A. Fischer-Speier Esterification: A Classic Approach for Simple Alcohols

The Fischer-Speier esterification is a robust, acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7][8] It is particularly well-suited for simple primary and secondary alcohols like methanol and ethanol, where the alcohol can be used in large excess to drive the equilibrium towards the ester product.

  • Acid Catalyst (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

  • Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent (a large excess) shifts the equilibrium towards the formation of the ester, maximizing the yield.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the reaction barrier and accelerates the attainment of equilibrium.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 30.5 mmol).

  • Reagent Addition: Add methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) with gentle swirling.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into 100 mL of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure methyl 4,4-difluorocyclohexanecarboxylate.

B. Steglich Esterification: A Milder Alternative for Complex Alcohols

For acid-sensitive substrates or sterically hindered alcohols, the Steglich esterification offers a milder and highly efficient alternative.[4][5] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).

  • DCC (N,N'-Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the alcohol. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

  • DMAP (4-Dimethylaminopyridine): DMAP acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then attacked by the alcohol. This catalytic cycle significantly accelerates the reaction rate and suppresses side reactions.

  • Anhydrous Conditions: The reagents used are sensitive to moisture, which can hydrolyze the activated intermediates. Therefore, the reaction must be carried out under anhydrous conditions.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 g, 6.09 mmol) in anhydrous dichloromethane (20 mL).

  • Reagent Addition: Add the desired alcohol (1.2 eq, 7.31 mmol) and DMAP (0.1 eq, 0.61 mmol) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq, 6.70 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Esterification_Workflows cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification f_start This compound + Alcohol (excess) + H₂SO₄ (cat.) f_reflux Reflux (4-6h) f_start->f_reflux f_workup Aqueous Work-up (H₂O, EtOAc, NaHCO₃, Brine) f_reflux->f_workup f_purify Purification (Distillation or Chromatography) f_workup->f_purify f_product Ester Product f_purify->f_product s_start This compound + Alcohol + DMAP (cat.) s_dcc Add DCC in CH₂Cl₂ at 0°C s_start->s_dcc s_react Stir at RT (12-24h) s_dcc->s_react s_filter Filter DCU s_react->s_filter s_workup Aqueous Work-up (HCl, NaHCO₃, Brine) s_filter->s_workup s_purify Purification (Chromatography) s_workup->s_purify s_product Ester Product s_purify->s_product

Caption: Comparative workflows for Fischer and Steglich esterification.

II. Amide Bond Formation with this compound

The formation of amides from this compound is a critical step in the synthesis of numerous biologically active molecules, including Maraviroc.[9] Amide coupling reactions are typically facilitated by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

A. Amide Coupling via Acid Chloride Intermediate

A reliable, two-step method for amide synthesis involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with the desired amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

  • Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to form an acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the purification of the intermediate acid chloride.

  • Inert Solvent: The reaction is often performed in a non-polar, aprotic solvent like dichloromethane or neat to prevent unwanted side reactions.

  • Base (e.g., Triethylamine or Pyridine): In the subsequent reaction with the amine, a non-nucleophilic base is added to neutralize the HCl generated during the amide formation, driving the reaction to completion.

Step 1: Synthesis of 4,4-Difluorocyclohexanecarbonyl chloride

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl fumes), add this compound (2.0 g, 12.2 mmol).

  • Reagent Addition: Carefully add thionyl chloride (2.0 eq, 24.4 mmol, 1.8 mL) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction is complete when the evolution of gas ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4,4-difluorocyclohexanecarbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Reaction Setup: Dissolve the amine (1.0 eq, 12.2 mmol) and a non-nucleophilic base such as triethylamine (1.5 eq, 18.3 mmol) in anhydrous dichloromethane (30 mL) in a flask under an inert atmosphere and cool to 0 °C.

  • Reagent Addition: Dissolve the crude 4,4-difluorocyclohexanecarbonyl chloride in anhydrous dichloromethane (10 mL) and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude amide by recrystallization or column chromatography.

B. Direct Amide Coupling using Coupling Reagents

For more sensitive substrates or to simplify the synthetic procedure, direct coupling of the carboxylic acid and amine using a coupling agent is often preferred. A variety of reagents are available, with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being a popular choice due to the water-solubility of its urea byproduct.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Similar to DCC, EDC activates the carboxylic acid. However, the resulting urea byproduct is water-soluble, which greatly simplifies the work-up procedure as it can be removed by aqueous extraction.

  • HOBt (1-Hydroxybenzotriazole): HOBt is often used as an additive in amide coupling reactions. It reacts with the EDC-activated acid to form an active ester, which is less prone to racemization (if the amine or carboxylic acid is chiral) and reacts efficiently with the amine.

  • Base (e.g., DIPEA or Triethylamine): A non-nucleophilic base is used to maintain a basic pH, which is optimal for the nucleophilicity of the amine.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 6.09 mmol) and HOBt (1.1 eq, 6.70 mmol) in anhydrous DMF or dichloromethane (25 mL).

  • Reagent Addition: Add the amine (1.0 eq, 6.09 mmol) to the solution, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq, 12.18 mmol).

  • Coupling Agent Addition: Add EDC (1.2 eq, 7.31 mmol) to the reaction mixture in one portion.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Wash with 5% aqueous citric acid solution (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

Amidation_Workflows cluster_acid_chloride Via Acid Chloride cluster_coupling Direct Coupling ac_start This compound + SOCl₂ ac_reflux Reflux (2-3h) ac_start->ac_reflux ac_intermediate 4,4-Difluorocyclohexanecarbonyl chloride ac_reflux->ac_intermediate ac_react React with Amine + Base (e.g., TEA) ac_intermediate->ac_react ac_workup Aqueous Work-up ac_react->ac_workup ac_purify Purification ac_workup->ac_purify ac_product Amide Product ac_purify->ac_product c_start This compound + Amine + HOBt + Base (e.g., DIPEA) c_edc Add EDC c_start->c_edc c_react Stir at RT (12-24h) c_edc->c_react c_workup Aqueous Work-up c_react->c_workup c_purify Purification c_workup->c_purify c_product Amide Product c_purify->c_product

References

Application Notes and Protocols for the Amidation of 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4,4-Difluorocyclohexyl Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. The 4,4-difluorocyclohexyl motif, in particular, has emerged as a valuable bioisostere for various carbocyclic and heterocyclic rings. The gem-difluoro group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Amides derived from 4,4-Difluorocyclohexanecarboxylic acid are therefore of considerable interest in the synthesis of novel therapeutic agents, offering a robust scaffold for the exploration of chemical space in drug discovery programs. This guide provides detailed protocols for the efficient synthesis of 4,4-difluorocyclohexanecarboxamides using common and reliable coupling reagents.

Core Principles of Amidation Reactions

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Direct reaction is generally inefficient as the acidic carboxylic acid and basic amine will form a non-reactive ammonium carboxylate salt.[2] Coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting the reaction under mild conditions.

The Role of the gem-Difluoro Group on Acidity

The presence of the two electron-withdrawing fluorine atoms at the 4-position of the cyclohexane ring influences the acidity of the carboxylic acid. Studies on functionalized gem-difluorinated cycloalkanes have shown that the CF2 moiety impacts the acidity of carboxylic acids through an inductive effect.[3] The predicted pKa of this compound is approximately 4.06, which is slightly more acidic than cyclohexanecarboxylic acid (pKa ~4.9). This increased acidity can be a factor in the selection of the base and reaction conditions for the amidation reaction.

Recommended Amidation Protocols

Two of the most common and effective methods for amide bond formation in a drug discovery setting are through the use of uronium/aminium salt-based reagents, such as HATU, and carbodiimide-based reagents, like EDC, often in the presence of an additive such as HOBt.

Protocol 1: HATU-Mediated Amidation

Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for rapid reaction times and low rates of epimerization.[4][5]

Mechanism of Action: HATU reacts with the carboxylate anion to form a highly reactive OAt-active ester. The subsequent nucleophilic attack by the amine on this activated ester yields the desired amide.[4]

Experimental Protocol: Synthesis of N-Aryl-4,4-difluorocyclohexanecarboxamide using HATU

  • Materials:

    • This compound (1.0 eq)

    • Substituted Aniline (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1 M HCl (aq)

    • Saturated NaHCO₃ (aq)

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

    • Add the substituted aniline (1.1 eq) to the solution.

    • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

    • Add HATU (1.2 eq) portion-wise to the stirred solution. A slight exotherm may be observed.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-aryl-4,4-difluorocyclohexanecarboxamide.

Protocol 2: EDC/HOBt-Mediated Amidation

Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids. HOBt (Hydroxybenzotriazole) is often used as an additive to suppress side reactions and reduce racemization.[2]

Mechanism of Action: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide. HOBt can react with the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and efficiently reacts with the amine.[6]

Experimental Protocol: Synthesis of N-Alkyl-4,4-difluorocyclohexanecarboxamide using EDC/HOBt

  • Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Alkylamine (1.1 eq)

    • EDC hydrochloride (1.5 eq)

    • HOBt (1.2 eq)

    • Triethylamine (TEA) or DIPEA (3.0 eq)

    • Anhydrous Dichloromethane (DCM) or DMF

    • Ethyl acetate (EtOAc)

    • 1 M HCl (aq)

    • Saturated NaHCO₃ (aq)

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alkylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • Cool the mixture to 0 °C using an ice bath.

    • Add TEA or DIPEA (3.0 eq) to the reaction mixture.

    • Add EDC hydrochloride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, dilute with ethyl acetate.

    • Wash the organic layer with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-alkyl-4,4-difluorocyclohexanecarboxamide.

Data Presentation

Coupling ReagentAdditiveBaseTypical SolventReaction Time (h)Reported Yield Range (%)Key AdvantagesCommon Side Reactions
HATU NoneDIPEA, TEADMF, DCM1-470-95%High efficiency, fast reactions, low racemization.[4][7]Guanidinylation of the amine if not pre-activated with the acid.
EDC HOBt, NHSDIPEA, TEADCM, DMF, Water2-2460-95%Water-soluble byproducts, easy to remove.[5][8]Racemization (suppressed by HOBt), formation of N-acylurea.[5]

Visualization of Reaction Mechanisms and Workflows

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 4,4-Difluorocyclo- hexanecarboxylic Acid Base DIPEA Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base HATU_reagent HATU Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU_reagent->Active_Ester TMU Tetramethylurea (Byproduct) Amine Amine (R-NH2) Amide_Product N-Substituted-4,4-difluoro- cyclohexanecarboxamide Active_Ester->Amide_Product + Amine Amine->Amide_Product HOAt HOAt (Byproduct)

Caption: Mechanism of HATU-mediated amide coupling.

EDC_HOBt_Mechanism cluster_activation_edc Activation Step cluster_coupling_edc Coupling Step Carboxylic_Acid_EDC 4,4-Difluorocyclo- hexanecarboxylic Acid EDC_reagent EDC O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid_EDC->O_Acylisourea + EDC EDC_reagent->O_Acylisourea HOBt_reagent HOBt HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt_reagent->HOBt_Ester EDC_Urea EDC-Urea (Byproduct) Amine_EDC Amine (R-NH2) Amide_Product_EDC N-Substituted-4,4-difluoro- cyclohexanecarboxamide HOBt_Ester->Amide_Product_EDC + Amine Amine_EDC->Amide_Product_EDC HOBt_regenerated HOBt (Regenerated)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental_Workflow start Start reagents 1. Dissolve Carboxylic Acid, Amine, and Additives in Anhydrous Solvent start->reagents activation 2. Add Base and Coupling Reagent reagents->activation reaction 3. Stir at RT (Monitor by TLC/LC-MS) activation->reaction workup 4. Aqueous Workup (Acid/Base Washes) reaction->workup isolation 5. Dry, Filter, and Concentrate workup->isolation purification 6. Column Chromatography isolation->purification product Pure Amide Product purification->product

Caption: General experimental workflow for amide coupling.

References

Application Notes and Protocols: Esterification of 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing a compound's pharmacological profile. The 4,4-difluorocyclohexyl moiety, in particular, has garnered significant attention as a bioisostere for various functional groups, offering improvements in metabolic stability, membrane permeability, and binding affinity.[1] 4,4-Difluorocyclohexanecarboxylic acid serves as a crucial building block for introducing this valuable motif.[1][2] Its esters are key intermediates in the synthesis of a range of therapeutics, including macrolide antibiotics and anti-HIV agents like Maraviroc.[2][3]

The esterification of this acid, while a fundamental transformation, presents unique considerations. The cyclohexane ring introduces steric bulk around the carboxylic acid, and the geminal fluorine atoms exert electron-withdrawing effects that can influence reactivity. Therefore, selecting an appropriate esterification method is critical to ensure high yields, minimize side reactions, and accommodate a wide range of alcohol substrates, from simple alkyl groups to complex, sensitive molecules.

This guide provides a detailed examination of robust esterification protocols applicable to this compound, with a focus on the underlying chemical principles, step-by-step methodologies, and practical troubleshooting advice for researchers in pharmaceutical and chemical development.

Pillar 1: Selecting the Optimal Esterification Strategy

The choice of esterification method is dictated by the nature of the alcohol substrate, the scale of the reaction, and the presence of other sensitive functional groups. Three primary methods are considered here, each with distinct advantages and mechanistic pathways.

1. Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a foundational, cost-effective method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5]

  • Mechanism: The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[6][7] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate.[6][7] After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[7][8]

  • Applicability: This method is most effective for simple, unhindered primary or secondary alcohols where the alcohol can be used in large excess to serve as the solvent, thereby driving the equilibrium towards the product side according to Le Châtelier's principle.[5][8][9]

  • Limitations: The strong acidic conditions and often elevated temperatures make it unsuitable for substrates with acid-labile functional groups.[9][10] Furthermore, the reaction is reversible, and achieving high conversion requires either a large excess of one reactant or the removal of water as it is formed, often via a Dean-Stark apparatus.[4][11]

2. Steglich Esterification: A Mild and Versatile Coupling Method

For more sensitive or sterically demanding substrates, the Steglich esterification offers a superior alternative that proceeds under mild, neutral conditions at room temperature.[10][12] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][12][13]

  • Mechanism: The carboxylic acid adds to the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[13] In the absence of a good nucleophile, this intermediate can slowly rearrange to a stable N-acylurea, a common side product.[12] DMAP acts as a potent acyl transfer catalyst by reacting with the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate.[10][13] This intermediate is rapidly intercepted by the alcohol to furnish the desired ester with high efficiency, regenerating the DMAP catalyst and forming a urea byproduct (dicyclohexylurea, DCU, or a water-soluble urea from EDC).[10][12][13]

  • Applicability: This is the recommended method for a broad scope of alcohols, including sterically hindered secondary and tertiary alcohols, and is compatible with a wide array of functional groups.[10][14][15][16]

  • Advantages: The mild reaction conditions preserve sensitive functionalities, and the reaction is not equilibrium-limited, leading to high yields.[12][17] The use of EDC simplifies purification, as its urea byproduct is water-soluble and easily removed during aqueous workup.[9][11]

3. Mitsunobu Reaction: Stereospecific Inversion Chemistry

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols to a variety of functional groups, including esters, under exceptionally mild conditions.[18] The classic reagent combination is triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18][19]

  • Mechanism: PPh₃ and DEAD combine to form a betaine intermediate.[18] This intermediate deprotonates the carboxylic acid, and the resulting carboxylate anion acts as the nucleophile. The alcohol is activated by the phosphonium species, forming a good leaving group. The carboxylate then displaces the activated hydroxyl group via an Sₙ2 mechanism.[19]

  • Key Feature: A defining characteristic of the Mitsunobu reaction is the complete inversion of stereochemistry at the alcohol's stereocenter, making it invaluable for stereospecific synthesis.[19]

  • Limitations: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can complicate purification. Additionally, the pKa of the carboxylic acid nucleophile is a critical factor; very strong acids can interfere with the reaction pathway.[20]

Pillar 2: Experimental Protocols and Data

The following protocols provide detailed, step-by-step instructions for the esterification of this compound.

Protocol 1: Steglich Esterification using EDC (Recommended General Protocol)

This protocol is highly versatile and suitable for a wide range of alcohols, minimizing purification challenges associated with traditional DCC.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (1.1 - 1.5 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired alcohol (1.1 equiv), and DMAP (0.1 equiv).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent). Stir the solution until all components are dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 equiv) to the cooled solution in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). The acidic wash removes DMAP and any residual EDC-related species, while the basic wash removes any unreacted carboxylic acid.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ester.

Protocol 2: Fischer-Speier Esterification (for Methyl and Ethyl Esters)

This protocol is a cost-effective choice for preparing simple, unhindered esters like the methyl or ethyl ester.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (Methanol or Ethanol, used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~2-5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Diethyl Ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of the desired alcohol (e.g., methanol for the methyl ester). The alcohol serves as both reactant and solvent.

  • Carefully add the catalytic amount of concentrated H₂SO₄ to the solution while stirring.

  • Heat the reaction mixture to reflux (for methanol, ~65 °C; for ethanol, ~78 °C) and maintain for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is an equilibrium, so 100% conversion may not be reached.[8]

  • Workup: After cooling to room temperature, carefully neutralize the reaction mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Dilute the remaining residue with ethyl acetate (or diethyl ether) and water. Transfer to a separatory funnel.

  • Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting ester is often of sufficient purity. If necessary, further purification can be achieved by vacuum distillation (for volatile esters) or flash column chromatography.

Comparative Data and Troubleshooting
ParameterFischer-Speier EsterificationSteglich Esterification (EDC/DMAP)Mitsunobu Reaction (PPh₃/DEAD)
Conditions Acidic (H₂SO₄, TsOH), RefluxNeutral, Room TemperatureNeutral, 0 °C to Room Temperature
Substrate Scope Best for simple 1°/2° alcohols[4]Broad; excellent for hindered/sensitive alcoholsBroad; requires acidic nucleophile (pKa < 13)[18]
Stereochemistry Retention at alcohol centerRetention at alcohol centerInversion at alcohol center[19]
Byproducts WaterWater-soluble urea, DMAP·HClTriphenylphosphine oxide, Hydrazide
Purification Neutralization, Extraction, DistillationAqueous extraction, ChromatographyChromatography often required
Typical Yields Moderate to High (equilibrium dependent)High to ExcellentHigh to Excellent
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield (Steglich) - Incomplete reaction. - Hydrolysis of activated intermediate. - Sterically hindered alcohol.- Increase reaction time or slightly warm the mixture (to ~40 °C). - Ensure anhydrous conditions and reagents. - Increase equivalents of alcohol and EDC (to 1.5 and 1.4, respectively).
N-Acylurea Side Product Slow reaction with alcohol allows for rearrangement of the O-acylisourea intermediate.Ensure a sufficient catalytic amount of DMAP is used (5-10 mol%) to accelerate the desired reaction.[12]
Difficult Purification (Steglich with DCC) The dicyclohexylurea (DCU) byproduct is often soluble in organic solvents.- Use EDC instead of DCC.[11] - If using DCC, filter the reaction mixture cold (0 °C) before workup. Some DCU can be precipitated from the crude product by concentrating and adding a non-polar solvent like hexanes.
Incomplete Reaction (Fischer) Equilibrium has been reached.- Use a larger excess of the alcohol.[8] - If using a solvent like toluene, use a Dean-Stark trap to remove water azeotropically and drive the equilibrium.[4][11]
Low Yield (Mitsunobu) - Nucleophile (acid) pKa is too high. - Steric hindrance.- this compound is sufficiently acidic. - For very hindered systems, reaction times may be longer, or alternative phosphines/azodicarboxylates may be needed.
Pillar 3: Visualization of Key Processes

Visualizing the reaction mechanism and experimental workflow is crucial for understanding and executing the protocols effectively.

Mechanism of the Steglich Esterification

Caption: Key intermediates in the EDC/DMAP-mediated Steglich esterification.

Experimental Workflow for Steglich Protocol

Steglich_Workflow Steglich Esterification Workflow A 1. Combine Acid, Alcohol, & DMAP in DCM B 2. Cool to 0 °C A->B C 3. Add EDC·HCl B->C D 4. Warm to RT & Stir (Monitor by TLC/LCMS) C->D E 5. Dilute with DCM D->E F 6. Aqueous Workup (HCl, NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Ester H->I

Caption: Step-by-step workflow for the synthesis and purification of esters.

Conclusion

The esterification of this compound is a critical transformation for the synthesis of advanced pharmaceutical intermediates. While classical methods like the Fischer-Speier esterification are suitable for simple alcohols, modern coupling reactions offer superior performance for more complex and sensitive substrates. The Steglich esterification , particularly with a water-soluble carbodiimide like EDC, stands out as the most robust and versatile protocol. Its mild, room-temperature conditions, compatibility with a broad range of functional groups, and straightforward purification make it the method of choice for reliably accessing diverse esters of this valuable fluorinated building block in a research and development setting.

References

Application Notes and Protocols for the Utilization of 4,4-Difluorocyclohexanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead candidates has become a cornerstone for enhancing pharmacological profiles. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences.[1][2][3] Among the array of fluorinated building blocks, 4,4-Difluorocyclohexanecarboxylic acid has emerged as a particularly valuable synthon. Its gem-difluorinated cyclohexane ring serves as a versatile bioisosteric replacement for various functional groups, offering a powerful tool to address common challenges in drug development, such as metabolic instability and off-target effects.[1][4][5]

This comprehensive guide provides detailed experimental protocols and the underlying scientific rationale for the effective use of this compound in research and development. We will delve into its synthesis, characterization, and application in amide bond formation—a critical reaction in the construction of complex bioactive molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application.

PropertyValueSource
CAS Number 122665-97-8[6]
Molecular Formula C₇H₁₀F₂O₂[6]
Molecular Weight 164.15 g/mol [6]
Appearance White solid[7]
Melting Point 103-107 °C[7]
pKa 4.06 ± 0.10 (Predicted)[7]
Solubility Chloroform, Methanol[7]

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H).[7][8]

  • ¹³C NMR: Spectral data available through public databases such as PubChem.[6][9][10][11]

  • IR Spectroscopy: Characteristic peaks for the carboxylic acid O-H and C=O stretches are expected. Data is available in public databases.[6]

The 4,4-Difluorocyclohexyl Moiety as a Bioisostere: A Deeper Look

The gem-difluoro substitution on the cyclohexane ring is not merely an inert spacer. It imparts significant conformational and electronic effects that can be harnessed in drug design.

  • Conformational Rigidity: The presence of the two fluorine atoms can influence the conformational equilibrium of the cyclohexane ring, often favoring a specific chair conformation. This can help to lock in a desired bioactive conformation of the final drug molecule, potentially increasing its binding affinity to the target protein.[12][13][14]

  • Modulation of Lipophilicity: While highly fluorinated compounds can be very lipophilic, the strategic introduction of a gem-difluoro group can modulate a molecule's overall lipophilicity (LogP) in a nuanced way, which is critical for optimizing cell permeability and pharmacokinetic properties.[1][2][5]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can block a metabolic "soft spot," thereby increasing the drug's half-life.[1][3][15]

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH. This can impact solubility, cell membrane permeability, and interactions with the biological target.[1][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate to yield the desired carboxylic acid.[7][8]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve Ethyl 4,4-difluorocyclohexanecarboxylate in THF and Water B Add Lithium Hydroxide Monohydrate A->B C Stir vigorously at room temperature overnight B->C D Dilute with Ethyl Acetate C->D E Acidify to pH 4 with 1 M HCl D->E F Separate organic and aqueous layers E->F G Extract aqueous layer with Ethyl Acetate F->G H Combine organic phases, wash with brine G->H I Dry over MgSO₄ and concentrate H->I J Obtain this compound as a white solid I->J

Caption: Synthesis of this compound.

Materials:

  • Ethyl 4,4-difluorocyclohexanecarboxylate

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • To this solution, add lithium hydroxide monohydrate (5.0 eq).

  • Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Carefully adjust the pH of the aqueous layer to approximately 4 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer once more with ethyl acetate.

  • Combine all organic phases and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a white solid. The product can be further purified by recrystallization if necessary.[16]

Protocol 2: HATU-Mediated Amide Coupling with Benzylamine

This protocol provides a robust method for coupling this compound with a model primary amine, benzylamine, using HATU as the coupling agent.[17][18][19][20][21][22]

Workflow Diagram:

G cluster_0 Pre-activation of Carboxylic Acid cluster_1 Amine Coupling and Work-up A Dissolve this compound in anhydrous DMF B Add HATU and DIPEA A->B C Stir at room temperature for 15-30 minutes B->C D Add Benzylamine to the activated ester C->D E Stir at room temperature for 1-4 hours D->E F Dilute with Ethyl Acetate E->F G Wash with 5% LiCl, 5% HCl, sat. NaHCO₃, and brine F->G H Dry over Na₂SO₄ and concentrate G->H I Purify by column chromatography H->I J Obtain the desired amide I->J

Caption: HATU-Mediated Amide Coupling Workflow.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium chloride (LiCl) solution

  • 5% aqueous Hydrochloric acid (HCl) solution

  • Saturated aqueous Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-ester.

  • Add benzylamine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Safety and Handling

This compound is classified as an irritant.[6][7] It may cause skin irritation, serious eye irritation, and respiratory irritation.[6][23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. When handling the solid, use a dust mask or work in a well-ventilated area to avoid inhalation.[23][24][25]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure good ventilation in the handling area.[23][24][26]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[23][24][26]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[25][26]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in synthesis Incomplete hydrolysis.Extend the reaction time or slightly increase the amount of LiOH·H₂O. Ensure vigorous stirring to facilitate the biphasic reaction.
Product loss during work-up.Ensure the pH is accurately adjusted to ~4 to fully protonate the carboxylate. Perform multiple extractions with ethyl acetate.
Low yield in amide coupling Incomplete activation of the carboxylic acid.Ensure HATU and DIPEA are of good quality and the solvent (DMF) is anhydrous. Allow for sufficient pre-activation time.
Steric hindrance.For particularly hindered amines, consider increasing the reaction temperature or using a more powerful coupling reagent like COMU.
Side reactions.Ensure the order of addition is followed correctly (pre-activate the acid before adding the amine) to minimize side reactions of HATU.
Difficult purification of amide Residual DMF.Perform the 5% LiCl wash to effectively remove DMF.
Byproducts from coupling reagents.Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC) if purification proves difficult. The dicyclohexylurea (DCU) byproduct from DCC is often insoluble and can be removed by filtration.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique structural and electronic properties, stemming from the gem-difluoro motif, provide a powerful handle to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols outlined in this guide offer a reliable foundation for the synthesis and application of this compound, enabling researchers to leverage its full potential in the development of novel therapeutics.

References

Applications of Fluorinated Cyclohexane Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Fluorine in Cyclohexane Scaffolds

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, prized for its three-dimensional character which allows for the precise spatial orientation of functional groups. However, unsubstituted cyclohexane moieties are often liabilities in drug candidates due to their high lipophilicity and susceptibility to metabolic oxidation by cytochrome P450 enzymes. The strategic incorporation of fluorine, the most electronegative element, onto the cyclohexane ring is a powerful tactic to mitigate these issues and fine-tune a molecule's pharmacological profile.

The introduction of fluorine can profoundly influence a molecule's properties in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~109 kcal/mol), making it highly resistant to enzymatic cleavage. Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidation at that position, leading to a longer half-life and improved bioavailability.

  • Conformational Control: Fluorine's high electronegativity and small van der Waals radius (similar to hydrogen) allow it to exert significant stereoelectronic effects without a large steric penalty. These effects can alter the conformational equilibrium of the cyclohexane ring (the "A-value"), favoring specific chair conformations that may be more conducive to binding a biological target.

  • Modulation of Physicochemical Properties: Fluorination can subtly alter a molecule's lipophilicity (LogP), acidity/basicity (pKa), and membrane permeability. For instance, gem-difluorination can increase polarity and hydrophilicity in certain contexts, a counterintuitive effect that can be exploited to improve solubility. Furthermore, the introduction of fluorine can lower the pKa of nearby basic amines, which can reduce P-glycoprotein (P-gp) mediated efflux from the central nervous system.

This guide provides an in-depth exploration of the applications of fluorinated cyclohexane derivatives in drug discovery, complete with detailed synthetic protocols, comparative data, and a case study to illustrate the practical implementation of these principles.

Key Applications and Mechanistic Insights

Enhancing Metabolic Stability

One of the most compelling reasons to incorporate fluorine into a cyclohexane ring is to block metabolic oxidation. The aliphatic C-H bonds of a cyclohexane ring are prime targets for hydroxylation by CYP450 enzymes. By replacing a hydrogen at a known metabolic "soft spot" with a fluorine, this pathway can be effectively shut down.

Quantitative Impact of Fluorination on Metabolic Stability:

The following table summarizes data from in vitro assays comparing the metabolic stability of non-fluorinated compounds with their fluorinated cyclohexane analogs in human liver microsomes (HLM).

ParameterNon-Fluorinated Cyclohexane AnalogFluorinated Cyclohexane AnalogFold ChangeAssay TypeReference(s)
Microsomal Half-life (t½) 15 min45 min3x increaseLiver Microsome Stability Assay
Intrinsic Clearance (CLint) 120 µL/min/mg40 µL/min/mg3x decreaseLiver Microsome Stability Assay
9-hydroxylation (Risperidone) Major metabolic pathwaySignificantly reduced>10x reductionHuman CYP2D6 incubation

  • Expert Insight: The choice of where to place the fluorine atom(s) is critical. A preliminary metabolite identification study of the non-fluorinated lead compound is highly recommended to identify the primary sites of oxidation. Fluorinating these positions will yield the most significant improvements in metabolic stability. Gem-difluorination (CF2) is often more effective than monofluorination (CHF) at blocking metabolism, as it presents a more sterically and electronically shielded carbon atom.

cluster_0 Metabolic Pathway of a Non-Fluorinated Cyclohexane cluster_1 Metabolic Pathway of a Fluorinated Cyclohexane Parent_Drug Parent Drug (Cyclohexane moiety) CYP450 CYP450 (e.g., CYP3A4, CYP2D6) Parent_Drug->CYP450 Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Parent_Drug_F Fluorinated Parent Drug (e.g., gem-difluoro) CYP450_F CYP450 (e.g., CYP3A4, CYP2D6) Parent_Drug_F->CYP450_F No_Metabolism Metabolism Blocked (Increased Half-life) CYP450_F->No_Metabolism

Caption: Impact of fluorination on metabolic pathways.

Conformational Control and Target Binding

The chair conformation of a cyclohexane ring is not static; it exists in a dynamic equilibrium between two chair forms. The energy difference between these conformers can be influenced by substituents. Fluorine's unique electronic properties can lead to a preference for the axial position, which is counterintuitive from a purely steric perspective (the "A-value" of fluorine is relatively small). This preference is often driven by hyperconjugation and other stereoelectronic effects.

By strategically placing fluorine atoms, medicinal chemists can "lock" the cyclohexane ring into a specific conformation that presents other functional groups in the optimal orientation for binding to a protein target. This can lead to significant gains in potency and selectivity.

Example: Kinase Inhibitors

In the design of kinase inhibitors, the precise geometry of the molecule is critical for fitting into the ATP-binding pocket. A recent study showed that gem-difluorination of a cyclohexane scaffold in a series of kinase inhibitors induced a ring pucker that enhanced binding affinity.

Quantitative Impact of Fluorination on Binding Affinity:

TargetNon-Fluorinated Analog (IC50)Monofluorinated Analog (IC50)Reference(s)
c-Met Kinase 7.8 nM15.2 nM
VEGFR-2 Kinase 4.6 nM45.3 nM
5-HT2C Receptor (EC50) 5.2 nM4.7 nM

  • Expert Insight: The impact of fluorination on binding affinity is highly context-dependent. While it can enhance binding, as seen with the 5-HT2C receptor agonist, it can also be detrimental if the induced conformational change is not favorable for the target's binding site, as observed with the c-Met and VEGFR-2 kinase inhibitors. Computational modeling and NMR studies are invaluable tools for predicting and confirming the conformational preferences of fluorinated cyclohexane derivatives.

cluster_0 Non-Fluorinated Cyclohexane cluster_1 Fluorinated Cyclohexane Equatorial Equatorial Conformer (Major) Axial Axial Conformer (Minor) Equatorial->Axial ΔG > 0 Binding_Site Protein Binding Site Equatorial->Binding_Site Poor Fit Equatorial_F Equatorial Conformer (Less Favored) Axial_F Axial Conformer (More Favored due to Stereoelectronic Effects) Equatorial_F->Axial_F ΔG < 0 Axial_F->Binding_Site Optimal Fit

Caption: Conformational control by fluorination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key fluorinated cyclohexane building blocks.

Protocol 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

This protocol details the synthesis of a valuable building block for introducing a gem-difluorocyclohexyl moiety. The synthesis proceeds via a deoxofluorination of a keto-ester followed by hydrolysis.

Part A: Deoxofluorination of Ethyl 4-oxocyclohexanecarboxylate

  • Causality: Diethylaminosulfur trifluoride (DAST) is a widely used deoxofluorinating agent that converts ketones to gem-difluorides. The reaction proceeds via an intermediate alkoxyaminosulfur difluoride, followed by nucleophilic attack of fluoride. The reaction is performed under anhydrous conditions to prevent hydrolysis of DAST.

  • Materials:

    • Ethyl 4-oxocyclohexanecarboxylate

    • Diethylaminosulfur trifluoride (DAST)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a stirred solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DAST (1.2 eq) dropwise over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 4,4-difluorocyclohexanecarboxylate.

Part B: Hydrolysis to this compound

  • Causality: Lithium hydroxide is a strong base that readily hydrolyzes the ester to the corresponding carboxylic acid. A mixture of THF and water is used as the solvent to ensure the solubility of both the organic substrate and the inorganic base.

  • Materials:

    • Ethyl 4,4-difluorocyclohexanecarboxylate

    • Lithium hydroxide monohydrate (LiOH·H2O)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of THF and water (2:1 v/v).

    • Add lithium hydroxide monohydrate (5.0 eq) and stir the mixture vigorously at room temperature overnight.

    • Dilute the reaction mixture with EtOAc and adjust the pH to ~4 with 1 M HCl.

    • Separate the organic and aqueous layers. Extract the aqueous layer with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound as a white solid.

cluster_0 Protocol 1 Workflow Start Ethyl 4-oxocyclohexanecarboxylate Step1 Deoxofluorination (DAST, DCM) Start->Step1 Intermediate Ethyl 4,4-difluorocyclohexanecarboxylate Step1->Intermediate Step2 Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthesis of this compound.

Protocol 2: Stereoselective Synthesis of a Monofluorinated Cyclohexane Derivative

This protocol describes the deoxyfluorination of an alcohol, which often proceeds with inversion of stereochemistry, allowing for stereoselective synthesis.

  • Causality: The reaction of an alcohol with DAST proceeds via an SN2 mechanism in many cases, leading to a clean inversion of the stereocenter. This is highly valuable for controlling the stereochemistry of the final product.

  • Materials:

    • trans-4-(tert-Butyldimethylsilyloxy)cyclohexanol

    • Diethylaminosulfur trifluoride (DAST)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve trans-4-(tert-Butyldimethylsilyloxy)cyclohexanol (1.0 eq) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.

    • Add DAST (1.5 eq) dropwise.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO3.

    • Extract the mixture with DCM, and wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by flash chromatography to yield cis-1-(tert-butyldimethylsilyloxy)-4-fluorocyclohexane.

Case Study: Maraviroc (Selzentry®)

Maraviroc is a first-in-class CCR5 antagonist used in the treatment of HIV infection. It functions by binding to the human chemokine receptor CCR5, preventing the HIV-1 gp120 protein from interacting with the receptor, thus blocking viral entry into host cells. A key structural feature of Maraviroc is its gem-difluorocyclohexyl group.

While the precise rationale for the inclusion of this specific moiety is not extensively detailed in the public domain, we can infer its importance based on the principles discussed in this guide:

  • Metabolic Stability: The cyclohexane ring is a potential site of metabolic oxidation. The gem-difluoro substitution effectively blocks this metabolic pathway, likely contributing to Maraviroc's favorable pharmacokinetic profile.

  • Conformational Rigidity: The gem-difluoro substitution influences the conformational preference of the cyclohexane ring, which in turn orients the carboxamide group for optimal interaction with the CCR5 binding pocket.

  • Modulation of Physicochemical Properties: The polar C-F bonds of the CF2 group can engage in favorable interactions within the binding site and contribute to an overall physicochemical profile that balances potency with drug-like properties.

The development of Maraviroc underscores the successful application of fluorine chemistry in modern drug design, where the strategic introduction of fluorinated motifs can transform a lead compound into a clinically effective drug.

Conclusion

Fluorinated cyclohexane derivatives are invaluable tools in the medicinal chemist's arsenal. The strategic incorporation of fluorine allows for the rational modulation of a drug candidate's metabolic stability, conformational preferences, and physicochemical properties. A thorough understanding of the principles outlined in this guide, coupled with the practical application of the provided protocols, will enable researchers to harness the full potential of fluorination in the design of next-generation therapeutics.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4-difluorocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to optimize your synthetic outcomes. This document provides full editorial control to present the information in a logical and user-friendly format, grounded in scientific principles and practical experience.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1][2][3] The introduction of the gem-difluoro moiety can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3] This guide will walk you through a common synthetic route, highlighting critical parameters and potential pitfalls to ensure a successful and high-yielding synthesis.

The overall synthetic strategy involves a two-step process: the gem-difluorination of a readily available ketoester, followed by hydrolysis to the desired carboxylic acid.

Overall Synthetic Workflow

Synthesis_Workflow Start Ethyl 4-oxocyclohexanecarboxylate Fluorination Step 1: Gem-Difluorination Start->Fluorination Intermediate Ethyl 4,4-difluorocyclohexanecarboxylate Fluorination->Intermediate DAST or alternative Hydrolysis Step 2: Saponification Intermediate->Hydrolysis Product This compound Hydrolysis->Product LiOH or other base

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: The most common and commercially available starting material is ethyl 4-oxocyclohexanecarboxylate.[4][5][6] This compound provides the necessary carbon skeleton and functional groups for the subsequent fluorination and hydrolysis steps.

Q2: Why is Diethylaminosulfur Trifluoride (DAST) commonly used for the fluorination step?

A2: DAST is a widely used nucleophilic fluorinating agent that can efficiently convert ketones to geminal difluorides under relatively mild conditions.[7] It is a liquid, making it easier to handle in a laboratory setting compared to gaseous reagents like sulfur tetrafluoride (SF4).[8]

Q3: What are the main safety concerns when working with DAST?

A3: DAST is thermally unstable and can decompose violently, especially when heated above 90°C. It is also highly reactive with water, releasing corrosive hydrogen fluoride (HF). Therefore, it must be handled with extreme caution in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE).

Q4: Are there safer alternatives to DAST?

A4: Yes, several more thermally stable alternatives to DAST have been developed. These include Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) and XtalFluor® reagents (aminodifluorosulfinium salts).[9][10] These reagents often provide higher yields and selectivity with fewer elimination byproducts.[10]

Q5: What is the typical yield for the overall synthesis?

A5: With optimized protocols, the overall yield for the two-step synthesis can be quite high. The hydrolysis step, in particular, is often quantitative, with reported yields of up to 97%.[2][11] The yield of the fluorination step can be more variable depending on the substrate and reaction conditions.

Detailed Experimental Protocols

Protocol 1: Gem-Difluorination of Ethyl 4-oxocyclohexanecarboxylate

This protocol details the conversion of the ketoester to the corresponding gem-difluoroester using DAST.

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq.) in anhydrous DCM (approx. 0.2 M solution).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DAST (1.2-1.5 eq.) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature below -70°C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to 0°C in an ice bath.

  • Very slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: This quenching process is highly exothermic and releases HF gas. Ensure it is performed in a well-ventilated fume hood.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 4,4-difluorocyclohexanecarboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Saponification of Ethyl 4,4-difluorocyclohexanecarboxylate

This protocol describes the hydrolysis of the difluoroester to the final carboxylic acid product.

Materials:

  • Ethyl 4,4-difluorocyclohexanecarboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).[11]

  • Add lithium hydroxide monohydrate (2.0-5.0 eq.) to the solution.

  • Stir the mixture vigorously at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC until the starting ester is consumed.

  • After completion, dilute the reaction mixture with ethyl acetate.

  • Carefully acidify the mixture to a pH of approximately 3-4 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.[2][11]

  • The product can be further purified by recrystallization if necessary.

Troubleshooting Guides

Troubleshooting Step 1: Gem-Difluorination
Problem Probable Cause(s) Solution(s)
Low or no conversion of starting material 1. Inactive DAST reagent due to moisture contamination. 2. Insufficient reaction time or temperature.1. Use a fresh, unopened bottle of DAST or purify the existing reagent. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. 2. Allow the reaction to stir for a longer period at room temperature or gently warm to 40-50°C. Caution: Do not exceed 90°C.
Formation of α,β-unsaturated fluoride byproduct Elimination side reaction, often promoted by higher temperatures or hindered substrates.1. Maintain a low reaction temperature during DAST addition (-78°C). 2. Consider using a more selective and less elimination-prone fluorinating agent like XtalFluor-E.[10]
Complex mixture of products 1. Rearrangement of carbocation intermediates. 2. Reaction with residual water.1. This is less common with cyclohexanone systems but can occur. Lowering the reaction temperature may help. 2. Ensure strictly anhydrous conditions.
Difficult workup, emulsion formation Incomplete quenching of the DAST reagent.Add the quenching solution very slowly at 0°C with vigorous stirring. Addition of more brine can sometimes help break up emulsions.
Troubleshooting Step 2: Saponification
Problem Probable Cause(s) Solution(s)
Incomplete hydrolysis 1. Insufficient amount of base. 2. Short reaction time. 3. Poor solubility of the ester.1. Increase the equivalents of LiOH·H₂O to 3-5 equivalents. 2. Extend the reaction time to 24 hours. 3. Increase the proportion of THF in the solvent mixture to improve solubility.
Low isolated yield 1. Product loss during workup. 2. Incomplete extraction from the aqueous phase.1. Ensure the aqueous layer is acidified sufficiently (pH 3-4) to fully protonate the carboxylate, making it more soluble in the organic solvent. 2. Increase the number of extractions with ethyl acetate.
Oily product instead of a white solid Presence of impurities, such as unreacted starting material or solvent residues.1. Ensure the saponification has gone to completion by TLC. 2. Purify the product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Characterization Data

Compound Molecular Formula Molecular Weight ¹H NMR (DMSO-d₆, 400 MHz) IR (ATR) Mass Spec (ESI-)
Ethyl 4-oxocyclohexanecarboxylate C₉H₁₄O₃170.21 g/mol δ 4.06 (q, 2H), 2.45-2.20 (m, 5H), 2.05-1.90 (m, 2H), 1.75-1.60 (m, 2H), 1.18 (t, 3H)~1730 cm⁻¹ (C=O, ester), ~1715 cm⁻¹ (C=O, ketone)m/z 169.08 [M-H]⁻
Ethyl 4,4-difluorocyclohexanecarboxylate C₉H₁₄F₂O₂192.20 g/mol δ 4.08 (q, 2H), 2.40-2.25 (m, 1H), 2.10-1.80 (m, 6H), 1.75-1.60 (m, 2H), 1.19 (t, 3H)~1735 cm⁻¹ (C=O, ester)Not readily available
This compound C₇H₁₀F₂O₂164.15 g/mol δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H)[2][11]3300-2500 cm⁻¹ (br, O-H), ~1700 cm⁻¹ (C=O)[12]m/z 163.05 [M-H]⁻

Mechanistic Insights

The gem-difluorination of a ketone with DAST proceeds through a series of steps involving the activation of the carbonyl oxygen by the sulfur center of DAST, followed by nucleophilic attack of fluoride.

DAST_Mechanism cluster_0 Mechanism of DAST Fluorination Ketone R₂C=O Intermediate1 [R₂C=O⁺-SF₂NEt₂]⁻F Ketone->Intermediate1 + DAST DAST Et₂NSF₃ Intermediate2 R₂C(F)-O-SF₂NEt₂ Intermediate1->Intermediate2 Fluoride attack Intermediate3 [R₂C(F)-O⁺=SFNEt₂]⁻F Intermediate2->Intermediate3 Rearrangement Product R₂CF₂ Intermediate3->Product Fluoride attack & elimination

Caption: Simplified mechanism of ketone fluorination with DAST.

Safety and Handling

  • DAST and its alternatives are moisture-sensitive and corrosive. Always handle these reagents in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.

  • DAST is thermally unstable. Never heat DAST above 90°C. Store it in a refrigerator and allow it to warm to room temperature before use.

  • Quenching of DAST reactions is hazardous. The reaction of DAST with water or alcohols is highly exothermic and produces HF. Quench reactions slowly at low temperatures (0°C or below) with a suitable reagent like saturated sodium bicarbonate solution or methanol.

  • Waste Disposal: All DAST-containing waste should be quenched carefully before disposal according to your institution's hazardous waste guidelines.

References

common byproducts in 4,4-Difluorocyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to identifying and mitigating common byproducts in the synthesis of 4,4-Difluorocyclohexanecarboxylic acid, a critical intermediate in pharmaceutical development.

Introduction

This compound is a pivotal fluorinated building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of antiretroviral drugs such as Maraviroc.[1][2] Its synthesis, while well-established, presents specific challenges related to byproduct formation that can impact purity, yield, and downstream applications. The gem-difluoro moiety is typically installed by fluorinating a ketone precursor, a step that is often accompanied by competing elimination reactions.

This technical guide provides researchers and drug development professionals with a comprehensive troubleshooting framework. Structured in a question-and-answer format, it addresses specific issues encountered during synthesis, explains the mechanistic origins of common byproducts, and offers field-proven strategies for their mitigation and removal.

Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses common problems observed during the two main stages of synthesis: the fluorination of an ethyl 4-oxocyclohexanecarboxylate precursor and the subsequent hydrolysis to the final carboxylic acid.

Question 1: My analytical data (GC-MS, ¹H NMR) of the crude product from the fluorination step shows a significant impurity with a mass two units lower than my target, ethyl 4,4-difluorocyclohexanecarboxylate. What is this byproduct?

Answer: The most probable identity of this impurity is ethyl 4-fluoro-3-cyclohexenecarboxylate .[3] This byproduct arises from an elimination reaction that competes with the desired gem-difluorination.

Mechanistic Insight: The synthesis of ethyl 4,4-difluorocyclohexanecarboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor.[4][5] The mechanism proceeds through an intermediate fluorosulfite ester. The desired pathway is the SN2-like displacement of the fluorosulfite group by a fluoride ion to form the gem-difluoro compound.

However, a competing E2 elimination pathway can occur where a proton on an adjacent carbon is abstracted, leading to the formation of a double bond and the elimination of the fluorosulfite group. This results in the formation of the unsaturated monofluoro byproduct, ethyl 4-fluoro-3-cyclohexenecarboxylate.[3] The formation of this byproduct is a well-documented challenge in this synthesis.[3]

G SM Ethyl 4-oxocyclohexanecarboxylate INT Intermediate (Fluorosulfite Ester) SM->INT Reaction PROD Desired Product Ethyl 4,4-difluorocyclohexanecarboxylate INT->PROD Pathway 1: Gem-Difluorination (Substitution) BYPROD Byproduct Ethyl 4-fluoro-3-cyclohexenecarboxylate INT->BYPROD Pathway 2: Elimination (Side Reaction) REAGENT DAST / Deoxo-Fluor REAGENT->INT

Caption: Reaction pathways during fluorination of the ketone precursor.

Question 2: How can I minimize the formation of the unsaturated byproduct (ethyl 4-fluoro-3-cyclohexenecarboxylate) during the fluorination step?

Answer: Minimizing the elimination byproduct hinges on carefully controlling the reaction conditions to favor the substitution pathway over elimination.

Key Strategies:

  • Temperature Control: This is the most critical parameter. Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at low temperatures (e.g., 0 °C or below) significantly disfavors the elimination pathway.[3] It is crucial to add the ketone precursor slowly to the cooled solution of the fluorinating agent to maintain a consistent low temperature and avoid exothermic spikes.[2][4]

  • Choice of Fluorinating Agent: While DAST is effective, it is known to promote elimination. More thermally stable and sometimes more selective reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium salts may offer better selectivity and reduce the formation of elimination byproducts in certain cases.[5]

  • Solvent Choice: The reaction is typically performed in a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM).[3][4] These solvents do not promote the formation of carbocationic intermediates that could more readily undergo elimination.

Summary of Mitigation Strategies:

ParameterRecommendationRationale
Temperature Maintain at 0 °C or lower.Lowers the rate of the competing elimination reaction more than the desired substitution.[3]
Reagent Addition Add ketone precursor dropwise to the fluorinating agent.Prevents localized heating and maintains better temperature control.[4]
Fluorinating Agent Consider alternatives to DAST, such as Deoxo-Fluor.May offer higher thermal stability and improved selectivity, reducing elimination.[5]
Solvent Use non-polar, aprotic solvents (e.g., DCM).Minimizes stabilization of intermediates that could lead to elimination.
Question 3: My fluorination reaction produced an inseparable mixture of the desired difluoro ester and the unsaturated byproduct. What is the best strategy for purification?

Answer: Direct purification of the mixture by standard column chromatography or distillation is notoriously difficult due to the similar physical properties of the two compounds.[3] The most effective strategy is a chemoselective purification , where the byproduct is chemically modified to drastically alter its polarity, allowing for easy separation.

Recommended Protocol: Selective Oxidation of the Alkene Byproduct

The double bond in the unsaturated byproduct provides a reactive handle for selective oxidation. The desired gem-difluoro product is inert to these conditions.

Experimental Workflow:

  • Hydrolysis (Optional but Recommended): First, hydrolyze the crude ester mixture (containing both ethyl 4,4-difluorocyclohexanecarboxylate and ethyl 4-fluoro-3-cyclohexenecarboxylate) to the corresponding carboxylic acids using a base like lithium hydroxide (LiOH).[3][6] This step is often performed before oxidation.

  • Selective Oxidation: Treat the resulting mixture of carboxylic acids with an oxidizing agent. A common and effective choice is hydrogen peroxide in acetic acid.[3] This will convert the double bond of the unsaturated byproduct into an epoxide or diol, creating a much more polar molecule (4,5-epoxy-4-fluorocyclohexanecarboxylic acid or its hydrolyzed diol).

  • Extraction & Separation: After oxidation, the desired this compound can be easily separated from the highly polar, oxidized byproduct. Adjusting the pH and performing a liquid-liquid extraction will partition the desired product into the organic phase, leaving the polar byproduct in the aqueous phase. A patent describes a method where salting out with a saturated aqueous salt solution can precipitate the pure desired product from the reaction mixture.[3]

G A Crude Mixture (Difluoro + Unsaturated Esters) B Hydrolysis (e.g., LiOH) A->B C Acid Mixture (Difluoro + Unsaturated Acids) B->C D Selective Oxidation (H₂O₂ / Acetic Acid) C->D E Product + Oxidized Byproduct D->E F Purification (Extraction / Precipitation) E->F G Pure Product This compound F->G H Polar Byproduct (Removed) F->H

Caption: Chemoselective purification workflow via oxidation.

Frequently Asked Questions (FAQs)

Q1: Are there common byproducts associated with the final hydrolysis step?

The hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate to the carboxylic acid is typically a very clean and high-yielding reaction.[6][7] The most common "issue" is not a byproduct, but rather an incomplete reaction . If insufficient base or reaction time is used, unreacted ester will remain as the primary impurity.

  • Troubleshooting: Monitor the reaction by TLC or LC-MS until the starting ester spot has completely disappeared. Using a moderate excess of base (e.g., 5 equivalents of LiOH) and allowing the reaction to stir overnight at room temperature is generally sufficient to drive it to completion.[6][8]

Q2: What analytical techniques are most effective for identifying and quantifying the unsaturated byproduct?
  • ¹H NMR: The most definitive method. The unsaturated byproduct will show characteristic signals in the olefinic region (typically 5-6 ppm) corresponding to the vinyl proton, which are absent in the desired product.

  • ¹⁹F NMR: This technique can distinguish between the two fluorine environments. The gem-difluoro product will show a single signal (or a complex multiplet depending on coupling), while the vinyl fluoride byproduct will have a distinct signal at a different chemical shift.

  • GC-MS: An excellent tool for analyzing the ester intermediates. The product and byproduct will likely have slightly different retention times, and their mass spectra will differ by 2 Da (corresponding to H₂ vs. F₂ at the 4-position).

Q3: Can I synthesize the acid directly without going through the ethyl ester?

Direct fluorination of 4-oxocyclohexanecarboxylic acid is possible but can be complicated. The free carboxylic acid can react with fluorinating agents like DAST, potentially forming an acyl fluoride intermediate.[9] This can lead to a more complex mixture of products. Therefore, the common and more reliable route involves protecting the carboxylic acid as an ester, performing the fluorination, and then deprotecting via hydrolysis.[4][6]

Key Compound Data
CompoundRoleMolecular FormulaMW ( g/mol )CAS Number
Ethyl 4-oxocyclohexanecarboxylateStarting MaterialC₉H₁₄O₃170.2117159-79-4
Ethyl 4,4-difluorocyclohexanecarboxylateIntermediateC₉H₁₄F₂O₂192.20178312-47-5
This compound Final Product C₇H₁₀F₂O₂ 164.15 122665-97-8
Ethyl 4-fluoro-3-cyclohexenecarboxylateKey ByproductC₉H₁₃FO₂172.20Not Assigned

References

Technical Support Center: Purification of 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4,4-Difluorocyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are grounded in established chemical principles to ensure technical accuracy and practical utility in your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound from a reaction mixture, presented in a question-and-answer format.

Question 1: After synthesis and initial workup, my crude product is an oil or a waxy solid, not the expected white crystalline solid. What should I do?

This is a common issue and often indicates the presence of significant impurities, such as residual solvent or unreacted starting materials.

  • Expert Insight: The most likely impurity, if you've synthesized the acid via hydrolysis of its ethyl ester, is the starting ethyl 4,4-difluorocyclohexanecarboxylate.[1][2] This ester is an oil at room temperature and can prevent your desired carboxylic acid from crystallizing properly.

  • Recommended Action: Acid-Base Extraction. This is a highly effective method for separating the acidic product from neutral impurities like the starting ester.[3][4][5]

    Protocol: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether.

    • Transfer the solution to a separatory funnel.

    • Add a 1 M aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to the separatory funnel.

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup, especially if using bicarbonate.[5]

    • Allow the layers to separate. The deprotonated 4,4-difluorocyclohexanecarboxylate salt will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.[3][4]

    • Drain the aqueous layer into a clean flask.

    • Extract the organic layer one or two more times with the aqueous base to ensure complete recovery of the acid.

    • Combine all aqueous extracts.

    • Cool the combined aqueous layer in an ice bath and acidify it by slowly adding a concentrated acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2-3), which will cause the purified carboxylic acid to precipitate out as a white solid.[1][2]

    • Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.

Question 2: I've performed an acid-base extraction, but my yield is lower than expected. Where could my product have gone?

Low yield after an extraction can be attributed to several factors.

  • Expert Insight: Incomplete precipitation of the carboxylic acid from the aqueous phase is a common cause of low yield.[3] Additionally, some of the product may remain in the organic layer if the extractions with the basic solution were not thorough enough.

  • Troubleshooting Steps:

    • Ensure Complete Precipitation: After acidification, check the pH of the aqueous solution with pH paper to confirm it is sufficiently acidic. If the pH is not low enough, more of your product will remain dissolved.[3]

    • Multiple Extractions: Perform at least two to three extractions of the organic layer with the basic solution to maximize the transfer of the carboxylate salt into the aqueous phase.

    • Back-Extraction (Optional): To recover any product that might have been inadvertently carried over, you can perform a "back-extraction" by taking the initial organic layer (containing impurities) and extracting it with fresh organic solvent after the initial separation.

Question 3: My purified this compound still shows impurities by NMR or has a low melting point. How can I improve its purity?

If impurities persist after an initial purification step, a secondary method like recrystallization is recommended.

  • Expert Insight: Recrystallization is a powerful technique for purifying solid compounds by separating the desired compound from impurities based on differences in their solubility in a particular solvent at different temperatures.[6] For this compound, which is soluble in methanol and chloroform, a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures is ideal.[7]

    Protocol: Recrystallization

    • Choose a suitable solvent or solvent pair. Good starting points for carboxylic acids include water, ethanol/water mixtures, or toluene.[8][9]

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

    • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities. Hot filter the solution to remove the charcoal.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

  • Troubleshooting Recrystallization:

    • Oiling Out: If the compound "oils out" instead of forming crystals, it may be due to the boiling point of the solvent being higher than the melting point of the compound or the presence of impurities. Try reheating the solution and adding more solvent.[10]

    • No Crystals Form: If no crystals form upon cooling, it could be because the solution is not saturated enough or is supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Question 4: I am struggling to remove a polar impurity. Would column chromatography be a suitable purification method?

Yes, reversed-phase column chromatography can be an effective technique for purifying polar compounds like carboxylic acids.[11]

  • Expert Insight: In reversed-phase chromatography, a nonpolar stationary phase (like C18 silica) is used with a polar mobile phase.[11] This is well-suited for separating polar compounds. For carboxylic acids, it is often beneficial to add a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[12][13][14]

  • General Guidance for Reversed-Phase Chromatography:

    • Stationary Phase: C18-functionalized silica gel is a common choice.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. Both solvents should be acidified (e.g., with 0.1% TFA).

    • Detection: If your chromatography system has a UV detector, you can monitor the elution of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

  • Appearance: White solid[7]

  • Molecular Formula: C₇H₁₀F₂O₂[7]

  • Molecular Weight: 164.15 g/mol [7]

  • Melting Point: 105-107 °C[7][15]

  • Solubility: Soluble in chloroform and methanol[7]

Q2: What are the common impurities in a typical synthesis of this compound?

The most common synthesis involves the hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate.[1][2] Therefore, the likely impurities are:

  • Unreacted starting material (ethyl 4,4-difluorocyclohexanecarboxylate)

  • Residual base (e.g., lithium hydroxide) or acid (e.g., HCl) from the workup

  • Side products from the synthesis of the starting material.

Q3: How can I assess the purity of my final product?

Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities. ¹⁹F NMR is also highly informative for fluorinated compounds.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify impurities.[16]

  • Melting Point Analysis: A sharp melting point close to the literature value (105-107 °C) is a good indicator of high purity.[7][15]

Q4: What safety precautions should I take when handling this compound?

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[15][17] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][18]

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction solid_check Is the product a solid? extraction->solid_check recrystallization Recrystallization solid_check->recrystallization Yes final_product Pure Product solid_check->final_product No (Re-evaluate impurities) purity_check Is the product pure? recrystallization->purity_check chromatography Reversed-Phase Chromatography purity_check->chromatography No purity_check->final_product Yes chromatography->final_product

Caption: Purification decision workflow for this compound.

Data Summary Table

PropertyValueSource(s)
Molecular FormulaC₇H₁₀F₂O₂[7]
Molecular Weight164.15 g/mol [7]
AppearanceWhite Solid[7]
Melting Point105-107 °C[7][15]
Purity (Typical Commercial)>97%[15][19][20]
SolubilityChloroform, Methanol[7]

References

Technical Support Center: Recrystallization of 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 4,4-Difluorocyclohexanecarboxylic Acid (CAS: 122665-97-8) via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated intermediate. The unique physicochemical properties imparted by the gem-difluoro group present specific challenges and opportunities for purification that differ from non-fluorinated analogues. This guide provides not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the purification process effectively.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the properties of this compound and the theoretical basis for its recrystallization.

Q1: What are the key physicochemical properties of this compound relevant to recrystallization?

A1: Understanding the compound's properties is the first step in designing a robust recrystallization protocol. Key parameters are summarized below.

PropertyValueSignificance for Recrystallization
Molecular Formula C₇H₁₀F₂O₂Indicates a relatively small molecule with polar functional groups.
Molecular Weight 164.15 g/mol [1][2]Standard molecular weight for a small organic molecule.
Appearance White crystalline solid or powder[1][3]The solid nature of the crude product makes it a candidate for recrystallization.
Melting Point 103-107 °C[1][3][4]This is a critical parameter. The melting point is not excessively high, which means "oiling out" can occur if the boiling point of the chosen solvent is higher than the compound's melting point.[5]
Solubility Soluble in Chloroform, Methanol[1][3][4]This provides an excellent starting point for solvent screening. The polarity of these solvents suggests that other polar solvents should be investigated.
pKa (Predicted) ~4.06[3][4]Confirms its acidic nature, which influences its solubility in protic vs. aprotic solvents and its potential to form salts.

Q2: Why can fluorinated compounds like this be challenging to recrystallize?

A2: The presence of fluorine atoms, particularly the gem-difluoro group on the cyclohexane ring, introduces unique intermolecular forces that can complicate crystallization.[6] The high electronegativity of fluorine creates strong C-F dipole moments. These can lead to complex and sometimes unpredictable solid-state packing, influenced by dipole-dipole interactions and potential weak hydrogen bonds (C-F···H).[6] This can sometimes frustrate the formation of a well-ordered crystal lattice, leading to the formation of amorphous solids or oils.[6]

Q3: What is the general principle for selecting a recrystallization solvent?

A3: The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at a low temperature (e.g., room temperature or in an ice bath).[7] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor upon filtration).[7] The principle of "like dissolves like" is a valuable starting point; given the polar carboxylic acid group, polar solvents are a logical choice.[7]

Q4: When should I use a single-solvent system versus a two-solvent (anti-solvent) system?

A4: A single-solvent system is ideal when you can find a solvent that meets the criteria described in Q3. However, it is common to find that your compound is either too soluble or not soluble enough in common solvents.

A two-solvent (or anti-solvent) system is employed when no single solvent is suitable.[7] This method involves dissolving the compound in a minimal amount of a "good" solvent in which it is highly soluble, followed by the careful, dropwise addition of a miscible "poor" solvent (the anti-solvent) in which the compound is insoluble.[6][8] This brings the solution to its saturation point, from which crystals can form upon slow cooling.

Part 2: Experimental Protocols & Workflows

The following protocols are designed as robust starting points. Small-scale solubility tests should always be performed to refine the choice and volume of solvents.

Recrystallization Decision Workflow

The choice of methodology depends on the initial solubility screening. This workflow guides the decision-making process.

G cluster_start Start cluster_screening Solvent Screening cluster_decision Decision Point cluster_protocols Protocols cluster_end Finish Start Crude this compound Screen Test solubility in various hot & cold solvents (e.g., Water, Ethanol, Methanol, Ethyl Acetate, Toluene, Hexane) Start->Screen Decision Find a suitable single solvent? Screen->Decision SingleSolvent Protocol 1: Single-Solvent Recrystallization Decision->SingleSolvent Yes TwoSolvent Protocol 2: Two-Solvent Recrystallization Decision->TwoSolvent No End Pure Crystalline Product SingleSolvent->End TwoSolvent->End G Problem Problem Encountered During Recrystallization OilingOut Issue: Compound 'Oils Out' Problem->OilingOut NoCrystals Issue: No Crystals Form Problem->NoCrystals LowYield Issue: Yield is Very Low Problem->LowYield CauseOiling Possible Causes: - MPt < Solvent BPt - Cooling too fast - High impurity level OilingOut->CauseOiling CauseNoCrystals Possible Causes: - Too much solvent - Solution not saturated NoCrystals->CauseNoCrystals CauseLowYield Possible Causes: - Too much solvent - Excessive washing - Premature crystallization LowYield->CauseLowYield SolutionOiling Solutions: - Reheat, add more solvent - Cool more slowly - Change solvent system CauseOiling->SolutionOiling SolutionNoCrystals Solutions: - Evaporate solvent - Scratch flask inner wall - Add a seed crystal CauseNoCrystals->SolutionNoCrystals SolutionLowYield Solutions: - Use minimum solvent - Wash with ice-cold solvent - Recover from mother liquor CauseLowYield->SolutionLowYield

References

Technical Support Center: Alternative Fluorinating Agents for Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Fluorination of Cyclohexanecarboxylic Acid

The conversion of carboxylic acids to their corresponding acyl fluorides is a critical transformation in organic synthesis. Acyl fluorides serve as valuable intermediates due to their unique balance of stability and reactivity, particularly in comparison to more reactive acyl chlorides. They are instrumental in forming amide bonds with minimal epimerization, a crucial aspect in peptide synthesis, and participate in various transition-metal-catalyzed cross-coupling reactions.

However, the direct fluorination of cyclohexanecarboxylic acid presents specific challenges. These can include incomplete reactions leading to low yields, the formation of undesired byproducts like anhydrides, and potential product loss during workup due to the volatility or hydrolytic instability of the acyl fluoride. This guide provides a comprehensive technical resource on alternative fluorinating agents, offering troubleshooting advice and in-depth protocols to empower researchers in overcoming these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My reaction to form cyclohexanecarbonyl fluoride is showing low conversion. What are the likely causes?

A: Low conversion is a common issue that can stem from several factors:

  • Inadequate Reagent Reactivity: The chosen fluorinating agent may not be potent enough for the specific substrate under the applied conditions.

  • Presence of Moisture: Fluorinating agents are often highly sensitive to moisture. Any residual water in the solvent, glassware, or on the starting material can consume the reagent and inhibit the reaction. It is imperative to use flame-dried glassware and anhydrous solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The activation energy for the fluorination might not be met at the current temperature. A careful, incremental increase in temperature may be necessary.

  • Insufficient Reaction Time: The reaction may simply need more time to reach completion. Monitoring the reaction progress by techniques like TLC or ¹⁹F NMR is crucial.

Q2: I'm observing the formation of an anhydride byproduct. How can I prevent this?

A: Anhydride formation is a common side reaction. It occurs when the activated carboxylic acid reacts with another molecule of the starting material instead of the fluoride source. To mitigate this:

  • Choice of Fluorinating Agent: Some modern fluorinating agents are specifically designed to minimize anhydride formation.

  • Controlled Addition of Reagents: Adding the carboxylic acid slowly to a solution of the fluorinating agent can help to maintain a low concentration of the free acid, thus disfavoring the bimolecular reaction that leads to the anhydride.

Q3: My desired acyl fluoride seems to be lost during the workup. What best practices should I follow?

A: Acyl fluorides can be volatile and are susceptible to hydrolysis. To minimize product loss:

  • Anhydrous Workup: If possible, perform the workup under anhydrous conditions.

  • Careful Solvent Removal: Use minimal heat during rotary evaporation. It is often preferable to remove the solvent at reduced pressure and ambient temperature.

  • Direct Use: In many cases, the crude acyl fluoride can be used directly in the subsequent reaction step without purification, which can significantly improve the overall yield.

In-Depth Guide to Alternative Fluorinating Agents

This section provides a detailed examination of several alternative fluorinating agents for the conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl fluoride.

Diethylaminosulfur Trifluoride (DAST) and Analogs

DAST is a widely used deoxyfluorinating agent. However, its thermal instability can be a significant drawback. More stable alternatives like Deoxo-Fluor® and XtalFluor-E® have been developed.

Mechanism of Action with DAST: The reaction of a carboxylic acid with DAST proceeds through an intermediate alkoxyaminosulfur difluoride. Nucleophilic attack by the fluoride ion then yields the acyl fluoride.

DAST_Mechanism RCOOH Cyclohexanecarboxylic Acid Intermediate Alkoxyaminosulfur Difluoride Intermediate RCOOH->Intermediate + DAST DAST DAST RCOF Cyclohexanecarbonyl Fluoride Intermediate->RCOF - HF, - Byproduct HF HF byproduct Byproduct

DAST Fluorination Workflow.

Troubleshooting Guide for DAST and Analogs:

  • Q: My reaction with DAST turned dark, and I see significant decomposition. What happened?

    • A: DAST is thermally unstable and can decompose exothermically. It's crucial to maintain the recommended reaction temperature. Consider using a more thermally stable alternative like Deoxo-Fluor®.

  • Q: I am using Deoxo-Fluor® and the reaction is sluggish. What can I do?

    • A: While more stable, Deoxo-Fluor® can sometimes be less reactive than DAST. A slight increase in temperature or the addition of a catalytic amount of a Lewis acid like SbCl₃ might be necessary.

Experimental Protocol: Fluorination using Deoxo-Fluor®

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of cyclohexanecarboxylic acid in an anhydrous solvent (e.g., CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor® (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or ¹⁹F NMR.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

PyFluor: A Selective and Stable Reagent

PyFluor (2-pyridinesulfonyl fluoride) is a cost-effective and thermally stable deoxyfluorinating agent that shows high selectivity for alcohols over carbonyl groups.

Mechanism of Action with PyFluor: The reaction with PyFluor typically involves the activation of the carboxylic acid to form a sulfonate ester intermediate, which then undergoes nucleophilic substitution by fluoride.

PyFluor_Workflow cluster_0 Reaction Steps Carboxylic Acid Carboxylic Acid Sulfonate Ester Intermediate Sulfonate Ester Intermediate Carboxylic Acid->Sulfonate Ester Intermediate + PyFluor Acyl Fluoride Acyl Fluoride Sulfonate Ester Intermediate->Acyl Fluoride + Base-assisted Fluoride Attack

PyFluor Deoxyfluorination Pathway.

Troubleshooting Guide for PyFluor:

  • Q: The reaction with PyFluor is not proceeding. What could be the issue?

    • A: PyFluor reactions often require a non-nucleophilic base, such as DBU or MTBD, to facilitate the reaction. Ensure the base is added to the reaction mixture.

  • Q: I am seeing elimination byproducts. How can I minimize these?

    • A: While PyFluor is known for its high selectivity against elimination, it can still occur, especially with substrates prone to elimination. Lowering the reaction temperature may help to reduce the formation of these byproducts.

Experimental Protocol: Fluorination using PyFluor

  • In a flame-dried flask under an inert atmosphere, dissolve cyclohexanecarboxylic acid in an anhydrous solvent (e.g., toluene).

  • Add PyFluor (1.2 equivalents) followed by the slow addition of a non-nucleophilic base like DBU (1.5 equivalents).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by an appropriate analytical technique.

  • After completion, dilute the reaction mixture with an appropriate solvent and wash with a mild aqueous acid (e.g., 1 M HCl) to remove the base.

  • Separate the organic layer, dry over a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

Sulfur Tetrafluoride (SF₄)

Sulfur tetrafluoride is a potent fluorinating agent capable of converting carboxylic acids to trifluoromethyl groups. However, the reaction can be stopped at the acyl fluoride stage under controlled conditions. SF₄ is a toxic gas and requires specialized handling procedures.

Mechanism of Action with SF₄: The initial reaction of a carboxylic acid with SF₄ forms the acyl fluoride and SOF₂. Further reaction can lead to the trifluoromethyl derivative.

SF4_Reaction RCOOH Cyclohexanecarboxylic Acid RCOF Cyclohexanecarbonyl Fluoride RCOOH->RCOF + SF4 SF4 SF4 RCF3 Trifluoromethylcyclohexane RCOF->RCF3 + SF4 (harsher conditions)

Stepwise Fluorination with SF₄.

Troubleshooting Guide for SF₄:

  • Q: My reaction with SF₄ went too far and I obtained the trifluoromethyl derivative. How can I control the reaction?

    • A: To isolate the acyl fluoride, it is crucial to use milder reaction conditions, such as lower temperatures and shorter reaction times. Careful monitoring of the reaction is essential to stop it at the desired stage.

  • Q: What are the key safety precautions when working with SF₄?

    • A: SF₄ is a hazardous gas and must be handled in a well-ventilated fume hood using specialized equipment. Always consult the safety data sheet and institutional safety protocols before use.

Selectfluor in Combination with Sulfur

A more recent and innovative approach involves the use of Selectfluor, a bench-stable electrophilic fluorinating agent, in the presence of elemental sulfur. This metal-free method operates under mild conditions and avoids the formation of acid anhydrides.

Mechanism of Action: This method is proposed to proceed via the in-situ formation of reactive sulfur-fluorine species, such as an S₈-fluoro-sulfonium cation and an S₈-difluoride intermediate, which then mediate the fluorination of the carboxylic acid.

Experimental Protocol: Fluorination using Selectfluor and Sulfur

  • In an oven-dried flask under a nitrogen atmosphere, add cyclohexanecarboxylic acid (1.0 equiv), Selectfluor (1.5 equiv), and elemental sulfur (S₈, 1.5 equiv) to dry acetonitrile.

  • Stir the reaction mixture in an oil bath heated to 80 °C for 4 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate in vacuo.

  • The crude product can be analyzed by ¹⁹F NMR and purified by flash column chromatography.

Comparison of Alternative Fluorinating Agents

Fluorinating AgentKey AdvantagesKey DisadvantagesTypical Reaction Conditions
DAST Widely used, effectiveThermally unstable, can lead to byproducts0 °C to room temperature
Deoxo-Fluor® More thermally stable than DASTCan be less reactive than DASTRoom temperature, may require mild heating
PyFluor Stable, selective, cost-effectiveRequires a non-nucleophilic baseRoom temperature to 50 °C
SF₄ Potent fluorinating agentToxic gas, requires special handling, can over-reactVaries, requires careful control
Selectfluor/S₈ Metal-free, mild conditions, avoids anhydride formationNewer method, may require optimization80 °C in acetonitrile

Technical Support Center: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4-Difluorocyclohexanecarboxylic acid (CAS 122665-97-8). This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. As a key building block in various research areas, including the synthesis of macrolide antibiotics, its successful synthesis is often critical.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established literature and extensive field experience.

Section 1: Troubleshooting Common Synthetic Pathways

The synthesis of this compound typically proceeds via one of two primary routes: the geminal fluorination of a 4-keto precursor, or the hydrolysis of a pre-fluorinated ester. Each pathway presents unique challenges. This section addresses the most common issues encountered in a question-and-answer format.

Pathway A: Fluorination of 4-Oxocyclohexanecarboxylate Precursors

The conversion of a ketone to a gem-difluoride is a powerful but often challenging transformation. Reagents like Diethylaminosulfur Trifluoride (DAST) are frequently used.

Q1: My fluorination reaction with DAST is giving low yields or stalling. What are the common causes?

A1: Low yields in DAST-mediated fluorinations are a frequent issue, often attributable to several factors:

  • Reagent Quality and Handling: DAST is a highly reactive, moisture-sensitive, and thermally unstable reagent. It should be a clear, light-yellow oil; a darker color may indicate decomposition. Always use a fresh bottle or a properly stored aliquot. It is critical to handle DAST under an inert atmosphere (Nitrogen or Argon) using dry solvents and glassware.

  • Reaction Temperature: The optimal temperature is a delicate balance. While heating can accelerate the reaction, DAST is reported to be explosive when heated above 90 °C. For ketone fluorination, reactions are often initiated at low temperatures (e.g., -78 °C) and allowed to warm slowly to room temperature.[2] Insufficient thermal energy may lead to an incomplete reaction, while excessive heat can cause reagent decomposition and byproduct formation.

  • Stoichiometry: Converting a ketone to a gem-difluoride requires two equivalents of the fluorine source. Typically, a slight excess of DAST (e.g., 2.2 to 2.5 equivalents) is recommended to drive the reaction to completion.

  • Cationic Rearrangements: DAST can promote cationic rearrangements, such as the Wagner-Meerwein rearrangement, which can lead to a complex mixture of products and consume the starting material unproductively.[3] This is particularly relevant for sterically hindered substrates.

Q2: I'm observing unexpected byproducts in my DAST reaction. What could they be and how can I minimize them?

A2: The primary byproducts in DAST fluorinations often stem from the reagent's high reactivity.

  • Vinyl Fluorides: Elimination of HF from the intermediate can form vinyl fluoride species, especially if the substrate has abstractable alpha-protons and the reaction is heated.

  • Rearrangement Products: As mentioned, skeletal rearrangements can occur.[3] Analyzing your crude product mixture by GC-MS or LC-MS can help identify these unexpected isomers. Minimizing them involves strict temperature control and potentially using a less aggressive fluorinating agent.

  • Acyl Fluoride: If you are fluorinating the free 4-oxocyclohexanecarboxylic acid instead of its ester, DAST can convert the carboxylic acid to an acyl fluoride.[3] It is highly recommended to use an ester (e.g., ethyl or methyl) as the starting material to protect the carboxylic acid functionality.

Q3: Is Selectfluor® a viable alternative to DAST for this transformation? What are the key considerations?

A3: Yes, Selectfluor® is an excellent alternative, offering significant safety and handling advantages. It is a stable, crystalline solid that is not volatile or explosive. However, its reaction mechanism is different, which impacts the experimental design.

  • Mechanism: DAST is a nucleophilic fluorinating agent, whereas Selectfluor® is an electrophilic "F+" source.[2] Direct fluorination of a simple ketone with Selectfluor® is not a standard transformation. Instead, it is typically used to fluorinate ketone enolates, silyl enol ethers, or other electron-rich species.

  • Decarboxylative Fluorination: A modern approach could involve a photoredox-catalyzed decarboxylative fluorination of a suitable carboxylic acid precursor using Selectfluor®.[4] This advanced method offers high regioselectivity but requires specific photocatalysts and light sources.

  • Substrate Scope: Selectfluor® has a vast and diverse range of applications, but its use for gem-difluorination of ketones is less direct than DAST and often requires substrate modification.[5][6]

FeatureDiethylaminosulfur Trifluoride (DAST)Selectfluor® (F-TEDA-BF4)
Reagent Type Nucleophilic DeoxyfluorinationElectrophilic Fluorination
Physical State Yellow OilWhite Crystalline Solid
Handling Moisture and air-sensitive; requires inert atmosphere.Air and moisture-stable; user-friendly.
Thermal Stability Unstable; potentially explosive above 90 °C.High thermal stability.
Common Use Alcohols -> Fluorides; Ketones -> gem-Difluorides.Fluorination of enolates, aromatics, C-H bonds.[7][8]
Byproducts Rearrangements, elimination products.[3]Dependent on specific reaction; generally cleaner.
Pathway B: Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate

This is often the final step in the synthesis and is generally more reliable than the fluorination step.

Q4: My ester hydrolysis is incomplete, even after several hours. How can I drive the reaction to completion?

A4: Incomplete saponification is usually due to insufficient base, poor mixing, or low temperature.

  • Base Stoichiometry: The reaction is a base-mediated hydrolysis. It is crucial to use a significant excess of the base. Published procedures often use up to 5 equivalents of lithium hydroxide (LiOH) to ensure the equilibrium lies far to the right.[9][10]

  • Solvent System & Mixing: The reaction is typically run in a biphasic mixture, such as THF/Water.[9] Vigorous stirring is essential to maximize the interfacial area between the organic ester and the aqueous base, thereby increasing the reaction rate.

  • Reaction Time and Temperature: These reactions are often run overnight at room temperature to ensure completion.[10] If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be employed, but be sure to monitor for any potential side reactions.

Q5: I seem to lose a significant amount of my product during the aqueous workup. Why is this happening and how can I prevent it?

A5: This is a classic workup issue for carboxylic acids. The product of the hydrolysis is the lithium salt of the carboxylic acid (lithium 4,4-difluorocyclohexanecarboxylate), which is highly soluble in the aqueous layer. To extract the product into an organic solvent, you must first protonate it.

  • The Critical Acidification Step: After the reaction is complete, the mixture must be acidified with a strong acid, such as 1 M HCl. You must lower the pH of the aqueous layer to approximately 3-4.[9] This converts the water-soluble carboxylate salt into the neutral carboxylic acid, which is significantly more soluble in organic solvents like ethyl acetate (EtOAc).

  • Verification: Use pH paper to confirm the aqueous layer is acidic before performing the extraction.

  • Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., 3x with EtOAc) to ensure complete recovery of the product. The combined organic layers are then washed with brine, dried, and concentrated.[9]

Section 2: Experimental Protocols & Data
Protocol 1: Synthesis via Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate

This protocol is adapted from established literature procedures.[9][10]

Materials:

  • Ethyl 4,4-difluorocyclohexanecarboxylate

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in THF (approx. 30 mL per gram of ester).

  • Add deionized water (approx. 15 mL per gram of ester) to the solution.

  • Add lithium hydroxide monohydrate (5.0 eq) to the biphasic mixture.

  • Stir the reaction mixture vigorously at room temperature overnight (12-18 hours).

  • Monitor the reaction completion by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate.

  • Carefully add 1 M HCl dropwise while stirring until the pH of the aqueous layer is ~3-4 (verify with pH paper).

  • Separate the organic and aqueous layers in a separatory funnel.

  • Extract the aqueous layer one more time with ethyl acetate.

  • Combine all organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound as a white solid.

Table 1: Key Physical and Spectroscopic Data for Product Verification
PropertyValueSource(s)
Molecular Formula C₇H₁₀F₂O₂[11]
Molecular Weight 164.15 g/mol [11]
Appearance White solid / powder[9]
Melting Point 103-107 °C[12]
¹H NMR (400 MHz, DMSO-d₆) δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H)[9][10]
Section 3: Visual Guides & Workflows

Diagram 1: Troubleshooting DAST Fluorination

G start Low Yield in DAST Fluorination reagent Check DAST Quality (Clear, light-yellow oil?) start->reagent conditions Optimize Reaction Conditions start->conditions byproducts Analyze Byproduct Formation (GC-MS / LC-MS) start->byproducts temp Adjust Temperature Profile (e.g., -78°C to RT) conditions->temp stoich Verify Stoichiometry (>2.2 eq. DAST) conditions->stoich moisture Ensure Anhydrous Conditions (Dry solvents/glassware) conditions->moisture rearrange Rearrangement Observed? byproducts->rearrange elim Elimination Observed? byproducts->elim rearrange->conditions No consider_alt Consider Alternative Reagent (e.g., Deoxo-Fluor®, Selectfluor® route) rearrange->consider_alt Yes elim->conditions No lower_temp Use Lower Temperature elim->lower_temp Yes G sub Ethyl 4,4-Difluoro- cyclohexanecarboxylate hydrolysis Step 1: Hydrolysis (RT, Overnight) sub->hydrolysis reagents LiOH·H₂O (5 eq) THF / Water reagents->hydrolysis workup Step 2: Acidic Workup (Add 1M HCl to pH 3-4) hydrolysis->workup extract Step 3: Extraction (Ethyl Acetate) workup->extract purify Step 4: Purification (Dry & Concentrate) extract->purify product Final Product (White Solid) purify->product

References

Technical Support Center: A Researcher's Guide to Improving the Purity of 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4,4-Difluorocyclohexanecarboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated building block. Achieving high purity is critical, as this compound is often used in the synthesis of complex molecules like macrolide antibiotics, where impurities can compromise downstream reactions and biological activity.[1][2][3] This guide provides a series of troubleshooting steps, in-depth protocols, and the scientific rationale behind them to help you diagnose and resolve purity issues effectively.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial observations that indicate a purity problem.

Q1: My final product, which should be a white solid, is an oil or a waxy, low-melting solid. What is the likely cause?

A: This is a classic sign of significant impurities. A pure sample of this compound should be a white solid with a melting point in the range of 103-107°C.[1] A lower, broader melting range suggests the presence of residual solvents, unreacted starting materials, or side-products that are depressing the melting point. Your first step should be to diagnose the impurity using the workflow in Section 2.

Q2: My ¹H NMR spectrum shows a quartet around 4.2 ppm and a triplet around 1.2 ppm, which don't belong to the product. What are these signals?

A: These signals are characteristic of an ethyl ester, strongly suggesting the presence of unreacted starting material, ethyl 4,4-difluorocyclohexanecarboxylate. This indicates that the saponification (hydrolysis) reaction was incomplete. To resolve this, you can either re-subject the material to the hydrolysis conditions or, more effectively, remove the neutral ester impurity using the acid-base extraction protocol detailed in Guide 2.1.

Q3: I'm attempting to purify my crude product using normal-phase (silica gel) chromatography, but I'm getting poor separation and significant streaking. What's wrong?

A: Carboxylic acids are notoriously difficult to purify on standard silica gel. The acidic nature of your compound leads to strong interactions with the silica surface, causing poor peak shape (streaking) and often irreversible adsorption. While adding acetic or formic acid to the mobile phase can sometimes help, a far superior method is to switch to either reversed-phase chromatography or chemical extraction. See Guide 2.1 and Guide 2.3 for robust alternatives.

Q4: What is the most reliable, all-purpose method for purifying gram-scale batches of this acid after synthesis?

A: For typical post-synthesis cleanup, an acid-base extraction is the most effective and scalable method. This technique specifically separates your acidic product from common neutral or basic impurities, such as unreacted ester. It is a highly selective chemical separation that is often more efficient than chromatography for this class of compound. For very persistent impurities, recrystallization or preparative HPLC may be necessary.

Section 2: In-Depth Troubleshooting and Purification Protocols

This section provides detailed workflows and step-by-step guides for diagnosing and resolving purity issues.

Guide 1: The Impurity Diagnosis Workflow

Before attempting purification, you must identify the nature of the impurity. This workflow guides you through a logical diagnostic process.

G cluster_0 Impurity Diagnosis Workflow cluster_1 Chromatographic Analysis start Crude Product check_nmr Analyze ¹H NMR Spectrum start->check_nmr ester_impurity Impurity: Unreacted Ester (Ethyl 4,4-difluorocyclohexanecarboxylate) check_nmr->ester_impurity Ethyl signals (quartet/triplet)? solvent_impurity Impurity: Residual Solvent (EtOAc, THF, etc.) check_nmr->solvent_impurity Known solvent peaks present? unknown_impurity No Obvious Impurities Proceed to HPLC/TLC check_nmr->unknown_impurity Clean spectrum or unidentifiable peaks multi_spots Multiple Spots: Proceed to Purification ester_impurity->multi_spots solvent_impurity->multi_spots run_tlc Run TLC Plate (Reversed-Phase C18) unknown_impurity->run_tlc one_spot Single Spot: High Purity Likely Verify with MP & HPLC run_tlc->one_spot One well-defined spot? run_tlc->multi_spots Multiple spots?

Caption: Decision workflow for diagnosing impurities in crude this compound.

Guide 2: Purification via Acid-Base Liquid-Liquid Extraction

Expertise & Experience: This method leverages the acidic proton of the carboxylic acid. By treating an organic solution of the crude product with an aqueous base, the acid is deprotonated to form its corresponding carboxylate salt. This salt is ionic and thus highly soluble in the aqueous phase, while neutral organic impurities (like the starting ester) remain in the organic phase. Subsequent re-acidification of the separated aqueous layer regenerates the pure, water-insoluble carboxylic acid.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL in a separatory funnel.

  • Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas pressure.

  • Phase Separation: Allow the layers to separate. The top layer will be the organic phase (if using a solvent less dense than water like ethyl acetate) and the bottom will be the aqueous phase.

  • Extraction: Drain the lower aqueous layer into a clean Erlenmeyer flask. Add a fresh portion of the NaHCO₃ solution to the separatory funnel and repeat the extraction two more times to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Discard Impurities: The organic layer remaining in the funnel contains the neutral impurities and can now be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2 (check with pH paper). The pure this compound will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

  • Verification: Assess purity via melting point and HPLC analysis.

Data Presentation:

ParameterRecommendationRationale
Organic Solvent Ethyl Acetate (EtOAc)Good solubility for both acid and ester; less dense than water.
Aqueous Base Saturated NaHCO₃Mild enough to avoid hydrolysis of other functional groups; CO₂ evolution is a visual cue.
Acid for Precipitation 1 M HClInexpensive, effective, and the resulting NaCl salt is highly water-soluble.
Guide 3: Purification by Recrystallization

Expertise & Experience: Recrystallization is an excellent technique for removing small amounts of impurities from a solid product. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.

Experimental Protocol (Two-Solvent System):

  • Solvent Selection: Based on known solubility data, a good solvent system is methanol (dissolving solvent) and water (anti-solvent).[1]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot methanol required to fully dissolve it.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-solubilization: Add a few more drops of hot methanol to just re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum.

  • Verification: Assess purity via melting point. The melting point should be sharper and higher than that of the crude material.

Guide 4: Advanced Purification via Preparative Reversed-Phase HPLC

Expertise & Experience: For removing impurities with very similar polarity to the product, preparative HPLC is the most powerful tool. In reversed-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase.[4] Adding an acidic modifier (e.g., trifluoroacetic acid, TFA) to the mobile phase is crucial.[5] It suppresses the ionization of the carboxylic acid, making it more non-polar, which increases its retention and results in sharper, more symmetrical peaks.[4][5]

G cluster_0 Reversed-Phase HPLC Purification Workflow start Dissolve Crude Product in Mobile Phase inject Inject onto C18 Column start->inject elute Elute with Gradient (Water/Acetonitrile + 0.1% TFA) inject->elute collect Collect Fractions Containing Pure Product elute->collect remove_solvent Remove Solvent (Lyophilization or Rotary Evaporation) collect->remove_solvent end Pure Product remove_solvent->end

Caption: General workflow for the purification of carboxylic acids using preparative HPLC.

Data Presentation:

ParameterTypical Starting ConditionRationale
Stationary Phase C18 SilicaIndustry standard for reversed-phase separation of moderately polar molecules.[4]
Mobile Phase A Deionized Water + 0.1% TFAPolar solvent. TFA is the acidic modifier.[5]
Mobile Phase B Acetonitrile + 0.1% TFAOrganic solvent for eluting the compound.
Gradient 10% B to 90% B over 20 minA broad gradient is a good starting point to find the optimal elution condition.
Detection UV at 210 nmCarboxylic acids have a weak chromophore and absorb at low UV wavelengths.

Section 3: References

  • This compound | C7H10F2O2 | CID 2779136 - PubChem. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • This compound - Data Sheet - United States Biological. (n.d.). United States Biological. Retrieved from --INVALID-LINK--

  • This compound synthesis - ChemicalBook. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • This compound | 122665-97-8 - ChemicalBook. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • This compound 97 | 122665-97-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. (2016). Journal of Chromatography A. Retrieved from --INVALID-LINK--

  • Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. (2022). Taylor & Francis Online. Retrieved from --INVALID-LINK--

  • Analysis of perfluorinated carboxylic acids in soils II: Optimization of chromatography and extraction. (2015). ResearchGate. Retrieved from --INVALID-LINK--

  • CAS No : 122665-97-8 | Product Name : this compound. (n.d.). Angene Chemical. Retrieved from --INVALID-LINK--

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2012). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--

  • Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. (2018). Journal of Fluorine Chemistry. Retrieved from --INVALID-LINK--

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. (2017). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved from --INVALID-LINK--

  • Fluorocyclohexane | 372-46-3 - Benchchem. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

References

Technical Support Center: Hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and unexpected issues during this synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter in a question-and-answer format.

Q1: My hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate is incomplete. What are the most common causes and how can I fix it?

A1: Incomplete hydrolysis is the most frequent issue encountered with this substrate. The primary reasons are often related to reaction conditions not being optimal for this sterically hindered and electronically influenced ester.

Troubleshooting Incomplete Hydrolysis:

  • Insufficient Base: Saponification is irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion.[1][2] Ensure you are using a sufficient excess of a strong base. For this specific substrate, a 5-fold molar excess of lithium hydroxide monohydrate has been shown to be effective.[3][4]

  • Reaction Time and Temperature: While the presence of electron-withdrawing fluorine atoms can accelerate ester hydrolysis, steric hindrance from the cyclohexyl ring can slow it down.[5][6] A successful reported procedure for this specific hydrolysis allows the reaction to stir overnight at room temperature to ensure it proceeds to completion.[3][7] If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be considered, but must be monitored carefully to avoid potential side reactions.

  • Solvent System: A biphasic solvent system is crucial for bringing the water-insoluble ester into contact with the aqueous base. A mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v) is a standard and effective choice for this purpose.[3][7] Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases.

  • Choice of Base: While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for saponification, lithium hydroxide (LiOH) is often preferred for more challenging esters.[8] LiOH has been demonstrated to provide high yields for the hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate.[3][4]

Q2: I'm observing an unexpected byproduct in my reaction mixture. Could it be from an elimination reaction?

A2: While the desired saponification is the major pathway, the formation of an elimination byproduct is a plausible side reaction, particularly under forcing conditions. The presence of fluorine atoms can acidify the β-hydrogens, making them susceptible to removal by a strong base, which would lead to the formation of an unsaturated fluoro-alkene.[9]

Understanding the Potential for β-Elimination:

The mechanism for this side reaction would likely be an E1cb-type (Elimination, Unimolecular, conjugate Base) due to the electron-withdrawing nature of the fluorine atoms stabilizing a carbanion intermediate.[9]

dot

Elimination_Mechanism cluster_main Potential β-Elimination Side Reaction Ester Ethyl 4,4-difluorocyclohexanecarboxylate Carbanion Carbanion Intermediate Ester->Carbanion Formation of carbanion Product Elimination Product (4-fluoro-3-enecyclohexanecarboxylate) Carbanion->Product Loss of F⁻ Base Base (e.g., OH⁻) Base->Ester Abstracts β-proton HF - HF

Caption: Potential E1cb-like mechanism for β-elimination.

How to Minimize Elimination:

  • Avoid Excessive Heat: Higher temperatures can favor elimination over substitution/hydrolysis. Sticking to room temperature is advisable.

  • Use the Right Base: While a strong base is needed, extremely strong and sterically hindered bases (like potassium t-butoxide) are more likely to promote elimination.[10] LiOH is a good balance of reactivity for hydrolysis without being overly prone to inducing elimination.

  • Monitor the Reaction: Use analytical techniques like TLC, GC-MS, or LCMS to monitor the appearance of byproducts. If a new, less polar spot/peak appears, it could be the elimination product.

Q3: Is the gem-difluoro group stable under the hydrolysis conditions?

A3: The gem-difluoro group on a saturated carbocycle is generally very stable.[11] The carbon-fluorine bond is the strongest single bond in organic chemistry, and it is not expected to undergo hydrolysis under standard basic conditions used for saponification.[9] The primary reactivity will be at the ester functional group.

Q4: What is the best way to monitor the progress of the hydrolysis reaction?

A4: Regular monitoring is key to determining the optimal reaction time and identifying any issues early on.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method.

    • Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70).

    • Visualization: The starting ester will be less polar (higher Rf) than the product carboxylic acid. The carboxylic acid will often streak on the baseline unless a small amount of acetic acid is added to the eluent.

  • Liquid Chromatography-Mass Spectrometry (LCMS): This provides more definitive information, allowing you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is also excellent for detecting byproducts.

Experimental Protocols & Data

Recommended Protocol for the Hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate[3][7]

This protocol is adapted from a high-yielding literature procedure.

dot

Hydrolysis_Workflow Start Dissolve Ester in THF/H₂O Add_Base Add LiOH·H₂O Start->Add_Base React Stir vigorously at RT overnight Add_Base->React Monitor Monitor by TLC/LCMS React->Monitor Monitor->React Incomplete Workup Dilute with EtOAc & Acidify to pH 4 with 1M HCl Monitor->Workup Reaction Complete Extract Extract with EtOAc Workup->Extract Dry Dry organic layers over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate End Isolate 4,4-difluorocyclohexanecarboxylic acid Concentrate->End

Caption: Standard workflow for the hydrolysis reaction.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O) (5.0 eq.) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature overnight (12-16 hours).

  • Monitoring: Check for the consumption of the starting material by TLC or LCMS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Carefully acidify the aqueous layer to a pH of ~4 with 1 M HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer one more time with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product, this compound.[3][4]

Reaction Parameters Summary
ParameterRecommended ConditionRationaleReference
Substrate Ethyl 4,4-difluorocyclohexanecarboxylate--
Reagent Lithium Hydroxide Monohydrate (LiOH·H₂O)Effective for hindered esters; high yield reported.[3][4]
Stoichiometry 5 equivalents of LiOH·H₂ODrives the irreversible reaction to completion.[3]
Solvent THF / Water (2:1 v/v)Biphasic system to facilitate reactant interaction.[3][7]
Temperature Room TemperatureSufficient for reaction; minimizes side reactions.[3][4]
Time Overnight (12-16 h)Allows the reaction to proceed to completion.[3]
Yield ~97%High efficiency under these conditions.[3][4]

Main Reaction Pathway

The hydrolysis proceeds via a base-catalyzed nucleophilic acyl substitution, commonly known as a BAC2 mechanism.

dot

Saponification_Mechanism cluster_main Saponification (BAC2 Mechanism) Ester Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Carboxylic_Acid Carboxylic Acid + EtO⁻ Tetrahedral->Carboxylic_Acid Elimination of Ethoxide Carboxylate Carboxylate + EtOH Carboxylic_Acid->Carboxylate Irreversible Deprotonation

Caption: The BAC2 mechanism for ester hydrolysis.

The key steps are the nucleophilic attack of the hydroxide ion on the ester carbonyl, formation of a tetrahedral intermediate, and subsequent elimination of the ethoxide leaving group.[2] The final, irreversible step is the deprotonation of the resulting carboxylic acid by the ethoxide or another hydroxide ion, which forms the stable carboxylate salt and drives the equilibrium towards the products.[1]

References

Technical Support Center: Scale-Up of 4,4-Difluorocyclohexanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis and scale-up of 4,4-Difluorocyclohexanecarboxylic acid (CAS 122665-97-8).[1][2][3] This valuable building block is increasingly utilized in the synthesis of pharmaceuticals, including macrolide antibiotics.[1] Scaling its production from the laboratory bench to pilot or manufacturing scale introduces significant challenges that require careful consideration of reaction kinetics, thermodynamics, and safety.

This guide provides field-proven insights and troubleshooting advice to help you navigate the complexities of scaling up this synthesis, ensuring a safe, efficient, and reproducible process.

Synthetic Overview & Key Scale-Up Junctions

A common and effective route to this compound involves the geminal difluorination of a corresponding ketone precursor, followed by hydrolysis. The most critical and challenging step is the deoxofluorination, often employing reagents like Diethylaminosulfur Trifluoride (DAST) or its analogues.[4][5]

The workflow below highlights the principal stages and identifies potential areas where scale-up issues can arise.

Synthesis_Workflow cluster_0 Step 1: Geminal Difluorination (Critical Scale-Up Stage) cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Work-up & Isolation A 4-Oxocyclohexanecarboxylic Acid Ester C Crude Ethyl 4,4-Difluoro- cyclohexanecarboxylate A->C Exothermic Reaction [Potential for Runaway] B Fluorinating Agent (e.g., DAST) B->C Slow Addition Required Trouble1 Thermal Control Failure C->Trouble1 Trouble2 Byproduct Formation C->Trouble2 D Crude Ethyl Ester F Aqueous Solution of Carboxylate Salt D->F Standard Saponification E Base (e.g., LiOH) in Aqueous THF E->F G Carboxylate Salt Solution I Final Product: 4,4-Difluorocyclohexane- carboxylic Acid G->I Purification Challenge [Emulsions, Purity] H Acidification (e.g., HCl) & Extraction H->I

Caption: Synthetic workflow for this compound.

Troubleshooting Guide: From Lab Bench to Reactor

This section addresses specific, common problems encountered during the scale-up of the fluorination and subsequent steps.

Q1: My yield dropped significantly when moving from a 10g to a 1kg scale. What are the likely causes?

A significant drop in yield upon scale-up is a classic problem, often rooted in issues of mass and heat transfer.

  • Cause A: Inefficient Heat Removal & Thermal Degradation: The geminal difluorination with reagents like DAST is highly exothermic.[6] What is easily controlled in a lab flask with an ice bath can lead to localized "hot spots" in a large reactor.[7] These hot spots can cause the decomposition of the fluorinating agent and the desired product, leading to lower yields and increased byproduct formation.[8][9]

    • Solution:

      • Characterize the Exotherm: Before scaling, use reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[7] This data is critical for engineering the required cooling capacity.

      • Control Addition Rate: The addition of the fluorinating agent must be slow and subsurface, linked to the reactor's internal temperature. At a larger scale, this addition time will be significantly longer than in the lab.[6]

      • Improve Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) to maintain homogeneity and maximize heat transfer to the cooling jacket. Poor mixing is a primary cause of localized overheating.[7]

  • Cause B: Incomplete Reaction: In a larger volume, achieving complete mixing can be difficult. If the fluorinating agent is not efficiently dispersed, pockets of unreacted starting material can remain.

    • Solution:

      • In-Process Controls (IPCs): Do not rely solely on reaction time. Implement IPCs (e.g., GC, ¹⁹F NMR) to monitor the disappearance of the starting ketone. The reaction should only be quenched after the IPC confirms completion.

      • Re-evaluate Stoichiometry: While a 1.1 to 1.5 molar equivalent of fluorinating agent might work at the lab scale, a slight increase (e.g., to 1.6-1.8 eq) may be necessary at a larger scale to compensate for potential losses due to adherence to vessel walls or minor hydrolysis from adventitious moisture.

Q2: The reaction mixture turned dark brown/black during the DAST addition at the pilot scale, which didn't happen in the lab. Why?

This is a strong indicator of a thermal runaway or decomposition event. DAST and similar reagents can decompose violently when heated.[4]

  • Cause: Thermal Runaway. The heat generated by the reaction exceeded the heat removal capacity of the reactor.[6][10] This leads to a rapid increase in temperature, causing the reagent and organic materials to decompose, often forming tar-like substances.

    • Solution:

      • Immediate Action (if safe): Stop the reagent addition immediately. Apply maximum cooling to the reactor jacket. If the reaction is equipped with a quench system, prepare to use it.

      • Prevention for Future Batches:

        • Lower the Starting Temperature: Begin the addition at a much lower temperature (e.g., -78 °C) than you might in the lab to provide a larger safety margin.

        • Use a Semi-Batch Process: Instead of adding all the ketone and then the DAST, consider a reverse or semi-batch addition where the DAST is added to the solvent and the ketone is fed in slowly. This keeps the concentration of the limiting reagent low.

        • Dilution: Increasing the solvent volume can help buffer the exotherm, although this has implications for throughput.

Q3: During the aqueous work-up and extraction, I'm struggling with a persistent emulsion that makes phase separation difficult and time-consuming. How can I resolve this?

Emulsions are common when scaling up extractions due to the high-shear mixing of agitators compared to the gentle inversion of a lab separatory funnel.

  • Cause A: High Agitation Speed: Vigorous mixing during extraction creates a fine dispersion of the organic and aqueous layers.

    • Solution: Reduce the agitator speed significantly during the extraction and phase separation steps. The goal is to gently mix the layers, not homogenize them.

  • Cause B: Surfactant-like Byproducts: Minor byproducts from the reaction can act as surfactants, stabilizing emulsions.

    • Solution:

      • Add Brine: After the extraction, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion and sharpen the phase separation.[1][11]

      • Filter Through Celite: In some cases, passing the emulsified mixture through a pad of a filter aid like Celite can help to coalesce the dispersed droplets.

      • Allow for Settling Time: Be patient. On a large scale, phase separation can take several hours. Turn off the agitator and allow the layers to settle overnight if the product is stable.

Q4: The purity of my final product is lower than expected, with persistent impurities that are difficult to remove by crystallization.

This suggests the formation of byproducts with similar physical properties to the final product.

  • Cause: Elimination Side Reactions. Fluorinating agents can promote elimination reactions, especially at higher temperatures, leading to the formation of unsaturated impurities.[8]

    • Solution:

      • Strict Temperature Control: As detailed in Q1 and Q2, maintaining a consistently low reaction temperature is the most effective way to minimize elimination byproducts.[8]

      • Alternative Fluorinating Agents: Consider more modern and often more selective deoxofluorinating agents like Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or Fluolead™, which can offer higher thermal stability and reduced elimination side products.[12][13]

  • Cause: Incomplete Hydrolysis: The saponification of the ethyl ester might be incomplete.

    • Solution:

      • Monitor with TLC or LC-MS: Use an appropriate analytical method to track the disappearance of the starting ester during the hydrolysis step.

      • Increase Reaction Time/Temperature: Gently warming the hydrolysis mixture (e.g., to 40-50 °C) can increase the reaction rate. Ensure the temperature is not so high as to cause degradation.

      • Ensure Sufficient Base: Use a significant excess of the base (e.g., 5 equivalents of LiOH) to drive the reaction to completion.[1][11]

Frequently Asked Questions (FAQs)

  • What reactor materials are compatible with this chemistry?

    • For the fluorination step, especially if using reagents that can generate HF, glass-lined steel or Hastelloy reactors are strongly recommended.[4] Stainless steel reactors can be corroded by acidic fluoride species. The subsequent hydrolysis and work-up steps can typically be performed in standard glass-lined or stainless steel reactors.

  • How do I safely handle and quench large quantities of DAST?

    • DAST reacts violently with water and can decompose explosively when heated.[14][15] All transfers should be done under an inert atmosphere (Nitrogen or Argon) using dry equipment.[14] The reaction should be quenched by slowly transferring the reaction mixture into a separate, well-stirred vessel containing a cold, dilute solution of a mild base like sodium bicarbonate.[8] Never add water directly to the DAST-containing reactor.

  • What are the best analytical methods for IPC and final product analysis?

    • For Reaction Monitoring (IPC): ¹⁹F NMR is excellent for tracking the conversion of the ketone to the gem-difluoro product. Gas Chromatography (GC) can also be used to monitor the disappearance of the starting material.

    • For Final Product Purity: High-Performance Liquid Chromatography (HPLC) is suitable for assessing the purity of the final carboxylic acid. Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for identifying and quantifying impurities.[16]

Key Scale-Up Parameter Comparison

ParameterLab Scale (e.g., 500 mL flask)Pilot Scale (e.g., 100 L Reactor)Key Rationale for Change
Heat Transfer High surface-area-to-volume ratio; efficient cooling with an ice bath.Low surface-area-to-volume ratio; relies on jacket cooling.Heat removal is less efficient at scale, increasing the risk of thermal runaway.[9]
Reagent Addition Manual addition via dropping funnel over 30-60 mins.Automated pump addition over 4-8 hours, controlled by internal temp.Slow, controlled addition is critical to manage the exotherm and prevent accumulation of unreacted reagents.[6]
Mixing Magnetic stirrer or overhead mechanical stirrer; rapid homogenization.Baffled reactor with optimized agitator; potential for dead zones.Efficient mixing is crucial to prevent localized hot spots and ensure uniform reaction.[7]
Work-up Manual phase separation in a separatory funnel.Agitator-assisted mixing followed by long settling times; potential for emulsions.High shear can create stable emulsions, requiring modified procedures (e.g., adding brine).
Safety Fume hood containment.Engineered controls: closed system, pressure relief, quench vessel, emergency scrubber.The consequences of a failure (e.g., thermal runaway, toxic release) are far more severe at a larger scale.[9]

References

Technical Support Center: Reaction Condition Optimization for 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4-Difluorocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis of this important fluorinated building block.

Introduction: The Synthetic Pathway

The most prevalent and reliable synthetic route to this compound involves a two-step process. The journey begins with the geminal difluorination of a readily available starting material, ethyl 4-oxocyclohexanecarboxylate, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid. This guide will focus on optimizing each of these critical steps.

Synthesis_Workflow start Ethyl 4-oxocyclohexanecarboxylate fluorination Step 1: Geminal Difluorination (e.g., DAST) start->fluorination intermediate Ethyl 4,4-difluorocyclohexanecarboxylate fluorination->intermediate hydrolysis Step 2: Ester Hydrolysis (e.g., LiOH, H2O/THF) intermediate->hydrolysis product This compound hydrolysis->product

Caption: General two-step synthesis of this compound.

Part 1: Troubleshooting Guide for Geminal Difluorination

The conversion of the ketone in ethyl 4-oxocyclohexanecarboxylate to a difluoromethylene group is often the most challenging step. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation.[1][2] However, its use is not without potential pitfalls.

Issue 1: Low Yield of the Desired Difluorinated Product

Potential Cause 1: Incomplete Reaction

  • Scientific Rationale: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the fluorinating agent. DAST is known to be less reactive towards ketones compared to alcohols, often requiring mild heating or extended reaction times.[2]

  • Troubleshooting Steps:

    • Monitor the reaction closely: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material.

    • Increase reaction time: If the starting material is still present, extend the reaction time. Reactions with DAST can often be run overnight.[1]

    • Optimize temperature: While reactions are typically initiated at low temperatures (e.g., 0 °C) to control the initial exotherm, a gradual increase to room temperature or slightly above may be necessary to drive the reaction to completion.[1][2] However, be cautious as DAST can decompose at temperatures above 90 °C.[2]

    • Adjust reagent stoichiometry: Ensure at least a stoichiometric amount of DAST is used. An excess of the fluorinating agent may be necessary in some cases.

Potential Cause 2: Degradation of the Fluorinating Agent

  • Scientific Rationale: DAST is sensitive to moisture and can degrade over time, leading to reduced reactivity.

  • Troubleshooting Steps:

    • Use fresh or properly stored DAST: Ensure the reagent is stored under an inert atmosphere and protected from moisture.

    • Consider alternative, more stable fluorinating agents: Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) is a more thermally stable alternative to DAST and may provide better results in some cases.[2][3][4]

Issue 2: Formation of a Significant Amount of Vinyl Fluoride Byproduct

Potential Cause: Elimination Side Reaction

  • Scientific Rationale: A common side reaction in the DAST-mediated fluorination of ketones is the formation of a vinyl fluoride byproduct.[5] This elimination reaction can be difficult to control and the resulting byproduct is often hard to separate from the desired difluorinated product.[5][6]

  • Troubleshooting Steps:

    • Careful temperature control: Maintaining a low reaction temperature, especially during the initial addition of DAST, can help minimize the formation of the elimination byproduct.

    • Solvent selection: The choice of solvent can influence the ratio of difluorination to elimination. Dichloromethane is a commonly used solvent.[2]

    • Alternative fluorinating agents: Some newer fluorinating agents, such as aminodifluorosulfinium tetrafluoroborates, have been reported to give less elimination byproduct compared to DAST.[3]

    • Downstream purification: If the formation of the vinyl fluoride is unavoidable, a subsequent oxidation step can be employed to selectively react with the alkene, facilitating its separation from the saturated difluoro product.[6]

Troubleshooting_Fluorination start Low Yield or Impure Product in Fluorination Step incomplete Incomplete Reaction? start->incomplete byproduct Vinyl Fluoride Byproduct? start->byproduct monitor Action: Monitor reaction (TLC/GC-MS), a) Increase reaction time b) Optimize temperature c) Increase DAST stoichiometry incomplete->monitor Yes check_reagent Degraded Reagent? incomplete->check_reagent No temp_control Action: a) Maintain low temperature b) Optimize solvent c) Consider alternative fluorinating agents byproduct->temp_control Yes check_reagent->byproduct No use_fresh Action: Use fresh DAST or consider Deoxo-Fluor check_reagent->use_fresh Yes

Caption: Troubleshooting decision tree for the geminal difluorination step.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: Ethyl 4-oxocyclohexanecarboxylate is the most common and commercially available starting material.[7][8][9][10][11] It is a colorless to pale yellow liquid.[7]

Q2: Are there any safety concerns when working with DAST?

A2: Yes, DAST is a hazardous reagent. It is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. DAST can also decompose exothermically at elevated temperatures (above 90 °C), so it's crucial to avoid overheating the reaction.[2]

Q3: How can I monitor the progress of the hydrolysis step?

A3: The hydrolysis of the ethyl ester to the carboxylic acid can be conveniently monitored by Thin Layer Chromatography (TLC). The carboxylic acid product is significantly more polar than the starting ester and will have a lower Rf value. You can also use LC-MS to monitor the disappearance of the starting material and the appearance of the product.

Q4: What is the best workup procedure for the hydrolysis reaction?

A4: After the reaction is complete, the typical workup involves diluting the reaction mixture with an organic solvent like ethyl acetate and then acidifying the aqueous layer with an acid such as 1 M HCl to a pH of around 4.[12][13] This protonates the carboxylate salt, allowing it to be extracted into the organic layer. The organic layers are then combined, washed with brine, dried over a drying agent like MgSO4 or Na2SO4, and the solvent is removed under reduced pressure to yield the crude product.[12][13]

Q5: How can I purify the final this compound?

A5: this compound is a white solid at room temperature.[12][13] If the crude product is not of sufficient purity, it can be purified by recrystallization from a suitable solvent system or by column chromatography. For polar compounds like carboxylic acids, reversed-phase chromatography (C18) can be an effective purification technique.[14]

Experimental Protocols

Protocol 1: Geminal Difluorination of Ethyl 4-oxocyclohexanecarboxylate

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DAST (1.1 - 1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4,4-difluorocyclohexanecarboxylate. The crude product can be purified by distillation or used directly in the next step.

Protocol 2: Hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate

Materials:

  • Ethyl 4,4-difluorocyclohexanecarboxylate

  • Lithium hydroxide monohydrate (LiOH·H2O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of THF and water (typically a 2:1 ratio).[12][13]

  • Add lithium hydroxide monohydrate (2-5 eq) to the solution and stir vigorously at room temperature overnight.[12][13]

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Dilute the reaction mixture with ethyl acetate.

  • Carefully acidify the aqueous layer to a pH of approximately 4 with 1 M HCl.[12][13]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.[12][13]

  • Concentrate the filtrate under reduced pressure to yield this compound as a white solid.[12][13]

Data Presentation

ParameterStep 1: FluorinationStep 2: Hydrolysis
Key Reagents Ethyl 4-oxocyclohexanecarboxylate, DASTEthyl 4,4-difluorocyclohexanecarboxylate, LiOH·H2O
Solvent DichloromethaneTHF/Water
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 12 - 24 hours12 - 18 hours
Typical Yield ~70-80%>95%[12][13]
Product Ethyl 4,4-difluorocyclohexanecarboxylateThis compound

References

Technical Support Center: Purification of 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4-Difluorocyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you in your experimental work.

Troubleshooting Guide

This section addresses specific problems you might encounter with your sample of this compound, presented in a question-and-answer format.

Question 1: My final product has a low or broad melting point (below 103-107°C) and appears oily. What is the likely cause and how can I fix it?

Probable Cause: A depressed and broad melting point range is a classic indicator of impurities. The oily appearance suggests the presence of residual solvents or unreacted liquid starting materials. The synthesis of this compound often involves the hydrolysis of its ethyl ester, which is a liquid at room temperature.[1][2] Residual solvents from the workup, such as ethyl acetate or THF, can also contribute to this issue.

Solution: Acid-Base Extraction followed by Recrystallization

This two-step process is highly effective for removing neutral or basic impurities and residual solvents.

  • Step 1: Acid-Base Extraction. This technique leverages the acidic nature of the carboxyl group to separate it from non-acidic impurities.[3][4] By treating your crude product with a weak base (e.g., sodium bicarbonate), you convert the carboxylic acid into its water-soluble sodium salt.[4][5] Neutral impurities, like the unreacted ethyl ester, will remain in the organic phase and can be washed away.

    • Why it works: The deprotonation of the carboxylic acid to a carboxylate salt dramatically increases its aqueous solubility, allowing for a clean separation from water-insoluble organic impurities.[3]

  • Step 2: Recrystallization. After isolating the carboxylic acid by re-acidification, recrystallization is an excellent final polishing step.[6][7] Since this compound is a solid, this method can significantly enhance its purity.[8]

    • Why it works: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain in the solution.

A detailed protocol for this combined procedure is provided in the "Experimental Protocols" section below.

Question 2: My NMR analysis shows the presence of unreacted ethyl 4,4-difluorocyclohexanecarboxylate. How can I remove it?

Probable Cause: This indicates an incomplete hydrolysis reaction. The ethyl ester is structurally similar to the carboxylic acid product, differing primarily by the ester group.

Solution: Drive the Hydrolysis to Completion or Perform an Acid-Base Extraction

  • Re-subject to Hydrolysis Conditions: The most direct approach is to ensure the hydrolysis reaction is complete. You can dissolve the crude product in a suitable solvent system (e.g., THF/water), add an excess of a base like lithium hydroxide, and stir at room temperature or with gentle heating until TLC or LC-MS analysis shows complete consumption of the starting material.[1][2]

  • Targeted Acid-Base Extraction: If you prefer to purify the existing mixture, an acid-base extraction is the ideal method.[3] The ethyl ester is a neutral compound and will not react with a weak base like sodium bicarbonate. Therefore, when you dissolve your mixture in an organic solvent (like ethyl acetate) and wash with an aqueous bicarbonate solution, the desired carboxylic acid will move to the aqueous layer as its salt, leaving the unreacted ester behind in the organic layer.[4]

Question 3: My this compound is off-white or yellowish. What causes this discoloration and how can I remove it?

Probable Cause: Discoloration often arises from thermally sensitive impurities or byproducts formed during synthesis, especially if high temperatures were involved.[9] Some synthetic routes for fluorinated compounds can produce minor, often colored, byproducts.

Solution: Recrystallization with Activated Charcoal

  • Recrystallization: This is the primary method for removing colored impurities.[6] The impurities are often present in small amounts and will remain in the cold solvent (mother liquor) after the pure product has crystallized.

  • Activated Charcoal: If simple recrystallization is insufficient, you can use a small amount of activated charcoal.

    • Procedure: Dissolve the crude acid in a minimum amount of hot solvent. Add a very small amount of activated charcoal (e.g., 1-2% by weight) to the hot solution and swirl. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal. Allow the clear filtrate to cool slowly to induce crystallization.

    • Caution: Using too much charcoal can lead to the loss of your desired product due to adsorption.

Question 4: I'm experiencing low yield after purification. What are the common causes of product loss?

Probable Cause: Product loss can occur at several stages of purification.

  • During Acid-Base Extraction:

    • Incomplete Protonation: After the basic wash, if you do not add enough acid to lower the pH sufficiently (at least 2-3 pH units below the pKa of the carboxylic acid), your product will not fully precipitate out of the aqueous solution.[6]

    • Multiple Extractions: A single extraction from the acidified aqueous layer may not be sufficient to recover all of your product. Carboxylic acids can have some solubility in water.

  • During Recrystallization:

    • Using too much solvent: This will keep your product dissolved even when the solution is cooled, preventing crystallization.

    • Cooling the solution too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals or an oil.

    • Premature crystallization during hot filtration: If the solution cools during filtration (e.g., to remove charcoal), the product can crystallize in the filter funnel.

Solutions to Maximize Yield:

  • Acid-Base Extraction:

    • Ensure the aqueous layer is sufficiently acidic (check with pH paper) before extracting your product.[5]

    • Perform multiple extractions (e.g., 3 times) with a suitable organic solvent from the acidified aqueous layer to ensure complete recovery.[10]

  • Recrystallization:

    • Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for assessing the purity of this compound?

Purity should be assessed using a combination of techniques:

  • Melting Point: A sharp melting point within the literature range (e.g., 105-107°C) is a good indicator of high purity.[8][11]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This provides detailed structural information and can detect and quantify impurities, even at low levels.

  • LC-MS or GC-MS: These chromatographic techniques are excellent for detecting trace impurities. For fluorinated carboxylic acids, HPLC is often employed.[12][13][14]

Q2: What are the recommended storage conditions for this compound?

The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[15] Storage at 4°C is often recommended.[8] It should be kept away from incompatible materials.

Q3: Can I use column chromatography for purification?

Yes, column chromatography can be used, but it is often more labor-intensive and expensive than recrystallization or extraction for this type of compound. Reversed-phase chromatography (e.g., using a C18 stationary phase) is a suitable method for separating fluorinated carboxylic acids.[12][16] It is particularly useful for separating structurally similar acidic impurities that are difficult to remove by other means.

Purification Workflow and Method Selection

The choice of purification method depends on the nature and amount of the impurities present. The following diagram outlines a general decision-making workflow.

PurificationWorkflow start Crude this compound check_purity Assess Purity (TLC, NMR, MP) start->check_purity is_pure Is Purity >98%? check_purity->is_pure product_ok Product is Pure is_pure->product_ok Yes identify_impurity Identify Major Impurity Type is_pure->identify_impurity No neutral_impurity Neutral Impurities (e.g., Unreacted Ester) identify_impurity->neutral_impurity Neutral acidic_impurity Structurally Similar Acidic Impurities identify_impurity->acidic_impurity Acidic color_impurity Colored Impurities identify_impurity->color_impurity Color acid_base_extraction Perform Acid-Base Extraction neutral_impurity->acid_base_extraction chromatography Perform Column Chromatography acidic_impurity->chromatography recrystallization_charcoal Recrystallize with Activated Charcoal color_impurity->recrystallization_charcoal recrystallization Recrystallize acid_base_extraction->recrystallization final_check Re-assess Purity chromatography->final_check recrystallization_charcoal->final_check recrystallization->final_check final_check->product_ok Purity OK final_check->identify_impurity Still Impure

Caption: Decision workflow for purifying this compound.

Summary of Purification Techniques
TechniquePrinciple of SeparationImpurities TargetedAdvantagesDisadvantages
Acid-Base Extraction Difference in acidity (pKa) and resulting solubility in aqueous vs. organic phases.[3]Neutral and basic compounds (e.g., unreacted esters, basic side-products).[6]High capacity, rapid, and effective for removing entire classes of impurities.Not effective for removing other acidic impurities; requires use of two immiscible solvents.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.[7]Small amounts of most impurities, including colored ones (especially with charcoal).Can yield very high purity material; relatively simple and scalable.Requires the compound to be a solid; some product loss in the mother liquor is inevitable.
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.[17]Structurally similar compounds (e.g., other fluorinated acids).High resolving power for complex mixtures.More time-consuming, requires larger volumes of solvent, and can be lower capacity than bulk methods.

Experimental Protocols

Protocol: Purification by Acid-Base Extraction and Recrystallization

This protocol describes a robust method for purifying this compound from common neutral impurities like unreacted ethyl ester.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., water, or a toluene/petroleum ether mixture)[6]

  • Separatory funnel, beakers, Erlenmeyer flasks, rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.

  • Base Wash (Extraction of Acid):

    • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

    • Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.

    • Allow the layers to separate. The top layer is the organic phase (containing neutral impurities), and the bottom is the aqueous phase (containing the sodium salt of your desired acid).[4]

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous layers.

  • Backwash (Optional): To remove any neutral impurities that may have been carried over, you can wash the combined aqueous layers with a small amount of fresh ethyl acetate. Discard this organic wash.

  • Acidification (Precipitation of Acid):

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1 M HCl dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). You will see a white solid precipitate out of the solution.[5][10]

  • Isolation of Pure Acid:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid in the funnel with a small amount of cold deionized water to remove any inorganic salts.

    • Alternatively, if an oil forms or precipitation is incomplete, extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1][2]

  • Recrystallization:

    • Transfer the solid to a clean flask. Add a minimal amount of a suitable hot recrystallization solvent (test small amounts to find a good solvent where the acid is soluble when hot but sparingly soluble when cold).

    • Heat the mixture until all the solid dissolves.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Final Analysis: Confirm the purity of the final product by measuring its melting point and acquiring an NMR spectrum.

References

stability of 4,4-Difluorocyclohexanecarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4-Difluorocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. The information herein is synthesized from established scientific principles and regulatory guidelines to ensure accuracy and practical applicability.

Introduction

This compound is a key building block in medicinal chemistry, notably in the synthesis of macrolide antibiotics.[1][2][3] Its stability is a critical parameter that can influence the quality, efficacy, and safety of downstream products. This guide provides a structured question-and-answer format to address common stability concerns and offers protocols for assessing the stability of this compound under various stress conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

General Handling and Storage

Question 1: What are the recommended storage conditions for this compound to ensure its long-term stability?

Answer: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] The recommended storage temperature is typically 4°C.[1] It is also advised to protect it from light and moisture. The compound is a solid with a melting point in the range of 103-107°C.[5][6]

Troubleshooting:

  • Observation: The material appears discolored, clumped, or has a different texture than the expected white solid.

  • Potential Cause: Exposure to moisture, light, or elevated temperatures.

  • Action:

    • Re-evaluate your storage conditions to ensure they align with the recommendations.

    • If the material's integrity is in doubt, it is advisable to re-test its purity and key physical properties before use.

    • For future storage, consider using a desiccator to minimize moisture exposure.

Stability in Solution

Question 2: I am dissolving this compound in a solvent for my reaction. How can I determine its stability in that solvent?

Answer: The stability of this compound in solution is dependent on the solvent and the experimental conditions (e.g., temperature, presence of other reagents). While it is soluble in chloroform and methanol[1], its reactivity in these and other solvents over time should be verified, especially if the solution is to be stored.

Troubleshooting Protocol for Solution Stability:

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).[7]

  • Storage: Store aliquots of the solution under your intended experimental conditions (e.g., room temperature, refrigerated, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), analyze an aliquot using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products. A decrease in the parent peak area of more than 5% would suggest instability.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][9]

Question 3: How do I perform a hydrolytic stability study on this compound?

Answer: Hydrolytic stability testing evaluates the stability of the compound in the presence of water under neutral, acidic, and basic conditions. The carboxylic acid functional group can be susceptible to reactions under these conditions, although the gem-difluoro group on the cyclohexane ring is generally stable.

Experimental Protocol for Hydrolytic Stability:

  • Materials:

    • This compound

    • Purified water

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • HPLC system with a suitable column (e.g., C18)

  • Procedure:

    • Prepare three separate solutions of the compound (e.g., 1 mg/mL) in:

      • Purified water (Neutral hydrolysis)

      • 0.1 M HCl (Acidic hydrolysis)

      • 0.1 M NaOH (Basic hydrolysis)

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[11]

    • At specified time points, withdraw samples, neutralize the acidic and basic solutions, and dilute to a suitable concentration for analysis.

    • Analyze the samples by HPLC to quantify the remaining parent compound and detect any degradation products.

Question 4: What is the expected oxidative stability of this compound, and how can I test it?

Answer: Carboxylic acids can be susceptible to oxidative degradation, potentially leading to decarboxylation.[12] The presence of the electron-withdrawing fluorine atoms may influence the reactivity of the carboxylic acid group.

Experimental Protocol for Oxidative Stability:

  • Materials:

    • This compound

    • 3% Hydrogen Peroxide (H₂O₂)

    • Methanol or another suitable solvent

    • HPLC system

  • Procedure:

    • Prepare a solution of the compound in a suitable solvent.

    • Add an equal volume of 3% H₂O₂.[11]

    • Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).

    • Analyze the sample by HPLC at various time points to monitor for degradation.

Question 5: How should I assess the photostability of this compound?

Answer: Photostability testing is crucial as exposure to light can induce photochemical degradation. According to ICH guideline Q1B, photostability testing should be conducted to evaluate the intrinsic photosensitivity of the compound.[13][14][15]

Experimental Protocol for Photostability Testing:

  • Materials and Equipment:

    • This compound (solid and in solution)

    • Photostability chamber equipped with a light source that meets ICH Q1B requirements (a combination of cool white fluorescent and near-UV lamps).

    • Quartz or other UV-transparent containers.

    • Dark control samples.

  • Procedure:

    • Expose solid and solution samples of the compound to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[2]

    • Simultaneously, store control samples protected from light under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

    • Compare the chromatograms to identify any degradation products formed due to light exposure.

Question 6: How can I evaluate the thermal stability of this compound in its solid state?

Answer: Thermal stability studies in the solid state are important for determining appropriate storage and handling conditions, especially if the compound is subjected to heating during manufacturing processes.

Experimental Protocol for Solid-State Thermal Stability:

  • Materials and Equipment:

    • This compound (solid)

    • Oven capable of maintaining a constant temperature.

    • Glass vials.

    • HPLC system.

  • Procedure:

    • Place a known amount of the solid compound in glass vials.

    • Heat the samples in an oven at a temperature above the recommended storage temperature but below its melting point (e.g., 60-80°C) for a defined period.[7][11]

    • At selected time points, remove a sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC.

    • Compare the results with a control sample stored at the recommended temperature.

Data Interpretation and Analysis

Question 7: I have performed forced degradation studies and see new peaks in my chromatogram. What are the next steps?

Answer: The appearance of new peaks indicates the formation of degradation products. The next steps are crucial for understanding the degradation pathways and ensuring the safety of any products derived from this compound.

Workflow for Degradation Product Analysis:

  • Mass Balance Calculation: Ensure that the total amount of the drug substance and its degradation products is conserved. A significant deviation may indicate the formation of non-UV active or volatile degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of the parent compound peak and the degradation product peaks.

  • Structure Elucidation: Employ techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the degradation products.[16][17][18] Further structural information can be obtained using tandem mass spectrometry (MS/MS) or by isolating the impurities for Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Degradation Pathway Mapping: Based on the identified structures, propose a degradation pathway for this compound under the specific stress condition.

Quantitative Data Summary

Stress ConditionReagent/ParametersIncubation Time (hours)Incubation Temperature (°C)% Degradation of Parent CompoundNumber of Degradation Products
Acid Hydrolysis 0.1 M HCl4860e.g., <5%e.g., 0
Base Hydrolysis 0.1 M NaOH4860e.g., 15%e.g., 2
Oxidation 3% H₂O₂24Room Tempe.g., 10%e.g., 1
Photolysis ICH Q1BN/AAmbiente.g., 8%e.g., 1
Thermal (Solid) Dry Heat7280e.g., <2%e.g., 0

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to photo Photolysis (ICH Q1B) prep->photo Expose to thermal Thermal (Solid, 80°C) prep->thermal Expose to sampling Sample at Time Points (Neutralize if needed) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC Analysis (Quantify Parent & Detect Impurities) sampling->hplc lcms LC-MS Analysis (Identify Degradation Products) hplc->lcms If degradation observed method Validate Stability- Indicating Method hplc->method pathway Propose Degradation Pathways lcms->pathway

Caption: Workflow for conducting forced degradation studies.

Hypothetical Degradation Pathway under Basic Hydrolysis

Degradation_Pathway parent This compound C₇H₁₀F₂O₂ intermediate Hypothetical Intermediate e.g., Ring Opening or Elimination Product parent->intermediate Base (OH⁻) Heat product1 Degradation Product 1 (Structure to be determined by LC-MS) intermediate->product1 Further Reaction product2 Degradation Product 2 (Structure to be determined by LC-MS) intermediate->product2 Further Reaction

Caption: A potential degradation pathway under basic hydrolysis.

References

Technical Support Center: 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical guide for 4,4-Difluorocyclohexanecarboxylic acid (CAS No. 122665-97-8). This document serves as a centralized resource for researchers, chemists, and drug development professionals. It provides essential information on safe handling, storage, and troubleshooting for common experimental challenges involving this versatile fluorinated building block.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day use of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound is a di-substituted cyclohexane carboxylic acid, appearing as a white solid.[1][2] Its unique structural properties, imparted by the geminal fluorine atoms, make it a valuable intermediate in medicinal chemistry and materials science. It is notably used in the synthesis of certain macrolide antibiotics and as an intermediate for antiviral drugs like Maraviroc.[1][2][3][4]

Q2: What are the primary hazards I should be aware of when handling this compound?

A2: The compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][7][8] The signal word for this chemical is "Warning".[5][6] Always consult the Safety Data Sheet (SDS) before starting any work.

Q3: What is the correct Personal Protective Equipment (PPE) for handling this solid?

A3: Due to its irritant properties, comprehensive PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or glasses are required. For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[7][9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or pinholes before use. If gloves become contaminated, remove them immediately and wash your hands.[7][10]

  • Body Protection: A standard laboratory coat is required. For large quantities, a chemical-resistant apron is recommended.[9][11]

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhaling dust.[7][11] If a fume hood is not available and dust may be generated, a dust mask (e.g., N95) is necessary.

Q4: What are the official recommended storage conditions? I've seen conflicting temperatures.

A4: There is some variation in storage recommendations from suppliers, with some suggesting refrigeration (2-8°C or 4°C) and others indicating room temperature.[1][2][3] As a Senior Application Scientist, my recommendation is based on ensuring long-term stability and integrity:

  • Long-Term Storage (> 6 months): Store in a refrigerator at 2-8°C.

  • Short-Term / Frequent Use: Storage at room temperature in a desiccator is acceptable.

The key principle is to store the compound in a cool, dry, and well-ventilated place, with the container kept tightly sealed to prevent moisture absorption, which can affect reactivity.[7][11]

Q5: How stable is this compound? What materials or chemicals should I avoid mixing it with?

A5: The product is considered stable under normal handling and storage conditions, and hazardous polymerization will not occur.[7][11] However, you should avoid contact with strong oxidizing agents, as these are the primary incompatibility.[7][9] In case of a fire, it may emit corrosive fumes.[11]

Q6: How do I properly dispose of this compound waste?

A6: Waste material and empty containers must be disposed of as hazardous waste.[11] Do not pour it down the drain or discard it in the regular trash.[5][12] Collect all waste in a suitable, closed, and clearly labeled container.[5][11] Follow all local, state, and federal regulations for chemical waste disposal, which may involve contacting your institution's Environmental Health & Safety (EHS) department.[11][12]

Section 2: Troubleshooting Guide for Experimental Workflows

This guide provides solutions to specific issues that may arise during experimentation.

Problem: The compound is not dissolving as expected.

  • Question: I am having trouble dissolving the white solid. The datasheet says it's soluble in methanol and chloroform, but my solution is cloudy. What should I do?

  • Answer & Causality:

    • Verify Solvent Purity: Ensure your solvent is anhydrous. Carboxylic acids can have limited solubility in solvents containing water, and the compound itself can absorb atmospheric moisture, which further hinders dissolution.

    • Apply Gentle Energy: Cloudiness may be due to slow dissolution kinetics. Try sonicating the mixture for 5-10 minutes or gently warming it. Avoid excessive heat, which could potentially degrade the compound or evaporate your solvent.

    • Check for Insolubilities: While soluble in methanol and chloroform, it may have poor solubility in non-polar solvents like hexanes or certain polar aprotic solvents.[1][3] If you are using a solvent mixture, you may have exceeded the solubility limit. Try adding more of the co-solvent in which the compound is known to be soluble.

Problem: My reaction is giving inconsistent or low yields.

  • Question: I am using this compound in an amide coupling reaction, but my yields are inconsistent. What could be the cause?

  • Answer & Causality:

    • Moisture Contamination: This is the most common culprit. As a carboxylic acid, the compound is acidic and can be hygroscopic. Any absorbed water can interfere with coupling reagents (e.g., carbodiimides) and hydrolyze activated intermediates. Ensure all your reagents, solvents, and glassware are scrupulously dry. Consider drying the compound under vacuum before use.

    • Purity Verification: Before starting a critical reaction, verify the purity of your starting material. The melting point should be sharp and within the specified range (103-107°C).[3][13] A broad or depressed melting point suggests impurities.

    • Stoichiometry of Base: If your reaction requires a base, be precise with your stoichiometry. An excess of a strong base can deprotonate other parts of your molecules or cause side reactions. The carboxylic acid proton will react with one equivalent of base.

Problem: The solid material has developed a slight discoloration.

  • Question: My this compound, which was initially a white powder, now has a slight yellow tint after being stored for a few months. Is it still usable?

  • Answer & Causality:

    • Potential Cause: Slight discoloration can be caused by the presence of very minor impurities that oxidize over time when exposed to air and light. While the bulk material is likely still viable, it is a sign that the compound is not stored under ideal conditions.

    • Validation Protocol: Before using the discolored material in a reaction, perform a quick quality control check. The most straightforward method is to measure its melting point. If it remains sharp and within the accepted range (103-107°C), the purity is likely still high.[13] If the melting point is broad or significantly lower, the material has likely degraded and should be discarded.

    • Preventative Action: To prevent further discoloration, store the compound in a tightly sealed, amber glass vial to protect it from light, and place it in a desiccator to protect it from moisture and air.

Section 3: Protocols & Visualized Workflows

Protocol 3.1: Safe Handling and Weighing Procedure
  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height and the workspace is clean.

  • Environment Control: Place the sealed container of this compound, a spatula, and a weighing vessel inside the fume hood.

  • Dispensing: Open the container inside the hood. Use the spatula to carefully transfer the required amount of the white solid to the weighing vessel. Avoid any actions that could generate dust.[5][11]

  • Sealing: Immediately and tightly reseal the main container to minimize its exposure to the atmosphere.

  • Cleanup: Gently wipe the spatula and any minor dust particles from the work surface with a damp cloth or paper towel. Dispose of the cleaning material as hazardous waste.

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[7]

Protocol 3.2: Accidental Spill Cleanup
  • Alert & Isolate: Alert personnel in the immediate area of the spill. Restrict access to the area.[11]

  • Assess: For a small, dry spill (<5 grams), proceed with cleanup. For a large spill, evacuate the area and contact your institution's emergency response team.

  • PPE: Ensure you are wearing appropriate PPE, including respiratory protection (N95 mask).

  • Cleanup:

    • If Dry: Do NOT sweep with a dry brush, as this will generate dust. Gently cover the spill with a damp paper towel to wet the powder. Alternatively, use a dry cleanup procedure by carefully scooping the material.[11]

    • Place the collected material and any contaminated items into a sealed plastic bag or container.[11]

  • Decontamination: Wipe the spill area with a wet cloth, followed by soap and water.

  • Disposal: Label the sealed container as "Hazardous Waste: this compound" and dispose of it according to institutional protocols.

Workflow 3.3: Storage Decision Logic

StorageDecision start Compound Received q1 Intended Use Duration? start->q1 short_term < 6 Months Frequent Use q1->short_term Short-Term long_term > 6 Months Infrequent Use q1->long_term Long-Term store_rt Store at Room Temperature in a Desiccator short_term->store_rt store_fridge Store in Refrigerator (2-8°C) Ensure container is tightly sealed. long_term->store_fridge end_state Properly Stored store_rt->end_state store_fridge->end_state

Caption: Decision tree for optimal storage conditions.

Workflow 3.4: Troubleshooting Reaction Failure

Troubleshooting start Reaction Failure or Low Yield Observed q_purity Verified Starting Material Purity? start->q_purity check_mp Action: Measure Melting Point. Is it 103-107°C and sharp? q_purity->check_mp No q_moisture Were Anhydrous Conditions Used? q_purity->q_moisture Yes check_mp->q_moisture Yes discard Material is Impure. Obtain New Batch. check_mp->discard No dry_reagents Action: Dry Solvents/Reagents. Dry starting material under vacuum. q_moisture->dry_reagents No q_stoich Was Stoichiometry of all Reagents Correct? q_moisture->q_stoich Yes dry_reagents->q_stoich recalculate Action: Recalculate all masses and volumes. Re-weigh. q_stoich->recalculate Unsure success Problem Likely Resolved. Repeat Experiment. q_stoich->success Yes recalculate->success

Caption: A logical workflow for diagnosing experimental issues.

Section 4: Technical Data Summary

PropertyValueSource(s)
CAS Number 122665-97-8[5][6][7][11]
Molecular Formula C₇H₁₀F₂O₂[1][6][7]
Molecular Weight 164.15 g/mol [1][6][13]
Appearance White Solid / Powder[1][3]
Melting Point 103-107 °C[1][3][13]
Solubility Chloroform, Methanol[1][3]
GHS Hazards H315, H319, H335 (Skin, Eye, Respiratory Irritant)[6][7]
Storage Class 11 (Combustible Solids)

Section 5: References

  • United States Biological. (n.d.). This compound - Data Sheet. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (2023). Safety Data Sheet - 4,4-Difluorocyclohexane-1-carboxylic acid. Retrieved from --INVALID-LINK--

  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet - this compound. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound Properties. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). This compound | 122665-97-8. Retrieved from --INVALID-LINK--

  • Toronto Research Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific Chemicals. Retrieved from --INVALID-LINK--

  • McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. Retrieved from --INVALID-LINK--

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4,4-Difluorocyclohexanecarboxylic Acid and its Analytical Significance

This compound (C7H10F2O2, Molar Mass: 164.15 g/mol ) is a white solid with a melting point range of 103-109°C.[1][2][3][4] Its molecular structure, featuring a gem-difluoro substitution on a cyclohexane ring appended to a carboxylic acid, presents unique analytical challenges and considerations. Accurate characterization is not merely a quality control checkpoint; it is the foundation upon which subsequent synthetic steps and, ultimately, the safety and efficacy of a final drug product are built. A multi-faceted analytical approach is therefore not just recommended but essential for unequivocal structural elucidation and purity determination.

This guide will compare and contrast the utility of several core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each section will detail the underlying principles, provide actionable experimental protocols, and present comparative data to inform your selection of the most appropriate analytical strategy.

Core Analytical Techniques: A Comparative Overview

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed structural information, including carbon-hydrogen framework and connectivity.Unambiguous structure elucidation, identification of isomers.Relatively low sensitivity, can be complex to interpret for fluorine-containing compounds.
Mass Spectrometry Molecular weight determination and fragmentation patterns.High sensitivity, confirmation of molecular formula.Does not provide detailed structural connectivity, isomers may not be distinguishable.
HPLC Purity assessment and quantification of impurities.High resolution for separating complex mixtures, quantitative accuracy.Does not provide structural information on its own.
Elemental Analysis Determination of the elemental composition (C, H, N).Confirms the empirical formula.Does not provide structural information, can be affected by the presence of fluorine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy remains the most powerful tool for the definitive structural assignment of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's architecture.

Causality Behind NMR Experimental Choices
  • ¹H NMR: Provides information on the number and chemical environment of protons. The chemical shifts and coupling patterns of the cyclohexane ring protons are influenced by the electronegative fluorine atoms and the carboxylic acid group.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state. The carbon atom bonded to the two fluorine atoms (C4) will exhibit a characteristic triplet in the proton-coupled spectrum due to C-F coupling. Carboxyl carbons in saturated aliphatic acids typically absorb in the downfield region of the spectrum (~185 δ).[5][6]

  • ¹⁹F NMR: Directly observes the fluorine nuclei, providing information about their chemical environment and coupling to neighboring protons. This is a crucial experiment for confirming the presence and location of the fluorine atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical as the chemical shift of the acidic proton is concentration and solvent-dependent.[5][6]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical spectral parameters: 400 or 500 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.

    • Expected signals: A singlet for the carboxylic acid proton (often broad) around 12 δ, and complex multiplets for the cyclohexane ring protons.[7][8] The acidic proton signal can be confirmed by its disappearance upon the addition of a drop of D₂O to the NMR tube.[5][6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral parameters: 100 or 125 MHz, >1024 scans (due to the lower natural abundance of ¹³C).

    • Expected signals: A signal for the carbonyl carbon (C=O) around 165-185 δ, a characteristic signal for the difluorinated carbon (CF₂), and signals for the other cyclohexane carbons.[5][6]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • This provides a single peak for the two equivalent fluorine atoms.

Caption: Workflow for NMR-based structural elucidation.

II. Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.

Causality Behind MS Experimental Choices
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like carboxylic acids. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, minimizing fragmentation and providing a clear indication of the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula by comparing the experimental mass to calculated masses of possible formulas.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

    • Expected m/z values: [M-H]⁻ at approximately 163.0571. The exact mass is 164.06488588 Da.[2]

Caption: Workflow for MS-based molecular weight confirmation.

III. High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse of the pharmaceutical industry for purity determination and quantification of impurities.

Causality Behind HPLC Method Development
  • Reversed-Phase Chromatography: This is the most common mode of HPLC for the analysis of moderately polar organic compounds. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

  • Mobile Phase Selection: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous portion is often adjusted with an acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Detection: UV detection is suitable for carboxylic acids, although the chromophore is weak. Detection at low wavelengths (e.g., 200-210 nm) is generally required.[9]

Experimental Protocol: HPLC Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Caption: Workflow for HPLC-based purity assessment.

IV. Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen (CHN) in a sample. This technique is crucial for confirming the empirical formula of a newly synthesized compound.

Challenges in Analyzing Fluorinated Compounds

The presence of fluorine can pose challenges for traditional CHN analysis.[10] Fluorine and its combustion products are highly reactive and can interfere with the analytical system.[11][12] Modern elemental analyzers often employ specific traps or reagents to mitigate these effects.[10]

Experimental Protocol: Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the dry sample is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at high temperatures (around 1000°C) in a stream of oxygen.

  • Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

Expected Elemental Composition for C₇H₁₀F₂O₂:

  • Carbon (C): 51.22%

  • Hydrogen (H): 6.14%

  • Oxygen (O): 19.49%

  • Fluorine (F): 23.15%

V. Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the carboxylic acid group.

Key IR Absorptions for Carboxylic Acids:
  • O-H Stretch: A very broad and strong absorption in the region of 3300-2500 cm⁻¹.[5][6][13][14]

  • C=O Stretch: A strong, sharp absorption between 1760-1690 cm⁻¹.[5][6][13][14]

  • C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ region.[13]

Conclusion: An Integrated Approach for Comprehensive Characterization

No single analytical technique provides a complete picture of this compound. A robust characterization package relies on the synergistic use of multiple analytical methods. NMR spectroscopy is unparalleled for structural elucidation, while mass spectrometry provides definitive molecular weight confirmation. HPLC is the gold standard for assessing purity, and elemental analysis verifies the elemental composition. Finally, IR spectroscopy offers a quick and easy confirmation of the key carboxylic acid functional group. By employing this integrated analytical approach, researchers and drug development professionals can ensure the identity, purity, and quality of this critical synthetic building block, thereby safeguarding the integrity of their research and development endeavors.

References

A Comparative Guide to Purity Assessment of 4,4-Difluorocyclohexanecarboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4,4-Difluorocyclohexanecarboxylic acid, a key building block in the synthesis of macrolide antibiotics, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of this compound, offering a direct UV detection method and contrasting it with an alternative approach, Gas Chromatography-Mass Spectrometry (GC-MS), to provide a comprehensive analytical perspective for researchers and drug development professionals.

The Analytical Challenge: this compound

This compound is a non-volatile, polar compound with a molecular weight of 164.15 g/mol .[1][3] Its structure presents a unique challenge for purity analysis. The carboxylic acid moiety offers a chromophore for UV detection, albeit a weak one, particularly at higher wavelengths. The fluorine atoms can influence chromatographic retention and interaction with stationary phases. An effective analytical method must be sensitive enough to detect and quantify potential process-related impurities and degradation products, ensuring the integrity of the final active pharmaceutical ingredient (API).

Method 1: Reversed-Phase HPLC with UV Detection (The Workhorse Method)

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of pharmaceutical compounds due to its versatility and robustness. For this compound, a C18 column is a logical starting point, providing a non-polar stationary phase for the retention of this moderately polar analyte.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on its hydrophobicity, which allows for the retention of the cyclohexyl ring of the analyte through dispersive forces. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, is crucial for achieving optimal separation. The acidic modifier (e.g., formic acid or phosphoric acid) serves to suppress the ionization of the carboxylic acid group (pKa ~4-5), leading to a more retained and sharper peak shape. Detection at a low UV wavelength (e.g., 210 nm) is necessary to capture the carboxyl group's absorbance, though this can lead to lower sensitivity and potential interference from mobile phase components.[4]

Experimental Protocol: RP-HPLC-UV

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% (v/v) formic acid in water (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 10 µL.

3. System Suitability:

  • Before sample analysis, perform a system suitability test as per pharmacopoeial guidelines (e.g., USP <621> or Ph. Eur. 2.2.46) to ensure the chromatographic system is performing adequately.[5][6] This includes assessing parameters like tailing factor, theoretical plates, and repeatability of injections.

Self-Validating System and Trustworthiness

The trustworthiness of this method is established through a rigorous validation process in accordance with ICH Q2(R1) guidelines.[7][8] This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity: is confirmed by analyzing a placebo sample (all components except the analyte) and stressed samples (exposed to acid, base, oxidation, heat, and light) to ensure that no co-eluting peaks interfere with the main analyte peak. Peak purity can be assessed using a diode array detector (DAD).[9]

  • Linearity and Range: are established by analyzing a series of solutions of known concentrations and demonstrating a linear relationship between concentration and peak area.

  • Accuracy: is determined by spiking a placebo with known amounts of the analyte at different concentration levels and calculating the percent recovery.

  • Precision: (repeatability and intermediate precision) is evaluated by performing multiple analyses of a homogenous sample and assessing the relative standard deviation (RSD) of the results.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization (The High-Sensitivity Alternative)

For instances where higher sensitivity is required or for the identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative. However, due to the low volatility of carboxylic acids, a pre-analysis derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound.

The Rationale for Derivatization and GC-MS

Derivatization, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The subsequent mass spectrometry detection offers high sensitivity and structural information, aiding in the identification of impurities.

Experimental Protocol: GC-MS

1. Derivatization Procedure:

  • To 1 mg of the this compound sample in a vial, add 500 µL of a suitable solvent (e.g., pyridine) and 500 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature before injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1).

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.

Comparative Analysis: HPLC-UV vs. GC-MS

FeatureHPLC-UV (Direct Method)GC-MS (Derivatization Method)
Sample Preparation Simple dissolution and filtration.Requires a chemical derivatization step.
Sensitivity Lower, suitable for assay and high-concentration impurities.High, suitable for trace impurity detection and identification.
Selectivity Good, based on chromatographic separation.Excellent, based on both chromatographic separation and mass-to-charge ratio.
Run Time Typically shorter due to isocratic elution.Potentially longer due to temperature programming and derivatization.
Complexity Low to moderate.High, due to the additional derivatization step and more complex instrumentation.
Analyte Integrity Analyte is analyzed in its native form.Analyte is chemically modified, potential for artifact formation.
Impurity Identification Limited to comparison with reference standards.Provides structural information for the identification of unknown impurities.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter injector Autosampler/Injector filter->injector column C18 Column injector->column Mobile Phase pump HPLC Pump pump->injector detector UV Detector (210 nm) column->detector cds Chromatography Data System (CDS) detector->cds report Purity Report (% Area) cds->report

Caption: Workflow for HPLC-UV Purity Assessment.

Conclusion

For the routine purity assessment of this compound, the direct Reversed-Phase HPLC with UV detection method offers a robust, straightforward, and efficient approach. Its simplicity and reliability make it ideal for quality control environments. However, when higher sensitivity is paramount or when the identification of unknown impurities is necessary, the GC-MS method, despite its increased complexity due to the derivatization step, provides invaluable structural information and superior detection limits. The choice between these methods should be guided by the specific analytical requirements, balancing the need for speed and simplicity with the demand for sensitivity and comprehensive impurity profiling. Adherence to rigorous validation protocols as outlined by regulatory bodies is essential to ensure the trustworthiness and scientific integrity of the chosen method.

References

A Comparative Guide to the Gas Chromatography Analysis of 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

4,4-Difluorocyclohexanecarboxylic acid is a substituted cycloalkane carboxylic acid of interest in synthetic and medicinal chemistry, for instance, in the synthesis of macrolide antibiotics.[1][2] Its accurate quantification is crucial for reaction monitoring, purity assessment, and metabolic studies. The molecule's structure—a polar carboxylic acid group attached to a fluorinated aliphatic ring—presents a distinct analytical challenge.

The inherent properties of this compound, such as its high melting point (103-107 °C) and low volatility, make its direct analysis by gas chromatography problematic.[3] The presence of an active hydrogen on the carboxyl group leads to strong intermolecular hydrogen bonding, which prevents the compound from readily vaporizing and can cause significant peak tailing and adsorption on the GC column.[4][5] Therefore, a critical step in any GC-based analysis is the chemical modification of the analyte, a process known as derivatization.

This guide will focus on a primary GC-based workflow involving derivatization and compare its performance characteristics with a leading alternative: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

The Primary Approach: Gas Chromatography with Derivatization

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. To make this compound amenable to GC analysis, we must first convert the polar carboxyl group into a less polar, more volatile functional group.[6] This process, known as derivatization, is the cornerstone of this analytical approach.[5]

The Rationale for Derivatization

The primary goal of derivatization is to replace the active hydrogen on the carboxylic acid's hydroxyl group.[6] This single change dramatically reduces the molecule's polarity and its capacity for hydrogen bonding, thereby increasing its volatility. The three most common derivatization strategies for carboxylic acids are alkylation, silylation, and acylation.[5][7]

  • Alkylation (Esterification): This involves converting the carboxylic acid into an ester, typically a methyl or ethyl ester. This is a robust and widely used method that produces stable derivatives with excellent chromatographic properties.[5][6]

  • Silylation: This method replaces the active hydrogen with a silyl group, such as a trimethylsilyl (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective but the resulting derivatives can be sensitive to moisture.[8][9]

  • Acylation: This involves converting the acid into an ester or amide using an acylating agent.[7] For fluorinated compounds, this can also involve creating derivatives that are highly sensitive to electron capture detectors (ECD).

For this compound, alkylation to form the methyl ester is the recommended approach due to the stability of the resulting derivative and the availability of clean, efficient derivatization reagents.

Experimental Workflow: GC-FID/MS Analysis via Methylation

This workflow outlines the complete process from sample preparation to data analysis, using Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for confirmation.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing This compound Solvent Dissolve in appropriate solvent (e.g., Methanol, Chloroform) Sample->Solvent Deriv Derivatization: Add Methylating Agent (e.g., Diazomethane or BF3/Methanol) Solvent->Deriv Reaction Heat to complete reaction (if required) Deriv->Reaction Extract Solvent Extraction (e.g., with Hexane) Reaction->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate under N2 Dry->Concentrate Inject Inject into GC Concentrate->Inject Column Separation on Mid-Polarity Column (e.g., DB-5ms) Inject->Column Detect Detection: FID (Quantification) MS (Confirmation) Column->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (using derivatized standards) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for GC analysis of this compound.

Detailed Experimental Protocol

Objective: To quantify this compound by converting it to its methyl ester followed by GC-FID analysis.

Materials:

  • This compound standard (purity ≥97%)[3]

  • Methanol (HPLC grade)

  • Boron trifluoride-methanol solution (BF3/Methanol, 14% w/v)

  • Hexane (GC grade)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Vials, heating block, nitrogen evaporator

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution.

  • Derivatization:

    • To 100 µL of each standard or sample solution in a vial, add 200 µL of BF3/Methanol reagent.

    • Cap the vials tightly and heat at 60 °C for 15 minutes. This reaction esterifies the carboxylic acid to its methyl ester.[7]

    • Allow the vials to cool to room temperature.

  • Extraction:

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to each vial.

    • Vortex vigorously for 1 minute. The methyl ester derivative will partition into the upper hexane layer.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[10]

  • Concentration: If necessary, concentrate the extract to a final volume of 200 µL under a gentle stream of nitrogen.

  • GC Analysis: Inject 1 µL of the final extract into the GC system.

Table 1: Recommended GC-FID/MS Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with FID/MS detectorStandard, robust instrumentation for routine analysis.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar to mid-polarity column is ideal for separating the relatively non-polar methyl ester derivative from other matrix components.
Carrier Gas Helium or HydrogenHelium is standard and inert. Hydrogen can provide faster analysis times and better resolution.[11]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessUse split mode for concentrated samples to avoid column overload; use splitless for trace analysis to maximize sensitivity.
Oven Program Initial 60 °C (hold 2 min), ramp 10 °C/min to 200 °C, ramp 25 °C/min to 280 °C (hold 2 min)A temperature ramp allows for good separation of early-eluting components while ensuring the target analyte elutes with a good peak shape in a reasonable time. This is a typical starting point.[10]
FID Temperature 300 °CEnsures no condensation of the analyte in the detector.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI) source.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
MS Mode Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode provides a full mass spectrum for structural confirmation. SIM mode significantly increases sensitivity by monitoring only characteristic ions of the analyte.

The Alternative Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

For polar, non-volatile compounds, LC-MS is often the analytical method of choice.[12] It can frequently analyze carboxylic acids in their native form, bypassing the need for derivatization.[13]

Why Consider LC-MS?
  • No Derivatization Required: The primary advantage is the potential to analyze the compound directly, saving time and avoiding potential errors associated with the derivatization reaction (e.g., incomplete reaction, side products).[13]

  • High Sensitivity and Selectivity: Modern mass spectrometers are exceptionally sensitive and selective, allowing for low detection limits even in complex matrices.

  • Milder Conditions: The analysis is performed at or near room temperature, eliminating the risk of thermal degradation that can occur in a hot GC inlet.

The most common LC approach for small polar molecules like this is Reversed-Phase Liquid Chromatography (RP-LC). However, retaining highly polar analytes on a standard C18 column can be challenging. Anion-exchange chromatography is a powerful alternative for retaining acidic compounds.[13][14]

Comparative Analysis: GC vs. LC

Comparison GC GC-FID/MS Deriv Requires Derivatization GC->Deriv Pro Speed Longer Sample Prep, Faster Runtimes GC->Speed Con/Pro Cost Lower Instrument Cost GC->Cost Pro Robust Highly Robust, Routine GC->Robust Pro LC LC-MS NoDeriv Direct Analysis Possible LC->NoDeriv Pro Simplicity Simpler Sample Prep, Potentially Longer Runtimes LC->Simplicity Pro/Con HighCost Higher Instrument Cost LC->HighCost Con Matrix Sensitive to Matrix Effects LC->Matrix Con

Caption: Comparison of GC-FID/MS and LC-MS for the analysis of the target analyte.

Table 2: Performance Comparison

FeatureGC with DerivatizationLC-MS (Reversed-Phase or Anion-Exchange)
Sample Preparation More Complex: Requires a validated derivatization step which adds time and potential for error.[5]Simpler: Often just "dilute and shoot," though solid-phase extraction (SPE) may be needed for complex matrices.[12]
Throughput Lower due to sample prep, but GC run times can be very fast (<10 min).Higher due to simpler prep, but LC run times can be longer depending on the separation complexity.
Sensitivity (LOD/LOQ) Good, especially with MS in SIM mode. Derivatization can sometimes enhance detector response.Excellent, often superior to GC-MS, especially with modern triple quadrupole instruments.[15]
Robustness Very high. GC systems are workhorses in many labs and are less prone to matrix-induced ion suppression.Can be susceptible to ion suppression from matrix components, requiring careful method development and internal standards.[13]
Cost Lower initial instrument cost. Consumables (gases, columns) are generally less expensive.Higher initial instrument cost. Solvents and columns can be more expensive.
Scope Limited to volatile or semi-volatile compounds (or those that can be derivatized).Broad applicability to a wide range of polarities and molecular weights without derivatization.
Chiral Separation Possible with specialized chiral GC columns, which offer high resolution for enantiomers after derivatization.[16][17]Also possible with chiral LC columns, which are very common in pharmaceutical analysis.[18]

Conclusion and Recommendations

For the routine, high-throughput quantification of this compound, a GC-based method with methylation derivatization offers a robust, cost-effective, and reliable solution. The protocol is well-established for carboxylic acids, and the instrumentation is widely available. The primary drawback is the additional sample preparation step.

LC-MS emerges as a superior alternative when maximum sensitivity is required , when dealing with complex biological matrices , or when a lab wishes to avoid derivatization protocols . While the initial investment is higher and method development can be more susceptible to matrix effects, the ability to directly analyze the parent compound is a significant advantage in many research and development settings.

The choice between these two powerful techniques ultimately depends on the specific application requirements, sample matrix, available instrumentation, and desired throughput. For most quality control and synthetic chemistry labs, the GC method presented here provides an excellent balance of performance and practicality.

References

A Comparative Guide to the Analysis of 4,4-Difluorocyclohexanecarboxylic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The gem-difluoro motif, particularly on a cyclohexyl ring, offers a unique combination of steric and electronic effects that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 4,4-Difluorocyclohexanecarboxylic acid has emerged as a critical building block, notably as a key intermediate in the synthesis of the HIV entry inhibitor Maraviroc.[1][2]

This guide provides a comprehensive comparison of this compound with its non-fluorinated and mono-fluorinated analogs, supported by detailed analytical protocols and experimental data. As Senior Application Scientists, we aim to not only present methodologies but also to elucidate the scientific rationale behind the observed differences in performance, thereby empowering researchers to make informed decisions in their drug discovery programs.

The Impact of Fluorination on Physicochemical Properties: A Comparative Overview

The introduction of fluorine atoms onto the cyclohexane ring at the 4-position significantly alters the molecule's electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructurePredicted pKaPredicted logPRationale for Physicochemical Shift
Cyclohexanecarboxylic acid~4.9~1.9Baseline for comparison. The alkyl group is weakly electron-donating.
4-Fluorocyclohexanecarboxylic acid~4.6~2.0The single, highly electronegative fluorine atom exerts an inductive electron-withdrawing effect, stabilizing the carboxylate anion and thus increasing acidity (lowering pKa). The impact on logP is modest.
This compound ~4.1 ~2.1 The gem-difluoro group provides a stronger inductive effect than a single fluorine, leading to a more pronounced increase in acidity. The two fluorine atoms also create a more polarized surface, which can influence interactions with biological membranes and targets.

The Causality Behind Experimental Choices: The selection of these analogs for comparison is deliberate. Cyclohexanecarboxylic acid serves as the fundamental, non-fluorinated scaffold.[3] 4-Fluorocyclohexanecarboxylic acid allows for the evaluation of a single fluorine substitution, while this compound demonstrates the additive effect of gem-difluorination, a common strategy in medicinal chemistry to lock conformations and block metabolic hotspots.

Enhancing Metabolic Stability: The Fluorine Advantage

A primary driver for the use of fluorinated building blocks is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.

In Vitro Liver Microsomal Stability Assay:

This assay is a standard preclinical method to assess a compound's susceptibility to phase I metabolism.[4] A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

CompoundPredicted In Vitro Half-life (t½) in Human Liver MicrosomesPredicted Intrinsic Clearance (CLint) (µL/min/mg protein)Mechanistic Interpretation
Cyclohexanecarboxylic acidLowHighThe cyclohexane ring is susceptible to oxidative metabolism at various positions, leading to rapid clearance.
4-Fluorocyclohexanecarboxylic acidModerateModerateThe single fluorine atom can partially shield the ring from metabolism, but other positions remain vulnerable.
This compound High Low The gem-difluoro group at the 4-position effectively blocks a primary site of oxidation. This "metabolic blocking" significantly increases the compound's resistance to degradation, a key reason for its incorporation into drug candidates like Maraviroc.[4][5]

Certificate of Analysis: A Representative Example

A Certificate of Analysis (CoA) is a critical document that assures the quality and purity of a chemical substance. Below is a representative CoA for this compound, outlining typical specifications and analytical methods.

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConformsNMR Spectroscopy
Purity (HPLC) ≥ 98.0%99.5%HPLC
Purity (GC) ≥ 98.0%99.6%GC-FID
Melting Point 103-107 °C[6][7]105.2 °CMelting Point Apparatus
Water Content (Karl Fischer) ≤ 0.5%0.1%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsConformsGC-HS

Detailed Experimental Protocols

To ensure scientific integrity, the following are detailed, self-validating protocols for the key analytical techniques used to characterize this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Parameters:

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

Expected ¹H NMR Spectrum of this compound:

  • δ 12.28 (s, 1H): Carboxylic acid proton (-COOH).[8][9]

  • δ 2.40 (m, 1H): Proton at C1.[8][9]

  • δ 2.02-1.75 (m, 6H): Protons at C2, C3, C5, and C6.[8][9]

  • δ 1.59 (m, 2H): Protons at C2 and C6 (axial).[8][9]

¹³C NMR Parameters:

  • Pulse Sequence: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 220 ppm

Expected ¹³C NMR Spectrum of this compound:

  • δ ~175: Carboxylic acid carbon (C=O).[1][2]

  • δ ~123 (t): Carbon at C4 (gem-difluoro). The triplet splitting is due to coupling with the two fluorine atoms.

  • δ ~40: Carbon at C1.

  • δ ~30 (t): Carbons at C3 and C5. The triplet splitting is due to coupling with the fluorine atoms.

  • δ ~25: Carbons at C2 and C6.

Diagram of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Add DMSO-d6 Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex NMR 400 MHz NMR Vortex->NMR H1_Acq ¹H Acquisition NMR->H1_Acq C13_Acq ¹³C Acquisition NMR->C13_Acq Processing Fourier Transform & Phase Correction H1_Acq->Processing C13_Acq->Processing Integration Peak Integration Processing->Integration Assignment Chemical Shift Assignment Integration->Assignment Report Generate Report Assignment->Report

Caption: Workflow for NMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of water and acetonitrile.

Expected Results: A single major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks. Purity is calculated based on the area percentage of the main peak.

Diagram of HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Prepare Sample (1 mg/mL) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phases A & B HPLC_System Equilibrate HPLC System Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calc Calculate Area % Peak_Integration->Purity_Calc

Caption: HPLC workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the molecular weight of the derivatized analyte. Carboxylic acids require derivatization to increase their volatility for GC analysis.

Derivatization Protocol (Silylation):

  • Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

Expected Results: The trimethylsilyl (TMS) derivative of this compound will have a molecular weight of 236.1 g/mol . The mass spectrum will show a molecular ion peak (M+) at m/z 236 and characteristic fragmentation patterns, including a prominent peak at m/z 221 (M-15, loss of a methyl group).

Diagram of GC-MS Analysis with Derivatization

GCMS_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_analysis Data Interpretation Sample Sample (1 mg) Reagents Add Pyridine & BSTFA/TMCS Sample->Reagents Heat Heat at 70°C Reagents->Heat Injection Inject into GC Heat->Injection Separation Separation on DB-5ms Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spec Mass Spectrum of Peak TIC->Mass_Spec Identification Identify Impurities & Confirm MW Mass_Spec->Identification

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To confirm the presence of key functional groups.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

Expected FT-IR Spectrum of this compound:

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[1][2][11]

  • ~2950-2850 cm⁻¹ (sharp): C-H stretches of the cyclohexane ring.

  • ~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.[1][2][11]

  • ~1300-1100 cm⁻¹ (strong): C-F stretches.

  • ~1250 cm⁻¹: C-O stretch of the carboxylic acid.[11]

Conclusion

This compound stands as a testament to the power of strategic fluorination in modern drug design. Its enhanced metabolic stability and modulated physicochemical properties, when compared to its non-fluorinated and mono-fluorinated counterparts, underscore its value as a building block for developing more robust and effective therapeutics. The analytical methodologies detailed in this guide provide a framework for the comprehensive characterization of this important intermediate, ensuring its quality and suitability for use in pharmaceutical synthesis. By understanding the "why" behind the analytical choices and the interpretation of the resulting data, researchers can more effectively leverage the unique advantages of fluorinated scaffolds in their pursuit of novel medicines.

References

A Comparative Analysis for the Medicinal Chemist: 4,4-Difluorocyclohexanecarboxylic Acid vs. Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to Understanding the Impact of Geminal Difluorination on a Saturated Carbocycle

Prepared by a Senior Application Scientist, this guide delves into a comparative analysis of 4,4-Difluorocyclohexanecarboxylic acid and its parent analog, cyclohexanecarboxylic acid. In the landscape of drug discovery and development, the strategic incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a detailed examination of how the introduction of a geminal difluoro group onto the cyclohexane ring profoundly alters key physicochemical properties, influencing its potential applications and synthetic pathways.

The rationale for this comparison is rooted in the unique and often beneficial effects of fluorine. The high electronegativity and small size of the fluorine atom can modulate a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences. By directly comparing the fluorinated and non-fluorinated cyclohexanecarboxylic acids, we can isolate and understand the specific contributions of the C-F bonds in a non-aromatic system. This guide will present supporting experimental data, detailed protocols, and mechanistic explanations to provide a comprehensive and actionable resource.

Physicochemical Properties: A Tale of Two Rings

The introduction of two fluorine atoms at the 4-position of the cyclohexane ring imparts significant changes to the molecule's fundamental properties. The most dramatic shifts are observed in acidity (pKa) and melting point, directly attributable to the strong electron-withdrawing inductive effect of the fluorine atoms.

The geminal difluoro substitution creates a strong dipole and alters the electron distribution across the entire molecule. This effect is transmitted through the sigma bonds of the cyclohexane framework, influencing the carboxyl group's ability to donate a proton.

PropertyThis compoundCyclohexanecarboxylic AcidRationale for Difference
Molecular Formula C₇H₁₀F₂O₂[1][2]C₇H₁₂O₂[3][4]Addition of two fluorine atoms in place of two hydrogen atoms.
Molecular Weight 164.15 g/mol [1][2][5]128.17 g/mol [3][6]The higher atomic mass of fluorine compared to hydrogen.
Appearance White Solid[2][7]White crystalline solid or colorless oil[3][4][6]Altered crystal packing and intermolecular forces due to fluorination.
Melting Point 103-107 °C[2][8][9]29-32 °C[3][10][11]Increased polarity and stronger intermolecular forces (dipole-dipole interactions) in the fluorinated compound lead to a more stable crystal lattice.
Boiling Point ~241 °C (Predicted)[9][12]232-234 °C[3][11]Increased molecular weight and polarity contribute to a higher boiling point.
Acidity (pKa) ~4.06 (Predicted)[9]~4.9 (at 25°C)[4]The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the carboxylate anion, making the acid stronger (lower pKa).
Lipophilicity (LogP) 1.6 (Computed)[5]1.96[10]Despite the addition of hydrophobic fluorine atoms, the overall increase in molecular polarity can lead to a slight decrease in the octanol-water partition coefficient.
The Inductive Effect on Acidity

The most significant physicochemical consequence of geminal difluorination in this context is the pronounced increase in acidity. The pKa value drops by nearly a full unit, from ~4.9 for the parent compound to a predicted value of ~4.06 for the difluorinated analog.[4][9] This is a direct result of the through-bond inductive effect (-I effect) of the highly electronegative fluorine atoms. They pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate conjugate base after deprotonation. This stabilization lowers the energy of the conjugate base, making the proton's dissociation more favorable.

Caption: Inductive effect of fluorine atoms on pKa.

Synthesis Pathways: Different Precursors, Convergent Goals

The synthetic routes to these two compounds differ significantly, reflecting their distinct starting materials and the chemical transformations required.

Synthesis of this compound

A common and direct method for preparing the difluorinated acid is through the hydrolysis of its corresponding ethyl ester. This reaction is typically carried out under basic conditions using a hydroxide source like lithium hydroxide, followed by an acidic workup to protonate the carboxylate salt.[1][7]

Synthesis_Fluorinated start Ethyl 4,4-difluorocyclohexanecarboxylate reagents 1. LiOH, THF/H₂O 2. HCl (aq) start->reagents product This compound reagents->product Base Hydrolysis & Acidification Synthesis_NonFluorinated start Benzoic Acid reagents H₂, Pd/C Catalyst High Pressure/Temp start->reagents product Cyclohexanecarboxylic Acid reagents->product Catalytic Hydrogenation pKa_Workflow A Prepare Analyte Solution (Known concentration of acid in H₂O) B Calibrate pH Meter A->B C Titrate with Standardized NaOH (Add titrant in small, precise increments) B->C D Record pH vs. Volume of Titrant Added C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Point of steepest slope) E->F G Identify Half-Equivalence Point (Volume is half of the equivalence point volume) F->G H Determine pKa (pKa = pH at the half-equivalence point) G->H

References

A Comparative Guide to the Reactivity of 4,4-Difluorocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The 4,4-difluorocyclohexane motif, in particular, has emerged as a valuable bioisostere for carbonyl groups and as a means to enhance metabolic stability and binding affinity. Consequently, the efficient functionalization of 4,4-difluorocyclohexanecarboxylic acid is of paramount importance. This guide provides an in-depth technical comparison of the reactivity of key derivatives of this compound, offering insights into their preparation and application in common synthetic transformations.

The Influence of Gem-Difluorination on Carbonyl Reactivity

The reactivity of carboxylic acid derivatives is fundamentally governed by the electrophilicity of the carbonyl carbon.[1] Electron-withdrawing substituents attached to the carbonyl group enhance its electrophilicity, thereby increasing its susceptibility to nucleophilic attack. The gem-difluoro group at the 4-position of the cyclohexane ring, while not directly attached to the carbonyl, exerts a significant electron-withdrawing inductive effect (-I) through the sigma framework of the ring. This effect increases the partial positive charge on the carbonyl carbon, making this compound and its derivatives intrinsically more reactive than their non-fluorinated counterparts.[2][3]

This enhanced reactivity is a double-edged sword: while it can facilitate desired transformations, it may also necessitate more carefully controlled reaction conditions to avoid side reactions. This guide will explore the practical implications of this electronic effect on the reactivity of the parent acid and its common derivatives: the acyl chloride, methyl ester, and N-hydroxy-succinimidyl (NHS) ester.

Synthesis of this compound and its Derivatives

The parent acid is accessible through various synthetic routes, with a common method involving the hydrolysis of its corresponding ethyl ester.[4][5]

Protocol 1: Synthesis of this compound[5]
  • Dissolution: Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (5.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and acidify to pH 4 with 1 M HCl.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product as a white solid.

The derivatives are typically prepared from the parent acid. The highly reactive acyl chloride can be synthesized using standard reagents like thionyl chloride or oxalyl chloride. The methyl ester can be formed via Fischer esterification, and the NHS ester, a common activated ester for bioconjugation, is prepared using N-hydroxysuccinimide and a coupling agent.

Reactivity Comparison in Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in drug discovery.[6] The choice of carboxylic acid derivative significantly impacts reaction times, yields, and the required coupling conditions, especially when dealing with sterically hindered or electron-deficient amines.

Acyl Chloride: The Most Reactive Derivative

4,4-Difluorocyclohexanoyl chloride is the most electrophilic and, therefore, the most reactive derivative. It reacts rapidly with primary and secondary amines at room temperature, often without the need for a coupling agent, to form the corresponding amide.[7]

Advantages:

  • High Reactivity: Rapid reaction rates, often complete within minutes to a few hours at room temperature.

  • No Coupling Agent Required: Simplifies purification as it avoids the byproducts of coupling reagents.

Disadvantages:

  • Moisture Sensitivity: Readily hydrolyzes back to the carboxylic acid in the presence of water.

  • Corrosive Byproduct: Generates HCl, which must be scavenged by a base (e.g., triethylamine, pyridine) to drive the reaction to completion and prevent salt formation with the amine nucleophile.

  • Potential for Side Reactions: Its high reactivity can be non-selective with multifunctional substrates.

NHS Ester: The Activated Ester for Controlled Amidation

The N-hydroxysuccinimidyl ester of this compound is an "activated ester." While less reactive than the acyl chloride, it is significantly more reactive than the corresponding methyl ester. It offers a good balance between reactivity and stability, making it a popular choice, particularly in bioconjugation and peptide synthesis.

Advantages:

  • Good Stability: Can often be isolated and stored, unlike the highly moisture-sensitive acyl chloride.

  • Clean Reactions: The byproduct, N-hydroxysuccinimide, is water-soluble and generally easy to remove during work-up.

  • Good for Precious Amines: Its predictable reactivity allows for the use of near-stoichiometric amounts of the amine.

Disadvantages:

  • Requires a Two-Step Process: The NHS ester must first be prepared from the carboxylic acid.

  • Slower Reactions than Acyl Chloride: Reaction times are typically longer than with the corresponding acyl chloride.

Methyl Ester: The Least Reactive Derivative

The methyl ester is the least reactive of the derivatives discussed here for direct amidation. The direct reaction with an amine to form an amide is generally very slow and requires high temperatures, often making it impractical for complex molecules. Amide formation from the ester typically proceeds via aminolysis, which is often catalyzed by a strong acid or base, or requires activation.

Advantages:

  • High Stability: Very stable to storage and handling.

Disadvantages:

  • Low Reactivity: Direct amidation is often inefficient and requires harsh conditions.

  • Generally Unsuitable for Direct Amidation: Better suited as a protecting group for the carboxylic acid.

Direct Coupling of the Carboxylic Acid

With the advent of modern coupling reagents, the direct use of this compound in amide bond formation is often the most convenient approach. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine.[8][9]

Advantages:

  • One-Pot Procedure: Avoids the need to synthesize and isolate an activated derivative.

  • High Efficiency: Modern coupling reagents can provide high yields even with challenging substrates.

  • Milder Conditions: Generally proceeds under mild conditions, preserving sensitive functional groups.

Disadvantages:

  • Cost of Reagents: Coupling reagents can be expensive, especially on a large scale.

  • Purification Challenges: The byproducts of the coupling reaction can sometimes complicate purification.

Reactivity Comparison in Esterification

The formation of esters from this compound derivatives is another crucial transformation. The reactivity trends observed in amidation generally hold true for esterification.

Acyl Chloride

4,4-Difluorocyclohexanoyl chloride reacts rapidly with alcohols to form esters. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This is the preferred method for esterifying sterically hindered alcohols, where Fischer esterification might fail.

Carboxylic Acid (Fischer Esterification)

The direct esterification of this compound with an alcohol under acidic catalysis (Fischer esterification) is a common and economical method.[2] The reaction is an equilibrium process, and to achieve high yields, it is necessary to either use a large excess of the alcohol or remove the water formed during the reaction. Due to the electron-withdrawing nature of the gem-difluoro group, the carbonyl carbon is more electrophilic, potentially leading to faster reaction rates compared to the non-fluorinated analogue.

Comparative Data Summary
DerivativeRelative Reactivity in AmidationTypical Amidation ConditionsRelative Reactivity in EsterificationTypical Esterification Conditions
Acyl Chloride Very HighAmine, non-nucleophilic base (e.g., Et3N), aprotic solvent, 0°C to RTVery HighAlcohol, non-nucleophilic base (e.g., pyridine), aprotic solvent, 0°C to RT
NHS Ester HighAmine, aprotic solvent (e.g., DMF, CH2Cl2), RTModerateNot a common method for general ester synthesis
Carboxylic Acid Moderate (with coupling agent)Amine, coupling agent (e.g., HATU, EDC/HOBt), base (e.g., DIPEA), aprotic solvent, RTModerateAlcohol (often as solvent), acid catalyst (e.g., H2SO4), heat, removal of water
Methyl Ester Very LowHigh temperatures, sealed tube, or catalytic conditions (aminolysis)N/A (Product)N/A (Product)

Experimental Protocols

Protocol 2: Amide Formation from 4,4-Difluorocyclohexanoyl Chloride
  • Dissolution: Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add a solution of 4,4-difluorocyclohexanoyl chloride (1.1 eq) in anhydrous DCM.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Amide Formation from this compound using HATU[10]
  • Activation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 4: Fischer Esterification of this compound[2]
  • Mixing: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), the desired alcohol (can be used as the solvent, >10 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heating: Heat the mixture to reflux.

  • Reaction: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude ester by distillation or column chromatography.

Visualization of Reaction Workflows

G cluster_synthesis Synthesis of Starting Materials cluster_reactions Comparative Reactions start Ethyl 4,4-Difluorocyclohexanecarboxylate acid This compound start->acid LiOH, THF/H2O acyl_chloride 4,4-Difluorocyclohexanoyl Chloride acid->acyl_chloride SOCl2 or (COCl)2 nhs_ester NHS Ester acid->nhs_ester NHS, EDC methyl_ester Methyl Ester acid->methyl_ester MeOH, H+ amide Amide acid->amide Coupling Agent (e.g., HATU) ester_prod Ester acid->ester_prod H+, Heat (Fischer Esterification) acyl_chloride->amide Base acyl_chloride->ester_prod Base nhs_ester->amide methyl_ester->amide Harsh Conditions (Aminolysis) amine Amine (R-NH2) amine->amide alcohol Alcohol (R-OH) alcohol->ester_prod

Caption: Synthetic pathways to this compound derivatives and their subsequent reactivity in amide and ester formation.

Conclusion

The presence of the 4,4-difluoro moiety enhances the electrophilicity of the carbonyl carbon in this compound and its derivatives, leading to increased reactivity compared to their non-fluorinated analogues. The choice of derivative for a given transformation is a trade-off between reactivity, stability, and the demands of the specific synthetic challenge.

  • 4,4-Difluorocyclohexanoyl chloride is the most reactive derivative, ideal for rapid conversions and for reactions with sterically hindered nucleophiles, but requires anhydrous conditions.

  • Direct coupling of this compound using modern coupling reagents offers a convenient and highly efficient one-pot method suitable for a wide range of substrates.

  • The NHS ester provides a good balance of reactivity and stability, making it a reliable choice for controlled reactions, especially in bioconjugation.

  • The methyl ester is the least reactive and is generally not suitable for direct amidation under mild conditions.

By understanding the relative reactivities and leveraging the appropriate experimental protocols, researchers can effectively incorporate the 4,4-difluorocyclohexane scaffold into complex molecules, harnessing its unique properties for the development of novel pharmaceuticals and advanced materials.

References

The Impact of Halogenation on the Biological Activity of Cyclohexanecarboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Among the various chemical tools available, halogenation stands out as a powerful strategy to modulate a molecule's biological activity, metabolic stability, and pharmacokinetic properties. This guide provides an in-depth comparison of 4,4-Difluorocyclohexanecarboxylic acid and its halogenated analogs, offering insights into how the choice of halogen can profoundly influence a compound's performance. By integrating experimental data and established principles of medicinal chemistry, we aim to equip researchers with the knowledge to make informed decisions in the design of next-generation therapeutics.

The Rationale for Halogenation in Drug Design: Beyond Simple Substitution

The introduction of halogens—typically fluorine, chlorine, or bromine—into a molecular scaffold is a well-established practice in medicinal chemistry. This is not merely an exercise in atomic substitution but a strategic maneuver to fine-tune a compound's physicochemical properties. The unique characteristics of each halogen, such as size, electronegativity, and lipophilicity, can lead to significant alterations in how a molecule interacts with its biological target and how it is processed by the body.

Fluorine, with its small size and high electronegativity, often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1] The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[1] Chlorine and bromine, being larger and more polarizable, can introduce favorable interactions within a protein's binding pocket, potentially increasing affinity and selectivity.[2][3] However, these larger halogens can also impact a compound's overall lipophilicity and metabolic fate, sometimes in unpredictable ways.[2]

Comparative Analysis of Halogenated Cyclohexanecarboxylic Acids

While direct head-to-head comparative studies of this compound against its other halogenated counterparts are not extensively documented in publicly available literature, we can construct a comparative framework based on established structure-activity relationships and data from related compounds. The following sections will explore key biological parameters and how they are likely to be influenced by the nature of the halogen at the 4-position of the cyclohexanecarboxylic acid core.

Physicochemical Properties: A Foundation for Biological Activity

The table below summarizes the predicted and observed physicochemical properties of 4-halogenated cyclohexanecarboxylic acids. These properties are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

PropertyNon-halogenated4,4-Difluoro4-Chloro4-Bromo
Molecular Weight ( g/mol ) 128.17164.15[4]162.61[5]207.07[6]
LogP (Predicted) ~1.3~1.6~1.6[5]~1.8[4]
pKa ~4.9Lower than non-halogenatedSimilar to non-halogenatedSimilar to non-halogenated
Key Structural Feature Unsubstituted cyclohexane ringGem-difluoro substitutionSingle chloro substituentSingle bromo substituent

Note: Some values are calculated or estimated based on chemical principles and available data for similar compounds.

The gem-difluoro substitution in this compound is expected to have a unique impact on its conformation and electronic properties compared to its mono-halogenated analogs. This can influence how the molecule presents its carboxylic acid functional group for interaction with biological targets.

Biological Performance: A Comparative Overview

The subsequent sections delve into a comparison of the anticipated biological activities of these compounds, supported by data from analogous systems where available.

Metabolic Stability:

The strategic placement of fluorine atoms is a widely recognized method to enhance metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes.[1]

Comparative Insight: It is highly probable that this compound exhibits superior metabolic stability compared to its non-halogenated, chlorinated, and brominated analogs. The strong C-F bonds are less susceptible to enzymatic cleavage. While monochlorination and monobromination can also offer some metabolic shielding, the gem-difluoro group provides a more robust block to metabolism at that position.

Target Binding Affinity:

The nature of the halogen can significantly influence a molecule's binding affinity for its target protein. Larger, more polarizable halogens like chlorine and bromine can participate in halogen bonding, a type of non-covalent interaction that can enhance binding.[3]

Comparative Insight: While fluorine is generally a poor halogen bond donor, chlorine and bromine are more capable of forming these interactions.[3] Therefore, it is plausible that 4-chloro- and 4-bromocyclohexanecarboxylic acid could exhibit higher binding affinities for certain targets compared to the difluoro analog, provided the binding pocket has a suitable halogen bond acceptor. However, the unique electronic and conformational effects of the difluoro group could also lead to high affinity through other types of interactions. A molecular matched pair analysis of a large dataset of compounds showed that, on average, chlorinated compounds were slightly more active than their fluorinated counterparts.[2]

Cell Permeability:

A compound's ability to cross cell membranes is crucial for its bioavailability and access to intracellular targets. Lipophilicity, as indicated by LogP, is a key factor influencing permeability.

Comparative Insight: Based on predicted LogP values, the lipophilicity increases from the difluoro to the bromo analog. This suggests that the bromo and chloro analogs may have slightly higher passive diffusion across cell membranes compared to the difluoro analog. However, other factors such as molecular size and interactions with membrane transporters also play a significant role.

Cytotoxicity:

The introduction of halogens can sometimes confer cytotoxic properties to a molecule. This is a critical parameter to assess, especially in the early stages of drug development.

Comparative Insight: The cytotoxicity of halogenated compounds can be species- and cell-type-specific.[7] For instance, studies on halogenated alkanes have shown varying degrees of cytotoxicity in rat hepatocytes.[7] It is essential to experimentally determine the cytotoxic profile of each analog. Generally, increased lipophilicity can sometimes correlate with increased non-specific cytotoxicity.

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical comparisons discussed above, a series of well-defined in vitro assays are essential. The following are detailed protocols for key experiments that would provide a robust comparison of the biological activities of this compound and its halogenated analogs.

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is a standard method to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Materials:

  • Test compounds (4,4-difluoro-, 4-chloro-, 4-bromo-, and non-halogenated cyclohexanecarboxylic acid)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, HLM, and the test compound at a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining compound versus time to determine the elimination rate constant (k).

  • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Data Visualization:

cluster_workflow Metabolic Stability Assay Workflow Compound Incubation Compound Incubation Reaction Quenching Reaction Quenching Compound Incubation->Reaction Quenching Time Points Sample Analysis Sample Analysis Reaction Quenching->Sample Analysis LC-MS/MS Data Analysis Data Analysis Sample Analysis->Data Analysis Quantification

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Objective: To determine the concentration of the test compounds that causes a 50% reduction in cell viability (IC50).

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, or a cancer cell line relevant to a therapeutic target)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Visualization:

cluster_mtt MTT Assay Principle MTT (Yellow) MTT (Yellow) Mitochondrial Dehydrogenase (Viable Cells) Mitochondrial Dehydrogenase (Viable Cells) MTT (Yellow)->Mitochondrial Dehydrogenase (Viable Cells) Formazan (Purple) Formazan (Purple) Mitochondrial Dehydrogenase (Viable Cells)->Formazan (Purple) Solubilization Solubilization Formazan (Purple)->Solubilization Colorimetric Measurement Colorimetric Measurement Solubilization->Colorimetric Measurement

Caption: Principle of the MTT cytotoxicity assay.

Protocol 3: Target Binding Affinity (Radioligand Binding Assay)

This assay is the gold standard for measuring the affinity of a ligand for its receptor.[11]

Objective: To determine the inhibitory constant (Ki) of the test compounds for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • A specific radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and the test compound at various concentrations.

  • To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log of the competitor concentration to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Visualization:

cluster_binding Radioligand Binding Assay Logic Receptor Receptor Binding Binding Receptor->Binding Radioligand Radioligand Radioligand->Binding Test Compound Test Compound Test Compound->Binding Competition Separation Separation Binding->Separation Filtration Quantification Quantification Separation->Quantification Scintillation Counting

Caption: Logical flow of a competitive radioligand binding assay.

Conclusion and Future Directions

The choice of halogen in the design of cyclohexanecarboxylic acid-based drug candidates has a profound impact on their biological activity. While this compound is likely to offer advantages in terms of metabolic stability, its chlorinated and brominated analogs may provide opportunities for enhanced target binding through halogen bonding. A comprehensive experimental evaluation using the protocols outlined in this guide is crucial for selecting the optimal candidate for further development. Future research should focus on generating direct comparative data for this series of compounds to further elucidate the nuanced structure-activity relationships governed by halogen substitution. Such studies will undoubtedly contribute to the more rational design of safer and more effective medicines.

References

The Strategic Advantage of Gem-Difluorination: A Comparative Guide to the Structure-Activity Relationship of 4,4-Difluorocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing drug-like properties. The 4,4-difluorocyclohexanecarboxylic acid motif, in particular, has emerged as a privileged structure, offering a unique combination of conformational rigidity and metabolic stability. This guide provides an in-depth comparison of this compound derivatives, elucidating their structure-activity relationships (SAR) with supporting experimental data and detailed protocols.

The Impact of Gem-Difluorination on Physicochemical Properties

The introduction of a gem-difluoro group at the 4-position of the cyclohexane ring profoundly influences a molecule's physicochemical profile, a critical determinant of its pharmacokinetic and pharmacodynamic behavior. This strategic fluorination is not merely an isosteric replacement for a methylene group but a tool to fine-tune key parameters.

A comparative analysis of functionalized gem-difluorinated cycloalkanes with their non-fluorinated counterparts reveals several key trends. The strong electron-withdrawing nature of the two fluorine atoms impacts the acidity (pKa) of the carboxylic acid group due to inductive effects.[1] This modulation of pKa can be crucial for optimizing interactions with biological targets and for controlling the ionization state of the molecule at physiological pH.

Furthermore, gem-difluorination has a complex influence on lipophilicity (LogP) and aqueous solubility.[1] These properties are not straightforwardly predictable and are affected by the overall molecular structure, including the nature of other functional groups present.[1] Crucially, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by enzymes such as the cytochrome P450 family. This "metabolic blocking" at a susceptible position can significantly enhance a compound's metabolic stability, leading to a longer in vivo half-life and improved bioavailability.[1]

Structure-Activity Relationship of this compound Derivatives as CCR5 Antagonists

A prime example of the successful application of the this compound scaffold is in the development of C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection.[2] CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a well-validated drug target.[2]

Systematic SAR studies have been conducted on derivatives where the this compound moiety is incorporated as an amide. These studies have revealed critical insights into the structural requirements for potent CCR5 antagonism.

Comparative Biological Data

The following table summarizes the in vitro activity of key this compound derivatives as CCR5 antagonists.

Compound IDStructureTargetAssay TypeIC50 (nM)
Compound 28 4,4-difluorocyclohexylcarboxamide derivativeHIV-1HOS (Human Osteosarcoma) Cell-based Assay58[2]
Maraviroc N/A (Reference Compound)HIV-1VariesVaries

Note: The specific structure of Compound 28 is proprietary to the original researchers and not publicly available in full detail. It is described as a 4,4-disubstituted piperidine-based CCR5 antagonist derived from this compound.

The SAR studies indicate that the 4,4-difluorocyclohexyl group plays a crucial role in anchoring the molecule within the binding pocket of the CCR5 receptor. Modifications to the linker and the amide moiety have been explored to optimize potency and pharmacokinetic properties.[2] The data for Compound 28, with its potent anti-HIV-1 activity (IC50 = 58 nM), underscores the value of the 4,4-difluorocyclohexyl scaffold in achieving high-affinity binding.[2]

Experimental Protocols

To ensure the robust evaluation of novel this compound derivatives, standardized and validated experimental protocols are essential. The following sections detail key methodologies for assessing their biological activity and metabolic stability.

Protocol 1: CCR5 Receptor Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, providing a measure of its binding affinity.[3]

Materials:

  • Human CCR5-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α)

  • Test compounds (serial dilutions)

  • Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, combine the CCR5-expressing cell membranes, the radiolabeled ligand, and either the test compound or vehicle control.

  • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Protocol 2: HIV-1 Entry (Pseudovirus) Assay

This cell-based assay measures the ability of a compound to inhibit the entry of a pseudovirus expressing the HIV-1 envelope glycoprotein into target cells expressing CD4 and CCR5.[4][5]

Materials:

  • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-responsive luciferase reporter gene)

  • Pseudovirus stock (e.g., replication-defective HIV-1 particles pseudotyped with an R5-tropic envelope glycoprotein)

  • Test compounds (serial dilutions)

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the target cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Pre-incubate the pseudovirus with the serial dilutions of the test compound for 1 hour at 37°C.[4]

  • Remove the medium from the target cells and add the virus-inhibitor mixture.[4]

  • Incubate the plate for 48 hours at 37°C.[4]

  • Lyse the cells and measure the luciferase activity using a luminometer.[4]

  • Calculate the percent inhibition of viral entry for each concentration of the test compound relative to the virus-only control and determine the IC50 value.[4]

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.[1][6][7]

Materials:

  • Pooled human liver microsomes

  • Test compounds

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Thaw the pooled liver microsomes on ice.

  • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

  • Add the test compound to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

Visualizing Key Concepts and Workflows

To further clarify the concepts and experimental processes discussed, the following diagrams are provided.

SAR_Concept cluster_Scaffold This compound Scaffold cluster_Properties Physicochemical & Biological Properties Scaffold Core Moiety PKA pKa Scaffold->PKA Influences LogP LogP Scaffold->LogP Modulates Stability Metabolic Stability Scaffold->Stability Enhances Activity Biological Activity (e.g., CCR5 Antagonism) Scaffold->Activity Confers

Caption: The this compound scaffold influences key drug-like properties.

HIV_Entry_Inhibition cluster_Cell Host Cell Surface HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Co-receptor gp120->CCR5 3. Binds HostCell Host Cell (CD4+ T-cell) CD4->CCR5 2. Conformational Change   Exposes CCR5 Binding Site Fusion Membrane Fusion & Viral Entry CCR5->Fusion NoEntry Viral Entry Blocked CCR5->NoEntry Inhibitor 4,4-Difluorocyclohexyl Derivative Inhibitor->CCR5 Blocks Interaction

Caption: Mechanism of HIV-1 entry and its inhibition by a CCR5 antagonist.

Metabolic_Stability_Workflow Start Start: Test Compound Incubation Incubate with Liver Microsomes + NADPH (37°C) Start->Incubation TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->TimePoints Quench Quench Reaction (Acetonitrile + Internal Std.) TimePoints->Quench Analysis LC-MS/MS Analysis (Quantify Parent Compound) Quench->Analysis Data Calculate t½ and CLint Analysis->Data

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of metabolically robust and potent therapeutic agents. Its application in the development of CCR5 antagonists for HIV-1 therapy highlights its potential. By understanding the fundamental principles of how gem-difluorination impacts physicochemical properties and by employing rigorous in vitro assays, researchers can effectively leverage this scaffold to accelerate the discovery and development of novel drugs. This guide serves as a foundational resource for professionals in the field, providing both the conceptual framework and the practical methodologies necessary for the successful exploration of this compound derivatives.

References

A Comparative Guide to the Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid: A Validated Protocol and Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. 4,4-Difluorocyclohexanecarboxylic acid, a key building block, is increasingly sought after for its role in the synthesis of novel therapeutics, including macrolide antibiotics.[1][2][3] Its geminal difluoro motif on a cyclohexane ring can impart unique conformational constraints and metabolic stability to a lead compound. This guide provides a detailed, validated laboratory-scale synthesis of this compound, alongside a comparative analysis of an alternative industrial-scale approach, to inform strategic synthetic planning.

Validated Laboratory Synthesis: Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate

This protocol details a highly efficient and straightforward method for the preparation of this compound via the hydrolysis of its corresponding ethyl ester. The high yield and operational simplicity make it an excellent choice for laboratory-scale synthesis.

Experimental Protocol

Materials:

  • Ethyl 4,4-difluorocyclohexanecarboxylate

  • Tetrahydrofuran (THF)

  • Deionized Water (H₂O)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1 equivalent) in tetrahydrofuran (THF).

  • Add deionized water to the solution.

  • To this biphasic mixture, add lithium hydroxide monohydrate (5 equivalents) in one portion.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Upon reaction completion (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate.

  • Adjust the pH of the aqueous layer to approximately 4 using 1 M HCl.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer once more with ethyl acetate.

  • Combine all organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[1][4]

Yield and Characterization: This procedure has a reported yield of up to 97%.[1][4] The final product can be characterized by ¹H NMR spectroscopy. The expected ¹H NMR spectrum in DMSO-d₆ shows a characteristic singlet for the carboxylic acid proton at approximately 12.28 ppm.[1][4]

Rationale and In-Depth Discussion

The choice of lithium hydroxide as the base is crucial for the saponification of the ester. While other bases like sodium hydroxide or potassium hydroxide could be used, lithium hydroxide is often preferred for its high reactivity and solubility in aqueous-organic solvent mixtures. The use of a THF/water solvent system ensures that both the ester starting material and the hydroxide salt are sufficiently solubilized to allow for an efficient reaction at the interface of the two phases. The acidic workup is necessary to protonate the carboxylate salt formed during the reaction, yielding the final carboxylic acid product.

Alternative Synthesis Route: A Multi-step Industrial Approach

An alternative synthesis, outlined in patent literature, is designed for larger-scale production and starts from a different precursor.[5] This method involves the fluorination of a cyclohexanone derivative, followed by purification and hydrolysis.

Conceptual Workflow of the Patented Route
  • Fluorination: The synthesis often begins with the fluorination of a 4-oxocyclohexanecarboxylate derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This step introduces the key geminal difluoro group but can also lead to the formation of a fluoroalkene byproduct.

  • Purification: The mixture of the desired 4,4-difluorocyclohexanecarboxylate and the fluoroalkene byproduct can be challenging to separate. The patent describes a method of selective oxidation of the unwanted alkene using an oxidizing agent, which may include hydrogen peroxide in acetic acid. This converts the byproduct into a more easily separable derivative.[5]

  • Hydrolysis: The purified 4,4-difluorocyclohexyl ethyl formate is then hydrolyzed to the final carboxylic acid, similar to the final step in the laboratory-scale synthesis.

This industrial method highlights a key challenge in fluorination chemistry: the formation of elimination byproducts. The patent criticizes a previous method that used the highly toxic and expensive osmium tetroxide for the purification step, proposing a more environmentally benign and cost-effective alternative.[5]

Comparative Analysis

FeatureValidated Laboratory ProtocolAlternative Industrial Route
Starting Material Ethyl 4,4-difluorocyclohexanecarboxylate4-Oxocyclohexanecarboxylate derivative
Number of Steps 13 or more
Reported Yield High (up to 97%)[1][4]Moderate overall yield (e.g., 48% over three steps mentioned as a prior art example)[5]
Key Reagents LiOH, THF, EtOAc, HClDAST, Oxidizing agents (e.g., H₂O₂/AcOH)
Scalability Excellent for lab-scaleDesigned for industrial production
Safety & Environmental Standard laboratory proceduresInvolves hazardous fluorinating agents and requires careful handling of byproducts.

Visualizing the Synthetic Pathways

Diagram 1: Laboratory Synthesis Workflow

Laboratory_Synthesis_Workflow Start Ethyl 4,4-difluorocyclohexanecarboxylate Reaction Hydrolysis with LiOH in THF/H₂O Start->Reaction Workup Acidic Workup (HCl) & Extraction (EtOAc) Reaction->Workup Purification Drying (MgSO₄) & Concentration Workup->Purification Product This compound Purification->Product

Caption: Workflow for the laboratory-scale synthesis of this compound.

Diagram 2: Reaction Scheme for Laboratory Synthesis

Reaction_Scheme Reactant Ethyl 4,4-difluorocyclohexanecarboxylate Product This compound Reactant->Product Reagents 1. LiOH, THF/H₂O 2. HCl Reagents->Reactant

Caption: Reaction scheme for the hydrolysis of the ethyl ester to the carboxylic acid.

Conclusion

For laboratory-scale synthesis where high purity and yield are paramount, the direct hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate is the recommended and validated method. It is a robust and reliable procedure with a straightforward workup. For industrial-scale production, where the cost and availability of starting materials are major drivers, a multi-step synthesis from a more fundamental precursor, despite its lower overall yield and more complex purification, may be the more economically viable approach. The choice of synthetic route will ultimately depend on the specific needs, scale, and resources of the research or production team.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of cis- and trans-4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Why Stereoisomeric Purity Matters

In the landscape of modern drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of function. The isomers of 4,4-Difluorocyclohexanecarboxylic acid serve as a prime example. This compound is a valuable building block, notably used in the synthesis of advanced macrolide antibiotics and other complex pharmaceutical agents.[1] The cis and trans isomers, while chemically identical in terms of connectivity, present different spatial orientations of their carboxyl and fluorine substituents. This seemingly subtle difference in stereochemistry can profoundly impact a molecule's biological activity, binding affinity, and metabolic stability.

Consequently, the ability to unambiguously distinguish between these isomers is paramount for quality control, process optimization, and regulatory compliance. This guide provides a comprehensive comparison of the expected spectroscopic signatures of cis- and trans-4,4-Difluorocyclohexanecarboxylic acid, drawing upon foundational principles and experimental data from analogous fluorinated cyclohexane systems. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between molecular conformation and spectral output.

The Conformational Landscape: A Prerequisite for Spectral Interpretation

To understand the spectroscopic differences between the cis and trans isomers, we must first consider their preferred three-dimensional structures. Like cyclohexane, these molecules adopt a low-energy chair conformation to minimize steric and torsional strain. The key distinction between the isomers lies in the relative orientation of the carboxylic acid group at the C1 position.

  • trans-isomer: The thermodynamically more stable isomer, where the bulky carboxylic acid group preferentially occupies an equatorial position to minimize steric hindrance with the axial hydrogens on the ring.

  • cis-isomer: In this configuration, the carboxylic acid group is forced into an axial position. This arrangement is generally less stable due to 1,3-diaxial interactions with the axial hydrogens at the C3 and C5 positions.

This fundamental difference in the spatial arrangement of the carboxyl group dictates the magnetic and vibrational environment of the entire molecule, giving rise to distinct and predictable spectroscopic fingerprints.

Caption: Chair conformations of trans and cis isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool

NMR spectroscopy is the most powerful technique for elucidating the subtle structural differences between these isomers. The distinct magnetic environments of the protons, carbons, and fluorine nuclei in the axial vs. equatorial positions lead to predictable variations in chemical shifts and coupling constants.[2]

¹H NMR Spectroscopy

The most diagnostic signal in the ¹H NMR spectrum is the resonance of the proton at C1, which is directly attached to the carbon bearing the carboxylic acid group (the methine proton).

  • trans-Isomer (Axial H1): With the COOH group in the equatorial position, the H1 proton is axial. It will exhibit large axial-axial couplings (³J ≈ 10-13 Hz) to the two axial protons at C2 and C6. This will typically result in a signal appearing as a triplet of triplets or a complex multiplet with a large overall width. Axial protons are generally more shielded and thus resonate at a slightly lower chemical shift (further upfield) compared to their equatorial counterparts.

  • cis-Isomer (Equatorial H1): With the COOH group in the axial position, the H1 proton is equatorial. It will display smaller axial-equatorial and equatorial-equatorial couplings (³J ≈ 2-5 Hz) to the protons at C2 and C6. This results in a signal that is a narrow multiplet, often appearing as a broad singlet or a triplet with small coupling constants. Equatorial protons are typically deshielded and appear at a higher chemical shift (further downfield).

The remaining cyclohexane ring protons will appear as a series of complex, overlapping multiplets, further complicated by coupling to the fluorine atoms.[1][3]

¹⁹F NMR Spectroscopy

Due to its 100% natural abundance and high sensitivity, ¹⁹F NMR is an exceptionally informative technique for analyzing fluorinated compounds.[4] In the 4,4-difluoro system, one fluorine atom is axial and the other is equatorial. These two fluorine nuclei are chemically non-equivalent and will show distinct signals.

  • Chemical Shift: Based on studies of 1,1-difluorocyclohexane, the equatorial fluorine is significantly deshielded relative to the axial fluorine, resulting in a downfield shift of approximately 15-20 ppm.[5][6] This large difference in chemical shift is a hallmark of gem-difluorocyclohexane systems.

  • Coupling Constants: The magnitude of the vicinal coupling constants (³JHF) between the fluorine atoms and the protons at the C3 and C5 positions is highly dependent on the dihedral angle.

    • ³JF(ax)-H(ax) (anti-periplanar) is expected to be large (≈ 30-35 Hz).[6]

    • ³JF(ax)-H(eq), ³JF(eq)-H(ax), and ³JF(eq)-H(eq) (gauche) are all expected to be smaller (≈ 5-12 Hz).[5]

While the fundamental ¹⁹F spectrum will be similar for both isomers (two distinct fluorine environments), the precise chemical shifts may be subtly influenced by the long-range electronic effects of the axial vs. equatorial carboxyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show predictable differences, primarily governed by the "gamma-gauche effect." This principle states that a carbon atom experiences a shielding effect (an upfield shift of 2-5 ppm) when it is in a gauche relationship with a substituent three bonds away.

  • trans-Isomer (Equatorial COOH): The C3 and C5 carbons are anti to the carboxyl group.

  • cis-Isomer (Axial COOH): The C3 and C5 carbons are gauche to the carboxyl group. Therefore, the C3 and C5 signals in the cis isomer are expected to be shifted upfield relative to the same signals in the trans isomer.

The carbon directly bonded to the two fluorine atoms (C4) will appear as a triplet due to one-bond C-F coupling (¹JCF), typically with a large coupling constant of 240-250 Hz.

Summary of Predicted NMR Data
Spectroscopic Parametertrans-Isomer (Equatorial COOH)cis-Isomer (Axial COOH)Rationale
¹H Chemical Shift (H1) More UpfieldMore DownfieldAxial protons are more shielded than equatorial protons.
¹H Coupling (H1) Broad multiplet, large ³Jax-ax (10-13 Hz)Narrow multiplet, small ³Jeq-ax/eq (2-5 Hz)Coupling constants are dependent on the dihedral angle.
¹³C Chemical Shift (C3/C5) More DownfieldMore UpfieldGamma-gauche effect from the axial COOH group causes shielding.
¹⁹F Chemical Shift (Fax vs Feq) Large Δδ (≈15-20 ppm)Large Δδ (≈15-20 ppm)Intrinsic difference in shielding for axial vs. equatorial fluorine.[5]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to resolve coupling patterns.

    • Integrate all signals and determine chemical shifts relative to a reference standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Alternatively, run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is highly sensitive, so fewer scans are typically needed.

    • Reference the spectrum relative to an external standard like CFCl₃ (0 ppm).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

Caption: General workflow for NMR-based isomer identification.

Infrared (IR) Spectroscopy: Confirming Functional Groups

IR spectroscopy is an excellent first-pass technique for confirming the presence of the required functional groups. However, distinguishing between the cis and trans isomers is more challenging and relies on subtle differences in the fingerprint region (below 1500 cm⁻¹).[7]

Key Vibrational Modes:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C-H Stretch: Sharp peaks will appear just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the cyclohexane ring.[8]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption will be present around 1700-1725 cm⁻¹. The exact position can be slightly affected by the molecular conformation, but this is often a minor shift.

  • C-F Stretch: Strong, characteristic C-F stretching absorptions are expected in the 1000-1200 cm⁻¹ region.[9]

The primary difference between the isomers will manifest in the complex vibrational modes of the cyclohexane ring skeleton within the fingerprint region. These differences arise from the different molecular symmetries of the two conformations. While these subtle shifts can be used for identification with authentic reference spectra, they are difficult to predict ab initio with high confidence.

Expected IR AbsorptionWavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very Broad, Strong
C-H Stretch (sp³)2850 - 2960Medium-Strong, Sharp
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, Sharp
C-F Stretch1000 - 1200Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the major peaks.

Mass Spectrometry (MS): Fragmentation and Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. For simple diastereomers like these, the electron ionization (EI) mass spectra are often very similar, as the initial high-energy ionization event can lead to ring-opening and loss of stereochemical information. However, subtle differences in fragment ion abundances may sometimes be observed.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (C₇H₁₀F₂O₂), which is 164.06.[10] This peak may be of low intensity depending on its stability.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak at M-18 (m/z 146) from the loss of water.

    • Loss of a Fluorine radical (•F): A peak at M-19 (m/z 145).

    • Loss of the Carboxyl Group (•COOH): A significant peak at M-45 (m/z 119) is expected from the cleavage of the C1-COOH bond.[11]

    • Alpha-Cleavage: The base peak in many carboxylic acid derivatives is the acylium ion (R-CO⁺).[11] However, for this cyclic system, fragmentation of the ring is more complex.

While MS is essential for confirming molecular identity, it is the least likely of these three techniques to provide unambiguous differentiation between the cis and trans isomers on its own.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for a solid or via a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Conclusion

The differentiation of cis- and trans-4,4-Difluorocyclohexanecarboxylic acid is a task readily achievable with modern spectroscopic techniques. While IR and MS are crucial for confirming functional groups and molecular weight, NMR spectroscopy stands out as the definitive method for unambiguous stereoisomeric assignment. The distinct chemical shift and, most importantly, the coupling pattern of the C1 proton provide a clear and reliable fingerprint for the equatorial (trans) versus axial (cis) orientation of the carboxylic acid group. A comprehensive approach, utilizing all three techniques, provides a self-validating system that ensures the highest level of confidence in structural characterization, a non-negotiable requirement for researchers in the pharmaceutical and chemical sciences.

References

The Versatile Scaffold: A Comparative Guide to the Efficacy of Drug Candidates Derived from 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. One such privileged scaffold that has garnered considerable attention is 4,4-Difluorocyclohexanecarboxylic acid. Its rigid, fluorinated cyclohexane ring serves as a versatile building block for the synthesis of a diverse array of therapeutic agents. This guide provides a comprehensive comparison of the efficacy of drug candidates derived from this scaffold, with a focus on their applications as antiviral agents, macrolide antibiotics, and potential anticancer therapeutics. We will delve into the experimental data supporting their activity, the causality behind experimental design, and detailed protocols for their evaluation.

The 4,4-Difluorocyclohexyl Moiety: A Gateway to Enhanced Bioactivity

The 4,4-difluorocyclohexyl group offers several advantages in drug design. The gem-difluoro substitution locks the cyclohexane ring in a specific conformation, reducing the entropic penalty upon binding to a biological target. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of the carboxylic acid group and influence interactions with target proteins. This moiety has been successfully incorporated into a range of drug candidates, demonstrating its broad applicability in addressing various disease states.

I. CCR5 Antagonists for HIV-1 Therapy: The Maraviroc Story and Beyond

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. Blocking this interaction is a validated therapeutic strategy for the treatment of HIV/AIDS. The FDA-approved drug Maraviroc, which features a 4,4-difluorocyclohexanecarboxamide moiety, stands as a testament to the success of this approach.[1]

Mechanism of Action: Allosteric Inhibition of Viral Entry

CCR5 antagonists do not directly compete with the natural chemokine ligands for the binding site. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This induces a conformational change in the receptor that prevents its interaction with the viral envelope glycoprotein gp120, thereby blocking the fusion of the viral and host cell membranes.

CCR5 Antagonist Mechanism cluster_0 HIV-1 Viral Entry cluster_1 Inhibition by 4,4-Difluorocyclohexyl Derivative gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 Binds CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change in gp120 allows binding to Host_Cell Host Cell Membrane Drug Maraviroc Analogue Blocked_CCR5 Inactive CCR5 Conformation Drug->Blocked_CCR5 Allosteric Binding gp120_2 HIV-1 gp120 gp120_2->Blocked_CCR5 Binding Prevented Calcium_Mobilization_Assay Start Start Cell_Culture Culture CCR5-expressing cells Start->Cell_Culture Cell_Prep Harvest and load cells with Fluo-4 AM Cell_Culture->Cell_Prep Plating Plate cells in 96-well plate Cell_Prep->Plating Compound_Add Add serial dilutions of 4,4-difluorocyclohexyl derivatives Plating->Compound_Add Incubation Incubate Compound_Add->Incubation Ligand_Stim Stimulate with CCR5 agonist (e.g., RANTES) Incubation->Ligand_Stim Measure_Fluorescence Measure fluorescence intensity Ligand_Stim->Measure_Fluorescence Data_Analysis Calculate % inhibition and determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_Adhere Incubate overnight for cell adherence Seed_Cells->Incubate_Adhere Treat_Compounds Treat with 4,4-difluorocyclohexyl derivatives at various concentrations Incubate_Adhere->Treat_Compounds Incubate_Treatment Incubate for 24-72 hours Treat_Compounds->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_Formazan Solubilize Add solubilization solution Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate % viability and determine IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Benchmarking 4,4-Difluorocyclohexanecarboxylic Acid: A Strategic Intermediate for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3] The cyclohexane ring, a common scaffold in numerous drugs, often presents a liability for metabolic oxidation.[3] Consequently, fluorinated cyclohexane derivatives have garnered significant interest as metabolically robust bioisosteres.[3][4] Among these, 4,4-Difluorocyclohexanecarboxylic acid stands out as a versatile synthetic intermediate.

This guide provides an in-depth, data-driven comparison of this compound against its non-fluorinated and trifluoromethylated counterparts. We will dissect the nuanced effects of gem-difluorination on key drug-like properties, supported by experimental protocols and comparative data to inform rational molecular design.

The Impact of Gem-Difluorination at the 4-Position

The defining feature of this compound is the replacement of two hydrogen atoms on the same carbon with fluorine (a gem-difluoro moiety). This specific substitution imparts several critical advantages:

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] Placing the CF₂ group at the 4-position, a common site for oxidative metabolism on a cyclohexane ring, effectively shields the molecule from degradation, thereby enhancing its metabolic stability.[2][5][6]

  • Conformational Rigidity: The introduction of the gem-difluoro group can influence the conformational preferences of the cyclohexane ring.[2] This rigidification can reduce the entropic penalty upon binding to a biological target, potentially leading to improved affinity.[7]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity exerts a powerful inductive effect, altering the acidity and lipophilicity of the molecule.[2][8] This allows for the fine-tuning of properties crucial for absorption, distribution, metabolism, and excretion (ADME).

Comparative Benchmarking: A Data-Driven Analysis

To objectively assess the utility of this compound, we will benchmark it against two structurally related and commonly used intermediates: the parent Cyclohexanecarboxylic acid and 4-(Trifluoromethyl)cyclohexanecarboxylic acid.

Physicochemical Property Comparison

The table below summarizes key physicochemical properties, illustrating the distinct impact of different fluorination patterns.

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
Cyclohexanecarboxylic acid128.1731-34~4.9
This compound 164.15 103-107 [9][10]~4.06 [10]
4-(Trifluoromethyl)cyclohexanecarboxylic acid196.1676-80~4.2

Analysis of Trends:

  • Acidity (pKa): The introduction of fluorine atoms significantly increases the acidity (lowers the pKa) of the carboxylic acid.[8] This is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting carboxylate anion.[8] The gem-difluoro group in our target compound has a more pronounced effect on acidity than the trifluoromethyl group at the same position, a critical consideration for interactions with biological targets.

  • Lipophilicity (LogP): While not shown in the table due to variability in calculation methods, the effect on lipophilicity is nuanced. Generally, trifluoromethyl groups significantly increase lipophilicity.[2] In contrast, selective fluorination patterns, including gem-difluorination, can modulate this property more subtly and in some cases even increase polarity.[2][3][5] This allows chemists to enhance metabolic stability without dramatically increasing lipophilicity, which can be detrimental to solubility and pharmacokinetic profiles.[3]

Impact on Metabolic Stability and Biological Activity: A Case Study

To illustrate the practical implications of these property differences, consider a hypothetical drug discovery project where these intermediates are incorporated into a lead molecule via amide bond formation. The resulting derivatives are then tested for enzyme inhibition and metabolic stability.

Table 2: Illustrative Performance of Amide Derivatives (Note: Data is hypothetical and for comparative purposes only)

DerivativeTarget Enzyme IC₅₀ (nM)Human Liver Microsomal Stability (t½, min)
Cyclohexyl-amide250< 10
(4,4-Difluorocyclohexyl)-amide 80 > 60
(4-Trifluoromethylcyclohexyl)-amide15045

In this illustrative scenario, the derivative containing the 4,4-difluorocyclohexyl moiety exhibits superior potency and a dramatically improved metabolic half-life. Studies have shown that increasing the degree of fluorination on a cyclohexyl ring leads to a more metabolically stable compound.[5][6] The enhanced potency can be attributed to a combination of factors, including the conformationally restricted ring providing a better fit for the enzyme's active site and the altered electronics of the molecule.

Experimental Workflow: Standard Amide Coupling Protocol

The following is a robust, self-validating protocol for the synthesis of amide derivatives from these intermediates, a common transformation in drug development. The causality behind key choices is explained to ensure reproducibility and understanding.

Figure 1: Standard workflow for HATU-mediated amide bond formation.

Detailed Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

    • Rationale: HATU is a highly efficient, low-racemization coupling agent. DIPEA is a sterically hindered, non-nucleophilic base required to activate the carboxylic acid and neutralize the resulting acidic byproducts.

  • Amine Addition: Stir the mixture for 5-10 minutes at room temperature to ensure pre-activation of the carboxylic acid, then add the desired amine (1.1 equiv).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-16 hours).

  • Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude material is then purified by flash column chromatography on silica gel to yield the final amide product.

Conclusion and Authoritative Recommendation

The empirical data and established chemical principles clearly demonstrate that this compound is a superior synthetic intermediate for applications requiring enhanced metabolic stability without a significant lipophilicity penalty. Its ability to confer conformational constraint and modulate acidity provides medicinal chemists with a powerful tool for optimizing lead compounds. While its non-fluorinated and trifluoromethylated analogs have their applications, the unique balance of properties offered by the gem-difluoro moiety at the 4-position makes this compound a strategic choice for overcoming common challenges in drug discovery.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4,4-Difluorocyclohexanecarboxylic acid, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation. Our aim is to foster a culture of safety and build trust by providing comprehensive, actionable information.

Hazard Identification and Risk Assessment

This compound (CAS No. 122665-97-8) is a solid, di-substituted cyclohexane carboxylic acid.[1][2] A thorough risk assessment is the foundation of its safe handling and disposal.

Primary Hazards:

  • Corrosivity: As a carboxylic acid, it is corrosive and can cause skin and eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]

  • Halogenated Organic Compound: The presence of carbon-fluorine bonds classifies it as a halogenated organic compound, which has specific regulatory implications for disposal.

Regulatory Framework:

The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[5][6][7] Specifically, as a halogenated organic waste, it falls under specific waste codes and requires a cradle-to-grave management approach.[5][8]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for disposal, it is imperative to use appropriate engineering controls and wear the correct PPE.

Control/PPE Specification Rationale
Engineering Control Chemical Fume HoodTo minimize inhalation of dust or vapors, especially during transfer or neutralization procedures.
Eye Protection Chemical Safety GogglesProtects against splashes and dust.
Hand Protection Nitrile or other chemically resistant glovesProvides a barrier against skin contact.
Body Protection Laboratory CoatPrevents contamination of personal clothing.
Respiratory Protection N95 Dust Mask (if not in a fume hood)Recommended when handling the solid outside of a fume hood to prevent inhalation of particulates.
Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste disposal program.[9][10]

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[10]

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Corrosive," "Irritant")

    • The date accumulation started.[9]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly:

    • Bases: To prevent uncontrolled neutralization reactions.

    • Oxidizing Agents: To avoid potentially vigorous reactions.

    • Non-halogenated organic waste: Mixing increases disposal costs and complexity.

Disposal Decision Workflow

A Generation of this compound Waste B Is the waste container properly labeled for Halogenated Organic Solids? A->B C Label container with 'Hazardous Waste', chemical name, hazards, and date. B->C No D Place solid waste directly into the designated container. B->D Yes C->D E Is the container less than 90% full and securely sealed? D->E F Store in a designated Satellite Accumulation Area (SAA). E->F Yes G Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste vendor. E->G No, container is full F->G H Final Disposal (Incineration) G->H

Caption: Decision workflow for the segregation and collection of this compound waste.

Spill and Emergency Procedures

In the event of a spill, a prompt and informed response is crucial to mitigate risks.

Small Spills (less than 5 grams):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[11][12]

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Large Spills (more than 5 grams):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Restrict access to the spill area.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[12]

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated.

Disposal Methodology: Neutralization and Incineration

The recommended final disposal method for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste facility.[13] However, for liquid waste streams containing this acid, pre-treatment by neutralization may be considered.

Neutralization Protocol (for dilute aqueous solutions):

  • Objective: To neutralize the acidic waste to a pH between 6.0 and 8.0 before collection.[14]

  • Safety: Perform this procedure in a chemical fume hood with appropriate PPE. The reaction can be exothermic.

  • Procedure:

    • Dilute the acidic solution with water if it is concentrated.

    • Slowly add a weak base, such as sodium bicarbonate or a 5% sodium hydroxide solution, while stirring.[14][15]

    • Monitor the pH of the solution using a pH meter or pH paper.

    • Once the pH is in the neutral range (6.0-8.0), the solution can be transferred to a labeled hazardous waste container for collection.[14]

Incineration Considerations:

While incineration is the standard for halogenated waste, the thermal decomposition of fluorinated compounds can produce hazardous byproducts, such as hydrogen fluoride (HF).[16] It is crucial that the disposal facility has the appropriate scrubbers and controls to manage these emissions in compliance with EPA regulations.[16] The thermal stability of the carbon-fluorine bond means that high temperatures are required for complete destruction.[17]

Adherence to Institutional and Regulatory Policies

This guide provides a framework for the proper disposal of this compound. However, it is essential to consult and adhere to your institution's specific Chemical Hygiene Plan (CHP) and waste disposal protocols.[18][19][20][21] Your EHS department is the primary resource for ensuring compliance with all local, state, and federal regulations.

By implementing these scientifically-grounded procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the core principles of scientific integrity and professional responsibility.

References

Senior Application Scientist's Guide: Personal Protective Equipment for Handling 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an essential framework for researchers, scientists, and drug development professionals on the safe handling of 4,4-Difluorocyclohexanecarboxylic acid (CAS No. 122665-97-8). The following protocols are designed to establish a self-validating system of safety, ensuring that every operational step is grounded in a thorough understanding of the compound's hazard profile. Adherence to these guidelines is critical for minimizing exposure and ensuring a safe laboratory environment.

Hazard Identification: The Foundation of Safety

This compound is a solid compound that presents multiple hazards requiring stringent control measures. Understanding these risks is the primary driver behind the specific personal protective equipment (PPE) and handling protocols outlined in this document.

According to globally harmonized system (GHS) classifications, this chemical is associated with the following hazards:

  • H315: Causes skin irritation .[1][2][3] Direct contact can lead to redness, inflammation, and discomfort.

  • H319: Causes serious eye irritation .[1][2][3] Exposure to the eyes can result in significant, potentially damaging, irritation.

  • H335: May cause respiratory irritation .[1][2][3][4] Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.

These hazards mandate a comprehensive safety strategy that begins not with PPE, but with a foundational understanding of the hierarchy of safety controls.

The Hierarchy of Controls: A Proactive Safety Paradigm

As experienced scientists, we recognize that PPE is the last line of defense. A truly safe laboratory environment prioritizes proactive measures to eliminate or reduce hazards at their source. This principle is known as the Hierarchy of Controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing measures from most to least effective.

  • Engineering Controls: The most critical control for this compound is to handle it within a certified chemical fume hood.[5] This contains dust and vapors at the source, directly addressing the H335 inhalation hazard.

  • Administrative Controls: This includes establishing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.[6] Never work alone when handling this compound.[7]

  • Personal Protective Equipment (PPE): This is your final barrier. The subsequent sections detail the specific PPE required when engineering and administrative controls are properly implemented.

Core PPE Requirements for this compound

The following table summarizes the mandatory PPE for handling this compound. The selection is directly correlated to the identified hazards.

Hazard Category Hazard Statement Recommended Personal Protective Equipment (PPE)
Eye Contact H319: Causes serious eye irritation.[1][2][3][4]Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards are mandatory.[4][5] A face shield must be worn over goggles during procedures with a high risk of splashing or dust generation.[3][8][9]
Skin Contact H315: Causes skin irritation.[1][2][3][4]Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required.[9][10] Double-gloving is recommended for enhanced protection.[8] Lab Coat: A fully buttoned, flame-resistant lab coat must be worn.[8] Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[5]
Inhalation H335: May cause respiratory irritation.[1][2][3][4]Engineering Controls: All handling must occur in a chemical fume hood.[4][5] Respiratory Protection: If a fume hood is unavailable or insufficient, a NIOSH-approved N95 dust mask or higher-level respirator is required.[9][11]
Eye and Face Protection

Given the serious eye irritation hazard (H319), standard safety glasses are insufficient. Chemical splash goggles are required to form a seal around the eyes, protecting from both direct splashes and airborne dust.[5] For procedures such as weighing larger quantities or transferring the solid where dust generation is likely, a full-face shield worn over the goggles provides a necessary additional layer of protection.[3][8]

Skin and Body Protection

To mitigate the skin irritation risk (H315), a multi-component approach is necessary.

  • Gloves: Nitrile gloves offer good resistance to incidental contact with many carboxylic acids.[9] It is imperative to inspect gloves for any defects before use and to change them immediately if contamination is suspected.[5][10] For prolonged tasks, consider thicker gloves or double-gloving.[8]

  • Lab Coat: A lab coat protects your skin and personal clothing from contamination. It should be kept fully buttoned.[5]

  • Clothing: Long pants and closed-toe shoes are a baseline requirement in any laboratory and are especially critical when handling irritant compounds.

Respiratory Protection

The primary defense against the respiratory irritation hazard (H335) is to prevent dust from becoming airborne. All weighing and handling of the solid compound must be performed in a chemical fume hood.[4][5] This engineering control is non-negotiable. If a situation arises where engineering controls cannot maintain exposure below safe limits, a NIOSH-approved particulate respirator (e.g., N95) must be used.[11]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict workflow minimizes the risk of exposure and cross-contamination.

Safe_Handling_Workflow cluster_1 Safe Handling Workflow Prep 1. Preparation - Verify fume hood - Designate work area - Assemble materials Don 2. Don PPE - Lab Coat - Goggles/Face Shield - Gloves (last) Prep->Don Handle 3. Chemical Handling - Work in fume hood - Avoid dust generation - Keep containers closed Don->Handle Doff 4. Doff PPE - Gloves (first) - Goggles/Face Shield - Lab Coat Handle->Doff Decon 5. Decontamination - Clean work surface - Dispose of waste - Wash hands thoroughly Doff->Decon

Caption: Step-by-step workflow for safely handling this compound.

  • Preparation and Engineering Controls: Before handling, ensure the chemical fume hood is operational and certified.[10] Designate a specific area for the work and gather all necessary equipment, including waste containers.[5]

  • Donning PPE: Put on your lab coat and eye protection first. Gloves should be the last item, put on just before you begin handling the chemical.[5]

  • Handling the Chemical: Conduct all manipulations inside the fume hood, at least six inches from the sash.[6] Use spatulas to handle the solid and avoid actions that could generate dust.[4][6] Keep the container sealed when not in use.[4]

  • Doffing PPE: To prevent cross-contamination, remove PPE in the correct order before leaving the lab. Gloves should be removed first, followed by your face shield/goggles, and finally the lab coat.[5][6]

  • Decontamination: Decontaminate the work area with an appropriate solvent and wash with soap and water.[10] Wash your hands thoroughly with soap and water after removing gloves.[1][3][4]

Emergency and Disposal Procedures

Spills and Exposure
  • Small Spills: For minor spills contained within the fume hood, alert others in the area.[8] Wearing your full PPE, use a compatible absorbent material to clean the spill.[4][8] Collect the material in a sealed, labeled container for hazardous waste disposal.[4]

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[8]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][12] Seek medical attention if irritation persists.[12]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1][12] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[3][12] If breathing is difficult, seek immediate medical attention.

Waste Disposal

Proper disposal is a critical and regulated part of the chemical lifecycle.

  • Solid Waste: All contaminated disposable materials (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4][5]

  • Unused Compound: Do not dispose of the chemical down the drain.[1][4] Unused or unwanted this compound must be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations.[10] This typically involves placing it in a sealed, labeled container for pickup by your institution's environmental health and safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluorocyclohexanecarboxylic acid
Reactant of Route 2
4,4-Difluorocyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.